4-(Propoxycarbonyl)phenylboronic acid
Description
Properties
IUPAC Name |
(4-propoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEONFAJOXSZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629638 | |
| Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91062-38-3 | |
| Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(propoxycarbonyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4-(Propoxycarbonyl)phenylboronic Acid
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-(Propoxycarbonyl)phenylboronic acid, a critical building block in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to dissect the causality behind experimental choices, ensuring scientific integrity and reproducibility. We will examine the core synthetic strategies, provide detailed, field-tested protocols, and discuss the critical aspects of purification and characterization. The methodologies described are grounded in authoritative literature to provide a trustworthy and comprehensive resource for the synthesis of this versatile reagent.
Introduction: The Strategic Importance of this compound
Arylboronic acids are foundational pillars in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds serve as versatile synthons for the formation of carbon-carbon bonds, a process central to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This compound, in particular, offers a unique combination of functionalities. The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling, while the propyl ester provides a site for further chemical modification or can influence the molecule's solubility and electronic properties.[2] Its derivatives are instrumental in creating biaryl structures that are common motifs in many biologically active compounds.[4][5][6] Understanding its synthesis is therefore crucial for chemists aiming to leverage its synthetic potential.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections to consider for its synthesis. The core challenge lies in the formation of the carbon-boron bond.
This analysis leads to two primary forward-synthetic strategies:
-
Pathway 1 (Ester First, Borylate Second): Begin with a 4-halobenzoic acid, perform an esterification with propanol to form propyl 4-halobenzoate, and then introduce the boronic acid group by converting the aryl halide.
-
Pathway 2 (Borylate First, Ester Last): Start with a 4-halobenzoic acid, introduce the boronic acid group to form 4-carboxyphenylboronic acid, and subsequently esterify the carboxylic acid.
While both routes are viable, Pathway 1 is often preferred in practice. The ester group is generally robust and compatible with the conditions required for forming the C-B bond. Conversely, the free carboxylic acid in Pathway 2 can complicate some borylation reactions, potentially requiring protection-deprotection steps. This guide will focus primarily on the more direct and industrially common Pathway 1.
Core Synthetic Pathways: A Mechanistic Examination
The conversion of an aryl halide to an arylboronic acid is the cornerstone of the synthesis. Two dominant, field-proven methodologies exist for this transformation: Halogen-Metal Exchange followed by borylation, and Palladium-Catalyzed Borylation.
Pathway 1A: Grignard-Mediated Borylation
This classic and robust method involves the formation of an organomagnesium (Grignard) reagent, which then acts as a nucleophile to attack an electrophilic boron source.[7]
Causality and Expertise:
-
Why Grignard? Grignard reagent formation is a cost-effective and scalable method for activating aryl halides.[8] The resulting organometallic species is highly nucleophilic, ensuring an efficient reaction with the boron electrophile.
-
Choice of Boron Source: Triisopropyl borate, B(O-iPr)₃, is a common choice. It is less reactive than trimethyl borate, which helps to prevent over-addition (formation of diaryl- and triarylboranes).[9]
-
Cryogenic Conditions: The addition of the Grignard reagent to the borate ester is performed at very low temperatures (-78 °C) to control the reaction's exothermicity and minimize side reactions, primarily the multiple additions of the Grignard reagent to the boron center.[8][10]
Pathway 1B: Miyaura Borylation Reaction
An alternative to organometallic intermediates is the direct palladium-catalyzed coupling of the aryl bromide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[11]
Causality and Expertise:
-
Functional Group Tolerance: This method is renowned for its exceptional tolerance of various functional groups, making it a cornerstone of modern synthesis.[1] Unlike the Grignard route, it does not require strictly anhydrous conditions, although an inert atmosphere is necessary to protect the palladium catalyst.
-
Intermediate Product: The direct product of this reaction is typically the boronate ester (e.g., the pinacol ester), not the free boronic acid.[12] This can be an advantage, as boronate esters are often more stable and easier to purify via silica gel chromatography than their corresponding boronic acids.[5][12] However, to obtain the target molecule, a subsequent hydrolysis or transesterification step would be required, adding to the overall synthesis length.
Detailed Experimental Protocols
The following protocol details the Grignard-mediated synthesis (Pathway 1A), a reliable and widely applicable method.
Protocol 1: Synthesis of Propyl 4-bromobenzoate (Precursor)
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromobenzoic acid (20.1 g, 100 mmol), n-propanol (150 mL), and p-toluenesulfonic acid monohydrate (1.9 g, 10 mmol).
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Allow the reaction to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Dilute the residue with ethyl acetate (200 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often of sufficient purity for the next step. If necessary, purify by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Safety Note: This procedure involves pyrophoric reagents (Grignard) and requires strict anhydrous and inert atmosphere techniques.
-
Setup: Assemble an oven-dried 1 L three-neck flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place magnesium turnings (2.67 g, 110 mmol) in the flask. Flame-dry the entire apparatus under a stream of nitrogen and then allow it to cool to room temperature.
-
Grignard Initiation: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, prepare a solution of propyl 4-bromobenzoate (24.3 g, 100 mmol) in 200 mL of anhydrous THF. Add a small portion (~10 mL) of the bromide solution to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction if necessary (indicated by heat evolution and disappearance of the iodine color).
-
Grignard Formation: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate oven-dried 2 L flask under nitrogen, prepare a solution of triisopropyl borate (34.0 mL, 150 mmol) in 300 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Reaction: Transfer the freshly prepared Grignard reagent to the cold borate solution via cannula, keeping the internal temperature below -65 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous MgSO₄.
-
Isolation: Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification: A Critical Step for Boronic Acids
Purification of arylboronic acids is notoriously challenging due to their propensity to form cyclic anhydride trimers (boroxines) and their high polarity, which can lead to poor behavior on standard silica gel columns.[12][13]
Self-Validating Purification Protocol:
-
Acid-Base Extraction: A highly effective method involves converting the boronic acid into its water-soluble boronate salt.[14]
-
Dissolve the crude product in diethyl ether or ethyl acetate.
-
Extract with a 1 M NaOH solution. The boronic acid will move into the aqueous layer as the sodium boronate salt, while non-acidic organic impurities remain in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and re-acidify with 2 M HCl to precipitate the pure boronic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[15] A common solvent system is a mixture of water and ethanol or acetone. The purity of the recrystallized product should be verified by melting point and NMR spectroscopy.
| Parameter | Protocol 1: Esterification | Protocol 2: Borylation |
| Starting Material | 4-Bromobenzoic Acid | Propyl 4-bromobenzoate |
| Key Reagents | n-Propanol, p-TsOH | Mg, B(O-iPr)₃, HCl |
| Solvent | n-Propanol | Anhydrous THF |
| Temperature | Reflux (~97 °C) | -78 °C to RT |
| Typical Yield | >90% | 60-80% |
| Purity Check | NMR, GC-MS | NMR, LC-MS, Melting Point |
Application in Suzuki-Miyaura Cross-Coupling
The primary value of this compound is realized in its application as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds, a foundational reaction in drug discovery.[16][17]
In this reaction, the boronic acid, activated by a base, transfers its organic substituent (the propoxycarbonylphenyl group) to a palladium(II) center in the transmetalation step. Subsequent reductive elimination from the palladium center forges the new C-C bond and regenerates the active palladium(0) catalyst.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental organometallic and esterification reactions. The Grignard-mediated pathway, originating from propyl 4-bromobenzoate, represents a robust, scalable, and well-understood method for its preparation. Critical to the success of this synthesis are the stringent control of reaction conditions—particularly temperature and the exclusion of moisture—and the application of appropriate purification techniques to isolate the final product in high purity. By understanding the mechanistic underpinnings and procedural nuances detailed in this guide, researchers can confidently and reliably synthesize this valuable building block for application in pharmaceutical discovery and beyond.
References
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Allen Che. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium.
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Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
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Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
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Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.
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Wikipedia. (n.d.). Boronic acid.
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American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
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PMC - NIH. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives.
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Carson, N. (2014). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois.
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Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
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University of Bristol. (n.d.). Lithiation- Borylation in Synthesis.
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
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ResearchGate. (2016). How to purify boronic acids/boronate esters?.
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Journal of the American Chemical Society. (n.d.). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry.
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ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
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Reddit. (2017). Purification of boronic acids?.
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ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
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SpringerLink. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates.
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Organic Syntheses. (n.d.). Procedure.
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods.
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ResearchGate. (n.d.). Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid.
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Power of Boronic Acids in Pharmaceutical Drug Discovery.
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ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis.
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ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),....
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PMC - NIH. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
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Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates.
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Benchchem. (n.d.). Application Notes and Protocols: Hexyl 4-bromobenzoate as an Intermediate in Pharmaceutical Synthesis.
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Introduction: The Versatility of 4-(Propoxycarbonyl)phenylboronic Acid
An In-Depth Technical Guide to the Physical Properties of 4-(Propoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as propyl 4-boronobenzoate, is a bifunctional organic compound featuring both a boronic acid group and a propoxycarbonyl (propyl ester) group. This unique structure makes it a valuable reagent in modern organic synthesis and medicinal chemistry. Boronic acids are widely recognized as indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] The ester functionality, in turn, offers a site for further chemical modification or can modulate the molecule's electronic properties and solubility.
Understanding the core physical properties of this reagent is not merely an academic exercise; it is critical for its practical application. For the synthetic chemist, properties like solubility and melting point dictate the choice of reaction conditions, purification methods, and storage protocols. For the drug development professional, these characteristics influence formulation, stability, and pharmacokinetic behavior. This guide provides a comprehensive overview of the key physical properties of this compound, grounded in established analytical methodologies and contextualized with field-proven insights.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and comparison with closely related analogs, such as the methyl and ethyl esters.
| Property | Data / Expected Value | Significance & Commentary |
| Synonyms | Propyl 4-boronobenzoate; [4-(Propoxycarbonyl)phenyl]boronic acid | Multiple names are used in literature and commercial catalogs. |
| CAS Number | 91062-38-3[3] | Provides a unique identifier for database and literature searches. |
| Molecular Formula | C₁₀H₁₃BO₄ | Derived from its chemical structure. |
| Molecular Weight | 208.02 g/mol | Calculated from the molecular formula; essential for stoichiometric calculations. |
| Appearance | White to off-white crystalline powder.[1] | Typical appearance for aromatic boronic acids. Color may indicate purity. |
| Melting Point | Expected: ~150-180 °C (with decomposition) | No specific value is consistently reported. Analogs 4-(ethoxycarbonyl)phenylboronic acid melt at ~160 °C (dec.) and 4-(methoxycarbonyl)phenylboronic acid at 197-200 °C.[2][4] Melting point is a key indicator of purity. Decomposition is common for boronic acids. |
| Solubility | Soluble in polar organic solvents (Methanol, THF, Acetone); Low solubility in water and nonpolar hydrocarbons.[5][6][7] | The aromatic ring and ester group enhance solubility in organic solvents, while the polar boronic acid group provides slight aqueous solubility.[6][8] This profile is critical for selecting solvents for reactions (e.g., Suzuki coupling) and purification (e.g., crystallization). |
| Acidity (pKa) | Expected: ~8.5 - 9.0 | Phenylboronic acid has a pKa of 8.83.[9] The electron-withdrawing ester group will slightly increase acidity (lower pKa) compared to the parent compound. This property is crucial as the active species in many reactions is the boronate anion.[10] |
| Stability | Moderate. Susceptible to dehydration (forming boroxines) and oxidative degradation.[11][12] | Like most boronic acids, it can lose water upon heating or under vacuum to form a cyclic trimer anhydride called a boroxine.[9] It is also prone to oxidative deboronation.[11][13] Store in a cool, dry, inert atmosphere. |
Spectroscopic and Structural Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically two doublets in the 7.5-8.2 ppm region for a 1,4-disubstituted benzene ring), the propyl ester group (a triplet for the -OCH₂- protons around 4.3 ppm, a sextet for the -CH₂- protons around 1.7 ppm, and a triplet for the -CH₃ protons around 1.0 ppm), and the boronic acid protons (-B(OH)₂), which often appear as a broad singlet that can exchange with deuterium in deuterated solvents.[14][15]
-
¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbon of the ester (~166 ppm), the aromatic carbons (including the carbon attached to boron, which may be broad or unobserved), and the three distinct carbons of the propyl group.[16]
-
¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. A trigonal, sp²-hybridized boronic acid like this one should exhibit a single, relatively broad resonance in the range of 27-30 ppm.[10][16] Formation of a tetrahedral boronate complex (e.g., by addition of a diol or base) would cause a significant upfield shift to ~3-13 ppm.[10]
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:
-
O-H Stretching: A broad band in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[17]
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the propyl group just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp peak around 1720 cm⁻¹ from the propyl ester carbonyl group.
-
B-O Stretching: A very strong and characteristic asymmetric stretching vibration typically found around 1350-1400 cm⁻¹.[17][18]
Experimental Methodologies for Characterization
To ensure the quality and suitability of this compound for research and development, a series of standardized analytical tests must be performed. The causality behind these protocols is to provide a self-validating system for identity, purity, and key physical properties.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive analysis of a boronic acid sample.
Caption: Workflow for the characterization of a boronic acid.
Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase method separates the target compound from potential impurities, including its boroxine anhydride, starting materials (e.g., propyl 4-bromobenzoate), and degradation products.[19] The choice of a C18 column and an acidic mobile phase is designed to provide good retention and peak shape for aromatic acids.[20]
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector (e.g., PDA) and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[19]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Inject the sample and integrate the resulting peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Assay and Acidity (pKa) by Potentiometric Titration
Causality: Titration is a classic and robust method for determining the absolute purity (assay) of an acidic compound.[21] By reacting the weak Lewis acid (boronic acid) with a strong base of known concentration (NaOH), the exact amount of the analyte can be quantified.[1][2] Performing this in a mixed-solvent system (e.g., with mannitol) sharpens the endpoint, as the mannitol complexes with the boronic acid to form a stronger Brønsted acid, making the inflection point on the titration curve more distinct. The pKa can be determined from the pH at the half-equivalence point.
Methodology:
-
Reagent Preparation: Prepare a standardized 0.1 M NaOH aqueous solution.
-
Sample Preparation: Accurately weigh approximately 200 mg of the boronic acid into a beaker. Dissolve in 50 mL of deionized water, adding a co-solvent like methanol if needed to ensure solubility. Add 1-2 g of D-mannitol.
-
Titration:
-
Immerse a calibrated pH electrode and the tip of a burette containing the 0.1 M NaOH solution into the sample.
-
Slowly add the NaOH titrant in small increments, recording the pH after each addition.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Analysis:
-
Plot pH versus the volume of NaOH added. The equivalence point is the inflection point of the curve (or the peak of the first derivative plot).
-
Calculate the assay based on the volume of NaOH used to reach the equivalence point and the initial mass of the sample.
-
The pKa is the pH value at the point where half of the equivalence volume of NaOH has been added.
-
Protocol 3: Solubility Determination (Dynamic Method)
Causality: The dynamic (polythermal) method is an efficient way to determine the solubility of a compound in a given solvent as a function of temperature.[6][7] By preparing a suspension of known composition and slowly heating it until dissolution is complete (the saturation point), one can precisely measure the solubility temperature. Repeating this for different concentrations allows for the construction of a complete solubility curve.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent (e.g., ethyl acetate) into a sealed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Measurement:
-
Place the vessel in a controlled temperature bath.
-
Begin stirring and slowly heat the suspension at a constant rate (e.g., 0.5 °C/min).
-
Monitor the suspension visually or with a turbidity sensor. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.
-
-
Data Analysis: Repeat the measurement for several different mole fractions of the solute. Plot the solubility temperature (°C or K) against the mole fraction of the boronic acid to generate the solubility curve.
Relationship Between Analytical Techniques and Properties
The chosen analytical methods are interconnected and provide a holistic view of the material's properties.
Caption: Key techniques and the properties they determine.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physical properties. A thorough characterization, encompassing identity, purity, solubility, and stability, is essential for its effective and reproducible application in research and development. By employing a suite of robust analytical techniques such as HPLC, NMR, and potentiometric titration, researchers can gain the necessary insights to optimize reaction conditions, ensure quality control, and accelerate the development of novel molecules and materials. The methodologies and data presented in this guide serve as a critical resource for any scientist working with this versatile class of compounds.
References
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Introduction: The Strategic Value of 4-(Propoxycarbonyl)phenylboronic acid in Modern R&D
An In-Depth Technical Guide to 4-(Propoxycarbonyl)phenylboronic acid (CAS: 91062-38-3) for Advanced Chemical Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, also known as Propyl 4-boronobenzoate, has emerged as a highly valuable intermediate for researchers in drug discovery, agrochemicals, and materials science.[1][2] Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of crucial carbon-carbon bonds.[3][4]
This guide, intended for practicing researchers and development scientists, moves beyond a simple recitation of data. It provides a Senior Application Scientist's perspective on the compound's core properties, synthesis, reactivity, and handling. We will explore the causality behind experimental choices, describe self-validating protocols, and ground key claims in authoritative literature to empower you to effectively integrate this versatile reagent into your most demanding synthetic workflows.
Section 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. These characteristics dictate storage conditions, solvent choices, and analytical methods for quality control.
Physicochemical Properties
The properties of this compound make it a stable, solid reagent that is convenient to handle under standard laboratory conditions. Its moderate melting point indicates good thermal stability for typical reaction conditions, while its calculated properties suggest characteristics common to many arylboronic acids used in cross-coupling.[5]
| Property | Value | Source |
| CAS Number | 91062-38-3 | [6][7] |
| Molecular Formula | C₁₀H₁₃BO₄ | [5][6] |
| Molecular Weight | 208.02 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 108-112 °C | [5] |
| Boiling Point | 366.4 ± 44.0 °C (at 760 mmHg) | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Topological Polar Surface Area | 66.8 Ų | [5] |
Spectroscopic Characterization: The Signature of Identity and Purity
Structural verification and purity assessment are critical. While specific spectra are proprietary to the manufacturer, the expected spectroscopic signatures for this compound can be predicted based on its structure. Commercial suppliers typically provide a Certificate of Analysis (COA) with NMR, HPLC, or MS data to confirm identity and purity.[6]
-
¹H NMR (Proton NMR): The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals include:
-
A triplet corresponding to the terminal methyl (-CH₃) protons of the propyl group.
-
A sextet for the methylene (-CH₂-) protons adjacent to the methyl group.
-
A triplet for the methylene (-OCH₂-) protons adjacent to the ester oxygen.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
A broad singlet for the boronic acid -OH protons, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): This spectrum confirms the carbon framework. Expected signals would include the ester carbonyl carbon, the carbon atom bearing the boron group (C-B), distinct aromatic carbons, and the three unique carbons of the n-propyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.[9][10] Look for characteristic stretches:
-
A strong C=O stretch for the ester carbonyl group (typically ~1720 cm⁻¹).
-
A broad O-H stretch for the boronic acid hydroxyl groups (~3300 cm⁻¹).
-
C-O stretches for the ester and B-O bonds.
-
Aromatic C-H and C=C stretches.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[11] The exact mass should correspond to the calculated monoisotopic mass of 208.0906891.[5]
Section 2: Synthesis and Purification
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs the design of related analogs. A common and robust laboratory-scale approach involves the borylation of an appropriate aryl halide.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to Propyl 4-bromobenzoate as a readily available starting material. The key transformation is the conversion of the C-Br bond to a C-B(OH)₂ bond. This is typically achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed cross-coupling reaction with a diboron reagent.
Caption: Retrosynthetic analysis for the target compound.
Recommended Synthesis Protocol: Miyaura Borylation
The Palladium-catalyzed Miyaura borylation reaction is often preferred due to its milder conditions and broader functional group tolerance compared to organolithium methods.[12]
Reaction Scheme: Propyl 4-bromobenzoate + Bis(pinacolato)diboron → Propyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate → this compound
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Propyl 4-bromobenzoate (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane as the solvent. Sparge the solution with inert gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Loading: To the stirring solution, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.03 eq).
-
Scientist's Insight: The use of dppf as a ligand is crucial. It promotes the catalytic cycle and stabilizes the palladium center, minimizing the formation of palladium black and side reactions. KOAc acts as the base required for the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting aryl bromide.
-
Work-up and Pinacol Ester Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure to yield the crude pinacol ester intermediate. This intermediate can often be used directly or purified by column chromatography on silica gel.
-
Deprotection to Boronic Acid: Dissolve the crude pinacol ester in a solvent mixture such as THF/water or acetone/water. Add an aqueous solution of a mild acid (e.g., 2M HCl) or an oxidant/acid combination like sodium periodate (NaIO₄) with ammonium acetate to facilitate the cleavage of the pinacol group. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Isolation and Purification: Extract the product into an organic solvent like ethyl acetate. Wash, dry, and concentrate to yield the crude this compound. The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate) to afford a white crystalline solid.
Section 3: Core Reactivity and Applications in Drug Development
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs.[13][14]
The Suzuki-Miyaura Coupling Mechanism
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), transfers its organic group (the 4-propoxycarbonylphenyl moiety) to the palladium center, displacing the halide. The base converts the boronic acid to a more nucleophilic boronate species, which is essential for this step.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a robust method for coupling this compound with a generic aryl bromide.
Objective: To synthesize Propyl 4'-methylbiphenyl-4-carboxylate from 4-bromotoluene and this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq), 4-bromotoluene (1.0 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Inerting and Solvent Addition: Add a magnetic stir bar. Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically Toluene/Ethanol/Water or 1,4-Dioxane/Water.
-
Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.04 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours.
-
Progress Monitoring: Follow the disappearance of the 4-bromotoluene starting material using TLC or GC-MS.
-
Aqueous Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.
Section 4: Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.
Safety Profile
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][17]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[17][18]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17][18]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[17][19]
-
Disposal: P501 (Dispose of contents/container in accordance with local regulations).[17]
-
Storage and Stability
Arylboronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines.[20] While this is often a reversible process in the presence of water during a reaction, it can affect the reagent's stoichiometry if significant. Furthermore, boronic acids can be susceptible to oxidation.[21]
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] For long-term storage, keeping the compound under an inert atmosphere (e.g., in a desiccator with argon) is advisable.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases during storage.[18][19]
Conclusion
This compound (CAS 91062-38-3) is more than just a catalog chemical; it is a strategic enabler for the synthesis of complex molecules. Its well-defined physicochemical properties, predictable reactivity in Suzuki-Miyaura coupling, and straightforward handling make it an indispensable tool for medicinal and materials chemists. By understanding the principles behind its synthesis, application, and handling as detailed in this guide, researchers can confidently and efficiently leverage this building block to accelerate their discovery programs and achieve their synthetic goals.
References
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(4-Propoxycarbonyl)phenylboronic acid | CAS No: 91062-38-3 - Pharmaffiliates. (n.d.). Retrieved from [Link]
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Dąbrowski, M., Serwatowski, J., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]
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The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. - ResearchGate. (n.d.). Retrieved from [Link]
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The Power of Boronic Acids in Pharmaceutical Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Phenylboronic acid - Wikipedia. (n.d.). Retrieved from [Link]
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Dąbrowski, M., Serwatowski, J., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]
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Vilas-Boas, M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2873. Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Leszczynski, P., & Sporzynski, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. Retrieved from [Link]
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Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]
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Leszczynski, P., & Sporzynski, A. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Retrieved from [Link]
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Wang, B., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(19), 4930-4935. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112423. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
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Spectral Information - PubChem. (2017). Retrieved from [Link]
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4-(4'-PROPOXYPHENYL)PHENYLBORONIC ACID - Research Scientific. (n.d.). Retrieved from [Link]
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4-Methoxycarbonylphenylboronic acid - PubChem. (n.d.). Retrieved from [Link]
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Propyl 4-bromobenzoate - PubChem. (n.d.). Retrieved from [Link]
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Phenylboronic Acid-polymers for Biomedical Applications - ResearchGate. (n.d.). Retrieved from [Link]
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Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]
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Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]
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NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (n.d.). Retrieved from [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019). Retrieved from [Link]
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Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (2021). Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). Retrieved from [Link]
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Propyl 4-chlorobenzoate - PubChem. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 4-(Propoxycarbonyl)phenylboronic acid: Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 4-(Propoxycarbonyl)phenylboronic acid. It moves beyond a simple data sheet to provide in-depth insights into its chemical nature, practical applications, and the scientific principles governing its reactivity. Our focus is on delivering field-proven knowledge to empower its effective use in the laboratory and beyond.
Introduction and Strategic Importance
This compound (alternatively known as 4-(n-Propoxycarbonyl)benzeneboronic acid) is a bifunctional organic compound that has established itself as a valuable building block in modern synthetic chemistry. Belonging to the versatile class of arylboronic acids, its utility is anchored by the presence of two key functional groups: a boronic acid moiety [-B(OH)₂] and a propyl ester group [-CO₂(CH₂)₂CH₃] at the para position of a phenyl ring.
The strategic importance of this molecule lies in its dual reactivity. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which enables the precise formation of carbon-carbon bonds.[1][2][3] Concurrently, the propyl ester provides a site for further chemical modification (e.g., hydrolysis to a carboxylic acid or transesterification) and influences the compound's overall solubility and electronic properties. This combination makes it a highly sought-after intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials.[2][4]
Core Chemical Structure and Physicochemical Profile
The molecular architecture consists of a central benzene ring substituted at the 1- and 4-positions with the boronic acid and propoxycarbonyl groups, respectively. The boronic acid group is a mild Lewis acid and is capable of forming a reversible covalent bond with the catalytic serine residue of certain enzymes, a property exploited in drug design.[5]
Key Physicochemical Data
A summary of the essential properties of this compound is presented below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 91062-38-3 | [6][7] |
| Molecular Formula | C₁₀H₁₃BO₄ | [7][8] |
| Molecular Weight | 208.02 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [4][8] |
| Solubility | Soluble in most polar organic solvents (e.g., THF, Dioxane, DMF, Acetone); poorly soluble in nonpolar hydrocarbons. Phenylboronic acids generally have low to moderate solubility in water.[9][10][11] | N/A |
| Stability & Storage | Stable under standard ambient conditions.[12] Best stored in a tightly sealed container in a cool, dry, well-ventilated place.[13][14] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating, so storage away from moisture and heat is crucial.[9] | N/A |
Synthesis and Purification: A Mechanistic Perspective
While several routes exist for the synthesis of arylboronic acids, a prevalent and robust method involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[9][15]
Typical Synthetic Pathway:
-
Grignard Formation or Lithiation: The synthesis typically commences with the corresponding aryl halide, propyl 4-bromobenzoate or propyl 4-iodobenzoate. Reaction with magnesium metal yields a Grignard reagent, or reaction with an organolithium reagent (e.g., n-butyllithium) at low temperatures (-78 °C) generates an aryllithium species. The choice of a low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organometallic intermediate.
-
Borylation: The generated organometallic species, a powerful nucleophile, is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate B(OiPr)₃.[16] The borate ester acts as the boron electrophile. This reaction is performed at low temperatures to control its exothermicity.
-
Hydrolysis: The resulting boronic ester intermediate is not isolated but is directly hydrolyzed, typically with an aqueous acid (e.g., HCl or H₂SO₄), to cleave the ester groups and yield the final this compound.
Purification Causality: The crude product is often purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel. The choice of method depends on the impurity profile. Recrystallization is effective for removing minor impurities with different solubility profiles, while chromatography is necessary for separating compounds with similar polarities.
Core Application: Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most significant application of this compound, enabling the construction of biaryl structures central to many drug scaffolds and organic materials.[1][3]
Self-Validating Experimental Protocol
This protocol describes a general, robust procedure for coupling this compound with a generic aryl bromide. The self-validating nature of this protocol lies in the inclusion of clear checkpoints and expected outcomes.
Objective: To synthesize a propyl 4'-substituted-[1,1'-biphenyl]-4-carboxylate.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Aqueous Sodium Carbonate (Na₂CO₃) 2M solution (3.0 eq) or Potassium Phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol mixture
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Methodology:
-
Reaction Setup (Inerting): To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and this compound (1.2 eq). The use of a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The flask is then evacuated and backfilled with an inert gas (N₂ or Ar) three times. This step is critical as the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.[]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq). Then, add the solvent (e.g., dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃ solution, 3.0 eq). The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[]
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction progress by Thin-Layer Chromatography (TLC). A sample is taken from the reaction mixture, spotted on a TLC plate alongside the starting materials, and eluted with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The disappearance of the limiting reactant (aryl bromide) spot and the appearance of a new, typically higher Rf product spot indicates reaction progression. Completion is marked by the full consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure biaryl product.
Experimental Workflow Diagram
Caption: Synthetic pathway from building block to a potential active pharmaceutical ingredient (API).
Safety, Handling, and Disposal
As with all laboratory chemicals, proper handling of this compound is paramount.
-
Hazards: Phenylboronic acid derivatives are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [13][18]* Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood. [13]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [13][18]Avoid breathing dust.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. [18] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [13][18] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [13][18]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]
-
Conclusion
This compound is a highly versatile and valuable reagent for the modern chemist. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, combined with a functional handle that allows for strategic modification of molecular properties, secures its place as a key building block in the synthesis of complex organic molecules. From constructing novel pharmaceutical agents to developing new materials, a thorough understanding of its properties, handling, and reaction mechanisms, as detailed in this guide, is essential for unlocking its full synthetic potential.
References
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- Fisher Scientific. (2011-12-15). SAFETY DATA SHEET: 4-Carboxyphenylboronic acid.
- Sigma-Aldrich. (2025-05-05). SAFETY DATA SHEET: 4-(Methoxycarbonyl)phenylboronic acid pinacol ester.
- Fisher Scientific. (2011-08-09). SAFETY DATA SHEET: 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester.
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- Wikipedia. (n.d.). Phenylboronic acid.
- Sporzyński, A., & Dąbrowski, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Chem-Impex. (n.d.). 4-(Ethoxycarbonyl)phenylboronic acid.
- Fisher Scientific. (2011-08-11). SAFETY DATA SHEET: Phenylboronic acid pinacol ester.
- Boron Molecular. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
- PubChem. (n.d.). 4-Propoxyphenylboronic acid. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-17). The Power of Boronic Acids in Pharmaceutical Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Silva, F., et al. (2020).
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- TCI Chemicals. (n.d.). 4-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride).
- Aceschem. (n.d.). CAS 91062-38-3 | this compound.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Singh, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998.
- Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207.
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solubility of 4-(Propoxycarbonyl)phenylboronic acid in common solvents
An In-depth Technical Guide to the Solubility of 4-(Propoxycarbonyl)phenylboronic acid in Common Solvents
**Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 91062-38-3)[1]. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document establishes a robust theoretical solubility profile by synthesizing data from structurally analogous compounds, including phenylboronic acid and its various esters. We delve into the physicochemical properties that govern solubility and provide field-proven experimental protocols for its empirical determination. The guide is designed to empower researchers with the foundational knowledge and practical methodologies required for effectively utilizing this compound in organic synthesis, purification, and formulation development.
**1.0 Introduction to this compound
This compound is a bifunctional organic compound of significant interest in modern medicinal chemistry and materials science. It belongs to the versatile class of boronic acids, which are widely recognized for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a Nobel Prize-winning method for forming carbon-carbon bonds.[2][3] The presence of the propoxycarbonyl group modifies the electronic properties and steric profile of the phenylboronic acid core, influencing its reactivity and physicochemical characteristics, most notably its solubility.
A precise understanding of the solubility of this reagent is paramount for its practical application. Solvent selection critically impacts reaction kinetics, yield, purification strategies (e.g., crystallization), and the formulation of final products. This guide provides a detailed examination of the factors influencing its solubility and a validated protocol for its determination.
**2.0 Physicochemical Properties & Structural Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups in this compound—the boronic acid moiety, the phenyl ring, and the propoxycarbonyl ester—each contribute to its overall polarity and potential for intermolecular interactions.
-
Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a weak Lewis acid (the boron atom). This allows for strong interactions with polar protic and polar aprotic solvents. However, boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can complicate solubility studies.[4]
-
Phenyl Ring (-C₆H₄-): The aromatic ring is nonpolar and contributes to van der Waals interactions. It favors solubility in solvents with some aromatic or nonpolar character.
-
Propoxycarbonyl Group (-COOC₃H₇): The ester group adds polarity through its carbonyl (C=O) and ether-like (C-O) linkages. The propyl chain introduces a degree of lipophilicity. Generally, the esterification of the parent 4-Carboxyphenylboronic acid increases solubility in organic solvents.[5][6]
Caption: Experimental workflow for the dynamic solubility determination method.
**5.0 Safety & Handling
Arylboronic acids, including this compound, require careful handling in a laboratory setting.
-
Hazards: These compounds are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. They may be harmful if swallowed. [7][8][9]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [10]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7][8]Avoid dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][11]Some boronic acids are sensitive to air and moisture and may require storage under an inert atmosphere. [11]
**6.0 Conclusion
While direct, published quantitative solubility data for this compound is scarce, a robust solubility profile can be predicted through the analysis of its chemical structure and comparison with closely related analogs. It is anticipated to exhibit high solubility in polar aprotic solvents such as THF and acetone, moderate solubility in alcohols and chlorinated solvents, and low solubility in water and nonpolar hydrocarbons. This predicted profile serves as a strong starting point for solvent screening in synthetic and formulation applications. For quantitative accuracy, the dynamic solubility determination method detailed herein provides a reliable and validated experimental protocol for researchers to generate precise data tailored to their specific process conditions.
**7.0 References
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BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents. Retrieved from BenchChem website.
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BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Retrieved from BenchChem website.
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4349–4355. Available from: [Link].
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link].
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PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link].
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link].
-
Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved from [Link].
-
Bheemisetty, B., & Lewis, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060. Available from: [Link].
-
Sporzyński, A., Adamczyk-Woźniak, A., Zarzeczańska, D., Gozdalik, J. T., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(13), 3043. Available from: [Link].
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Ellman, J. A., & Storgaard, M. (2009). A. tert-Butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate. Organic Syntheses, 86, 218. Available from: [Link].
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. PDF available from ResearchGate.
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link].
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ResearchGate. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Request PDF. Retrieved from [Link].
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Semantic Scholar. (n.d.). Phenylboronic acid-polymers for biomedical applications. Retrieved from [Link].
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Dana Bioscience. (n.d.). (4-Propoxycarbonyl)phenylboronic acid. Retrieved from [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boronic Acids in Pharmaceutical Drug Discovery. Retrieved from [Link].
-
ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Retrieved from [Link].
-
Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Retrieved from .
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stability and storage conditions for 4-(Propoxycarbonyl)phenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 4-(Propoxycarbonyl)phenylboronic acid
Introduction
This compound is a vital building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its application is critical in the development of complex molecules within the pharmaceutical and materials science sectors. However, the inherent nature of the boronic acid functional group presents significant stability challenges that, if improperly managed, can lead to failed reactions, impurity generation, and irreproducible results. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage and handling to ensure its integrity from receipt to reaction.
Physicochemical Properties
A foundational understanding of a compound's physical properties is paramount to its proper handling. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BO₄ | [1] |
| Molecular Weight | 208.02 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 111 °C (for isopropoxy- derivative) | [1] |
| pKa | ~8.5 (Estimated) | [2] |
| Solubility | Soluble in most polar organic solvents (e.g., Ether, Ethanol); poorly soluble in nonpolar hydrocarbons.[3] |
Note: Data for the closely related isopropoxycarbonyl and ethoxycarbonyl derivatives are used to provide a representative profile, as specific data for the n-propoxycarbonyl variant is limited.[1][4]
Core Stability Challenges: The Nature of Arylboronic Acids
The utility of arylboronic acids is intrinsically linked to their reactivity, which also makes them susceptible to degradation. For this compound, two primary degradation pathways are of significant concern: protodeboronation and oxidative degradation. The presence of the electron-withdrawing propoxycarbonyl group influences the electron density on the aromatic ring and the Lewis acidity of the boron center, which in turn affects the kinetics of these degradation processes.[2][5]
Primary Degradation Pathways
Protodeboronation: The Cleavage of the C–B Bond
Protodeboronation is a hydrolytic process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the boronic acid into an undesired byproduct (propyl benzoate in this case). This reaction is a frequent cause of yield loss in cross-coupling reactions.[6]
The mechanism is highly dependent on pH, with both acidic and basic conditions known to catalyze the reaction. For arylboronic acids bearing electron-withdrawing substituents, such as the propoxycarbonyl group, susceptibility to base-catalyzed protodeboronation is generally increased. The reaction proceeds through the formation of an anionic tetrahedral boronate intermediate, which is then protonated by water.[2]
Caption: Base-catalyzed protodeboronation of this compound.
Oxidative Degradation: Conversion to Phenolic Impurities
Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding a phenol. This process can be initiated by atmospheric oxygen or more potent reactive oxygen species (ROS) like hydrogen peroxide.[7] The resulting phenolic impurity, 4-hydroxypropyl benzoate, can complicate purification and downstream applications. The rate-limiting step is believed to be the migration of the aryl group from the boron to an oxygen atom.[7]
Caption: Oxidative degradation pathway leading to a phenolic impurity.
Anhydride (Boroxine) Formation
In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this is often a reversible process upon exposure to water, the formation of boroxines can affect solubility and reactivity. Storing the compound under dry conditions minimizes boroxine formation.[3]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and preserve the integrity of this compound.
Storage Conditions
The primary goal of storage is to minimize exposure to the key degradation catalysts: moisture, oxygen, heat, and in some cases, light.
| Parameter | Optimal Condition | Suboptimal (High Risk) | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Room Temperature or higher | Slows the kinetics of all degradation pathways.[8] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Air | Prevents oxidative degradation by atmospheric oxygen. |
| Moisture | Dry / Desiccated | Open to atmosphere (humidity) | Prevents hydrolysis and moisture-driven protodeboronation. |
| Container | Tightly Sealed, Opaque | Loosely capped, clear vial | Prevents moisture and air ingress; protects from potential light-induced degradation.[9] |
Protocol for Handling and Solution Preparation
This protocol is designed to minimize exposure to deleterious conditions during routine laboratory use.
Objective: To accurately weigh the solid and prepare a stock solution with minimal degradation.
Materials:
-
This compound
-
Spatula
-
Weighing vessel
-
Anhydrous solvent (e.g., Dioxane, THF, DMF)
-
Inert gas source (Argon or Nitrogen)
-
Syringes and needles
-
Volumetric flask with a septum cap
Procedure:
-
Inert Atmosphere Preparation: Before opening the main container, prepare a clean, dry weighing vessel and the volumetric flask. Purge the flask with inert gas for 2-3 minutes.
-
Equilibration: Allow the container of the boronic acid to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Briefly remove the container lid and quickly weigh the desired amount of powder into the vessel. Work efficiently to minimize exposure time to the atmosphere.
-
Transfer and Dissolution: Immediately transfer the weighed solid to the pre-purged volumetric flask. Seal the flask with the septum cap.
-
Solvent Addition: Add the anhydrous solvent via syringe through the septum. Swirl gently to dissolve the solid.
-
Storage of Solution: If the solution is to be stored, flush the headspace of the flask with inert gas before sealing with parafilm and storing at 2–8 °C. Short-term storage is recommended; fresh solutions are always preferable.
Stability Testing and Purity Assessment
A self-validating workflow to assess the purity of a new or stored batch of boronic acid is essential for reproducible chemistry.
Protocol for a Simple Stability Study
Objective: To determine the stability of the boronic acid under simulated reaction conditions (minus catalyst).
Methodology:
-
Prepare a standard solution of this compound in the reaction solvent (e.g., 0.1 M in Dioxane/Water).
-
Add the base intended for the cross-coupling reaction (e.g., K₃PO₄, Cs₂CO₃).
-
Heat the solution to the planned reaction temperature.
-
Aliquot and Quench: At timed intervals (e.g., 0, 15 min, 1 hr, 4 hrs), withdraw an aliquot, quench with a mild acid (e.g., 1M HCl) to halt degradation, and dilute for analysis.
-
Analyze by LC-MS or HPLC: Monitor the disappearance of the parent boronic acid peak and the appearance of the protodeboronated (propyl benzoate) and oxidized (4-hydroxypropyl benzoate) byproducts.
-
Quantify: Calculate the percentage of remaining boronic acid at each time point to establish its half-life under those specific conditions.
Workflow for Compound Quality Control
This workflow ensures that the material used in a reaction meets the required purity standards.
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An In-depth Technical Guide to the Lewis Acidity of Functionalized Phenylboronic Acids
Abstract
Phenylboronic acids have emerged as indispensable molecular tools in fields ranging from organic synthesis to chemical biology and drug development. Their utility is fundamentally governed by the Lewis acidic nature of the boron atom. The ability to modulate this acidity through strategic functionalization of the phenyl ring allows for the fine-tuning of their reactivity and binding affinities. This guide provides a comprehensive exploration of the core principles governing the Lewis acidity of substituted phenylboronic acids. We will delve into the electronic and steric factors, the profound impact of intramolecular coordination, and the environmental influences of solvent and pH. Furthermore, this guide presents detailed, field-proven methodologies for the quantitative assessment of Lewis acidity, including spectroscopic and computational techniques. Finally, we connect these fundamental concepts to their practical applications in catalysis and molecular sensing, offering researchers and drug development professionals the foundational knowledge required to rationally design and deploy these versatile molecules.
The Fundamental Nature of Boronic Acid Lewis Acidity
Phenylboronic acids are organoboron compounds characterized by a phenyl group and two hydroxyl groups attached to a central boron atom. The boron atom in its neutral state is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane. This empty p-orbital makes the boron atom electron-deficient and capable of accepting a pair of electrons, the defining characteristic of a Lewis acid.[1]
In aqueous solution, the most relevant Lewis base is the hydroxide ion (OH⁻). The reaction of a phenylboronic acid with a hydroxide ion leads to the formation of a tetracoordinate, sp³-hybridized anionic species known as a boronate ester.[2][3] This reversible equilibrium is the cornerstone of boronic acid chemistry and the primary determinant of its effective Lewis acidity in biological and protic environments. The position of this equilibrium, and thus the strength of the Lewis acid, is quantified by its pKₐ value, which reflects the pH at which the concentrations of the neutral boronic acid and the anionic boronate are equal.
Figure 1: The fundamental equilibrium of a phenylboronic acid with hydroxide, shifting the boron from an sp²-hybridized Lewis acid to an sp³-hybridized boronate.
Modulating Lewis Acidity: The Impact of Ring Functionalization
The true power of phenylboronic acids lies in their tunability. By introducing functional groups (substituents) onto the phenyl ring, one can systematically alter the electron density at the boron center, thereby controlling its Lewis acidity. These effects are primarily categorized as electronic, steric, and intramolecular coordination.
Electronic Effects: Inductive and Resonance Contributions
The electronic nature of a substituent on the phenyl ring directly influences the electrophilicity of the boron atom. This is a classic principle of physical organic chemistry, often correlated using Hammett substituent constants (σ).[4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and formyl (-CHO) pull electron density away from the phenyl ring through inductive and/or resonance effects.[5] This withdrawal of electron density is transmitted to the boron atom, making it more electron-deficient and thus a stronger Lewis acid. The increased acidity is reflected in a lower pKₐ value.[4][6] For instance, the pKₐ of unsubstituted phenylboronic acid is approximately 8.8, whereas 4-nitrophenylboronic acid has a pKₐ closer to 7.0.[7][8]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) donate electron density to the phenyl ring. This increased electron density at the boron center reduces its electrophilicity, making it a weaker Lewis acid and resulting in a higher pKₐ value.[2]
The position of the substituent (ortho, meta, or para) is critical. Meta substituents primarily exert an inductive effect, while para substituents can exert both inductive and resonance effects. Ortho effects are more complex, involving a combination of electronic, steric, and potential intramolecular bonding factors.[4]
Figure 4: A self-validating workflow for the determination of boronic acid pKₐ using ¹¹B NMR spectroscopy.
Computational Approaches
Modern computational chemistry provides powerful tools for predicting Lewis acidity. Methods based on Density Functional Theory (DFT) can calculate properties that correlate well with experimental observations.
[9][10]* Ammonia Affinity (AA) / Fluoride Ion Affinity (FIA): These methods calculate the energy change associated with the binding of a simple Lewis base (NH₃ or F⁻) to the boronic acid in the gas phase. A[9][11] higher affinity (more negative enthalpy change) corresponds to greater Lewis acidity. These methods are particularly useful for establishing a unified acidity scale across different classes of organoboron compounds. *[11] LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of Lewis acidity. A lower LUMO energy suggests a greater propensity to accept electrons.
[9]### 4. Applications Driven by Tunable Lewis Acidity
The ability to fine-tune the Lewis acidity of phenylboronic acids is central to their widespread application.
Catalysis
While best known as reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, boronic acids can also function as potent Lewis acid catalysts for a variety of organic transformations. T[12][13]heir catalytic activity is directly related to their Lewis acidity; stronger Lewis acids are generally more active catalysts. B[14]y introducing strong EWGs, researchers can design highly active boronic acid catalysts for reactions such as Friedel-Crafts alkylations and amidation reactions.
Sensing and Molecular Recognition
A major application of functionalized phenylboronic acids is in the construction of chemical sensors, particularly for carbohydrates. B[15][16]oronic acids reversibly bind with molecules containing 1,2- or 1,3-diol moieties, such as glucose, to form cyclic boronate esters.
[16][17]The key principle is that upon binding to a diol, the boron atom transitions from the sp² to the sp³ state, which significantly increases its Lewis acidity. I[18][19]f a fluorescent reporter group is attached to the phenylboronic acid, this change in the boron's electronic environment can modulate the fluorescence output through mechanisms like Photoinduced Electron Transfer (PET). F[18][19]or effective binding at physiological pH (~7.4), the boronic acid must have a pKₐ in a similar range. Therefore, functionalization with EWGs or intramolecularly coordinating groups is a common strategy to lower the pKₐ from its native value near 9 to the physiological range, enhancing sensor sensitivity. T[15][20]his principle is the foundation for developing continuous glucose monitoring systems and cellular imaging agents.
The Lewis acidity of functionalized phenylboronic acids is a rich and controllable physicochemical parameter. A deep understanding of how electronic, steric, and intramolecular factors govern the fundamental boronic acid-boronate equilibrium is paramount for any researcher in the chemical or biomedical sciences. By leveraging these principles and employing robust quantitative methods like ¹¹B NMR and spectrophotometric titrations, scientists can rationally design boronic acid-based molecules with tailored properties. This capability continues to drive innovation in areas of critical importance, including the development of next-generation catalysts, highly sensitive diagnostic sensors, and targeted therapeutics.
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- Various methods for evaluating Lewis acidity of organoboronic acid derivatives.
- Correlation of the pKa values of monosubstituted phenylboronic acids...
- pKa values for boronic acids 1-7.
- pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.
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Boronic Acids: Versatile Building Blocks in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis, the ability to efficiently construct complex molecular architectures is paramount. Among the vast arsenal of synthetic tools available to the chemist, boronic acids have emerged as exceptionally versatile and powerful building blocks. Their unique reactivity, coupled with their general stability and low toxicity, has propelled them to the forefront of synthetic chemistry, with profound impacts on drug discovery, materials science, and beyond. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of boronic acids, from their fundamental properties to their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and beyond. As a Senior Application Scientist, my aim is to not only present the established protocols but to also provide insights into the causality behind experimental choices, fostering a deeper understanding of how to effectively harness the synthetic potential of this remarkable class of compounds.
The Boronic Acid Functional Group: Structure and Intrinsic Properties
At its core, a boronic acid is an organoboron compound characterized by the general formula R-B(OH)₂, where 'R' represents an organic substituent connected to a boron atom that is also bonded to two hydroxyl groups.[1] This seemingly simple arrangement gives rise to a unique set of chemical properties that are central to their synthetic utility.
1.1. Electronic Nature and Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it electron-deficient and a mild Lewis acid.[2][3] This Lewis acidity is a key feature, allowing boronic acids to interact with Lewis bases.[1] This property is not only fundamental to their reactivity in cross-coupling reactions but also enables their use in molecular recognition and sensing applications, where they can form reversible covalent complexes with diols, such as those found in sugars.[4][5]
1.2. Stability and Handling: Compared to many other organometallic reagents, boronic acids are notably stable and easier to handle, often appearing as white or off-white crystalline solids that are tolerant to air and moisture.[1] However, their stability can be influenced by the nature of the organic substituent. For instance, some boronic acids are prone to decomposition pathways like protodeboronation, particularly under aqueous basic conditions.[6] It is also common for boronic acids to undergo dehydration to form cyclic trimers known as boroxines.[4] For particularly unstable boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, more stable surrogates like boronate esters (e.g., pinacol esters or MIDA boronates) are often employed.[7][8]
1.3. Boronic Esters: Stable and Versatile Alternatives: Boronic esters, with the general formula RB(OR')₂, are formed by the reaction of a boronic acid with an alcohol, most commonly a diol like pinacol.[9][10] These esters are generally more stable, less prone to decomposition, and easier to purify by chromatography than their corresponding boronic acids.[6][11] This enhanced stability makes them ideal for multi-step syntheses and for use in automated or high-throughput workflows.[6] While often more stable, boronate esters can still participate in cross-coupling reactions, and it is widely believed that they may hydrolyze in situ to the active boronic acid under the reaction conditions.[12]
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis
The most prominent application of boronic acids is undoubtedly the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14] This powerful transformation, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, enables the formation of a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound.[15] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing byproducts have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[16][17]
2.1. The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[15][18] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex (R¹-Pd-X). This step is often the rate-determining step of the reaction.[16]
-
Transmetalation: The organic group from the boronic acid (or its boronate form) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex (R¹-Pd-R²). This step requires the presence of a base to activate the boronic acid.[16]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[15][18]
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
2.2. Practical Considerations and Protocol Optimization
While the Suzuki-Miyaura reaction is robust, careful consideration of the reaction components is crucial for achieving high yields and purity.
| Component | Role | Common Examples | Key Considerations |
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | The choice of ligand is critical and can influence reaction efficiency, especially with challenging substrates like aryl chlorides.[19] |
| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The strength and solubility of the base can significantly impact the reaction rate and yield. Aqueous bases are commonly used.[18] |
| Solvent | Solubilizes reactants and influences reaction kinetics | Toluene, Dioxane, THF, DMF, often with water | A mixture of an organic solvent and water is typical to dissolve both the organic and inorganic components.[15] |
| Organohalide | Electrophilic coupling partner | Aryl/vinyl iodides, bromides, chlorides, and triflates | Reactivity generally follows the order I > Br > OTf >> Cl. Specialized catalysts are often needed for less reactive chlorides.[15] |
| Boronic Acid/Ester | Nucleophilic coupling partner | Aryl, heteroaryl, alkenyl, and alkyl boronic acids/esters | Stability and purity are crucial. Boronate esters can be used for unstable boronic acids.[20] |
2.3. A General Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be required for different substrates.
-
Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).[18][19]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.[19]
-
Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by a suitable analytical technique such as TLC or GC-MS.[18][19]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[19]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.[18][19]
Caption: A flowchart illustrating the typical experimental workflow for a Suzuki-Miyaura coupling.
Applications of Boronic Acids in Drug Discovery and Materials Science
The versatility of boronic acids extends far beyond their role in the Suzuki-Miyaura reaction, impacting numerous areas of scientific research and development.
3.1. Medicinal Chemistry and Drug Development:
Boronic acids are invaluable in medicinal chemistry for several reasons.[21][22] The Suzuki-Miyaura coupling is widely used to synthesize complex biaryl and heteroaryl structures that are common motifs in drug molecules.[17][23] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[17][24]
Furthermore, the boronic acid moiety itself can be a key pharmacophore. The proteasome inhibitor bortezomib (Velcade®), used in the treatment of multiple myeloma, is a prime example of a drug that contains a boronic acid functional group.[21][25] The boron atom in bortezomib reversibly binds to the active site of the proteasome, inhibiting its function.[4] Following the success of bortezomib, other boronic acid-containing drugs like ixazomib and vaborbactam have also been approved.[21] The unique ability of boronic acids to form reversible covalent bonds with biological targets has opened up new avenues for drug design.[3]
3.2. Materials Science and Polymer Chemistry:
In materials science, boronic acids are used to create functional materials with tailored properties.[13] Their ability to form reversible covalent bonds with diols is exploited in the development of self-healing polymers and hydrogels.[26] These materials can repair themselves after damage, extending their lifespan and improving their reliability. Boronic acid-containing polymers have also been investigated for use in sensors, particularly for the detection of saccharides, and in drug delivery systems.[5][27] The dynamic nature of the boronate ester linkage allows for the creation of stimuli-responsive materials that can release a payload in response to changes in pH or the presence of specific molecules like glucose.[26]
Beyond Suzuki-Miyaura: Other Important Reactions of Boronic Acids
While the Suzuki-Miyaura coupling is their most famous application, boronic acids participate in a variety of other useful transformations:
-
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds (C-N, C-O, C-S) between boronic acids and amines, alcohols, or thiols.[1]
-
Petasis Reaction: A multicomponent reaction between a boronic acid, an amine, and an α-hydroxy aldehyde or ketone to form β-amino alcohols.
-
Liebeskind-Srogl Coupling: A palladium-catalyzed cross-coupling of a boronic acid with a thioester to form a ketone.[10]
Conclusion and Future Outlook
Boronic acids have firmly established themselves as indispensable building blocks in modern synthesis. Their unique combination of reactivity, stability, and functional group tolerance has revolutionized the way chemists approach the construction of complex molecules. From the workhorse Suzuki-Miyaura reaction to their growing role as key pharmacophores and components of advanced materials, the influence of boronic acids continues to expand. As our understanding of their chemistry deepens and new catalytic systems are developed, we can expect to see even more innovative applications of these versatile compounds in the years to come, further empowering researchers in their quest to address pressing challenges in medicine and materials science.
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A Technical Guide to the Hygroscopic Nature of 4-(Propoxycarbonyl)phenylboronic Acid: Characterization and Handling for Researchers and Drug Development Professionals
Abstract
4-(Propoxycarbonyl)phenylboronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern drug discovery and materials science. As with many fine chemicals and active pharmaceutical ingredients (APIs), its interaction with atmospheric moisture—its hygroscopicity—is a critical parameter that can profoundly impact its stability, handling, and reactivity. This technical guide provides an in-depth framework for characterizing the hygroscopic nature of this compound. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this property to ensure the integrity and reproducibility of their work. This document details the scientific rationale behind hygroscopicity testing and provides comprehensive, step-by-step protocols for established analytical techniques, including Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), Karl Fischer Titration, and X-ray Powder Diffraction (XRPD).
Introduction: The Unseen Influence of Water on Boronic Acids
Phenylboronic acids are a cornerstone of contemporary organic chemistry.[1] Their utility in forming carbon-carbon bonds is nearly unparalleled.[2] However, the boronic acid functional group, -B(OH)₂, inherently possesses the ability to form hydrogen bonds, making these molecules susceptible to interactions with water. While water can be a beneficial component in some Suzuki-Miyaura reactions, its uncontrolled presence can also lead to undesirable side reactions such as deboronation.[3]
The hygroscopic nature of a compound describes its ability to attract and hold water molecules from the surrounding environment.[4] For a solid material like this compound, this can manifest in several ways:
-
Adsorption: Water molecules adhering to the surface of the solid particles.
-
Absorption: Water molecules being taken into the bulk structure of the solid.
-
Hydrate Formation: The incorporation of water molecules into the crystal lattice to form a new, stable crystalline structure.[5][6]
The physical and chemical stability of APIs and key intermediates is of paramount importance in the pharmaceutical industry.[4][7] Moisture uptake can lead to a cascade of issues including:
-
Physical Changes: Caking, clumping, and altered flow properties, which can complicate handling and formulation processes.[7]
-
Chemical Degradation: Hydrolysis of the propoxycarbonyl ester group or degradation of the boronic acid moiety.
-
Solid-State Transformations: Changes in crystalline form (polymorphism) or conversion to a hydrate, which can affect solubility, bioavailability, and stability.[5][6]
Given that closely related compounds like 4-carboxyphenylboronic acid are known to form stable hydrates[5][6], it is scientifically prudent to assume that this compound may exhibit similar behavior. Therefore, a thorough characterization of its hygroscopic properties is not merely an academic exercise but a critical step in risk mitigation for any research or development program utilizing this compound.
A Multi-faceted Approach to Characterizing Hygroscopicity
No single technique can provide a complete picture of a material's interaction with water. A robust characterization of the hygroscopic nature of this compound requires a combination of gravimetric, titrimetric, and structural analysis techniques. The following sections detail the experimental protocols and the rationale behind their application.
Dynamic Vapor Sorption (DVS): Mapping the Moisture Sorption-Desorption Profile
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[8][9] This provides a detailed isotherm that reveals the extent and kinetics of water uptake and loss.
Causality Behind Experimental Choices: The DVS experiment is designed to mimic the potential environmental conditions the material might experience during storage and handling. By systematically increasing and then decreasing the RH, we can identify the critical humidity points at which significant water uptake occurs, whether the process is reversible, and if any phase transitions are induced by moisture.[10]
Experimental Protocol: DVS Analysis
-
Sample Preparation: Place 5-10 mg of this compound into a DVS sample pan.
-
Initial Drying: Equilibrate the sample at 0% RH using a dry nitrogen purge until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline mass.
-
Sorption Phase: Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹ for at least 10 minutes).
-
Desorption Phase: Decrease the RH in the same steps from 90% back to 0%. Again, allow the sample to equilibrate at each step.
-
Data Analysis: Plot the percentage change in mass against the target RH to generate a sorption-desorption isotherm.
Visualization of DVS Workflow
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Data Presentation: Interpreting DVS Isotherms
The shape of the isotherm provides critical information:
| Hygroscopicity Classification | Mass Increase at 80% RH / 25 °C | Typical DVS Isotherm Shape |
| Non-hygroscopic | < 0.2% | Flat curve with minimal mass gain. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Gradual, reversible mass gain. |
| Hygroscopic | ≥ 2% and < 15% | Significant, often reversible mass gain. |
| Very hygroscopic | ≥ 15% | Large mass gain. |
| Deliquescent | Sufficient water uptake to form a liquid | Sharp, continuous mass increase at a critical RH. |
Hysteresis (a difference between the sorption and desorption curves) can indicate that the water is not easily removed, potentially due to absorption into the bulk material or an irreversible change in the solid state.[9]
Thermogravimetric Analysis (TGA): Quantifying Water Content and Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is a valuable tool for determining the amount of volatile content, including water, and assessing the thermal stability of the material.[12]
Causality Behind Experimental Choices: By heating the sample, we can drive off adsorbed or bound water. The temperature at which mass loss occurs can help differentiate between loosely bound surface moisture and water that is more tightly bound within the crystal lattice (i.e., a hydrate).[13]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).
-
Analysis Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Plot the percentage mass loss against temperature. The step-wise decreases in mass correspond to the loss of volatile components. The mass loss occurring between ambient temperature and approximately 150 °C is typically attributed to water.
Visualization of TGA Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Karl Fischer Titration: The Gold Standard for Water Content
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[3][14] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[15]
Causality Behind Experimental Choices: Unlike TGA, which measures the loss of any volatile compound, KF titration is specific to water.[15] This makes it the definitive method for quantifying the absolute water content. However, boronic acids can interfere with the KF reaction. A specialized approach is therefore necessary.
Experimental Protocol: Karl Fischer Titration (with Oven Method)
Due to the potential for boronic acids to react with the KF reagents, a direct titration is not advisable. The oven method is the self-validating approach:
-
Instrument Setup: Use a coulometric Karl Fischer titrator equipped with a KF oven.
-
Sample Preparation: Accurately weigh a suitable amount of this compound into a sample vial.
-
Analysis: Place the vial in the KF oven. Heat the sample to a temperature sufficient to evaporate the water (e.g., 120-150 °C, determined via a preliminary temperature ramp study) without causing decomposition.
-
Water Transfer: A dry, inert carrier gas (e.g., nitrogen) transports the evaporated water from the oven into the titration cell.
-
Titration: The water reacts with the KF reagent, and the instrument measures the amount of water titrated.
-
Blank Correction: Run a blank analysis with an empty vial to account for any residual moisture in the system.
Visualization of Karl Fischer (Oven Method) Workflow
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Methodological & Application
Application & Protocol Guide: Suzuki-Miyaura Coupling of 4-(Propoxycarbonyl)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-(Propoxycarbonyl)phenylboronic acid. This building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex biaryls and other conjugated systems. This document elucidates the reaction mechanism, outlines critical experimental parameters, provides a step-by-step protocol for a model reaction, and offers a guide for troubleshooting common issues.
Introduction: The Significance of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction facilitates the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species (like a boronic acid) with an organohalide or triflate.[1][4] Its widespread adoption stems from several key advantages:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[4]
-
High Functional Group Tolerance: A broad array of functional groups are compatible with the reaction conditions.[3][5]
-
Low Toxicity: The boron-containing reagents and byproducts are generally less toxic and more environmentally benign than those of other cross-coupling reactions.[4]
-
Commercial Availability: A vast library of boronic acids and their derivatives are commercially available, enabling rapid access to diverse chemical structures.[4]
This compound is an important substrate, featuring an electron-withdrawing ester group. This functionality can influence reactivity and requires careful optimization of reaction conditions to prevent undesirable side reactions, such as protodeboronation.[6][7]
The Catalytic Cycle: Mechanism of Action
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][9][10]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the organohalide (Ar¹-X), forming a Pd(II) complex.[1][8] This step is often the rate-determining step of the entire cycle.[4]
-
Transmetalation: The organic moiety from the organoboron reagent (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[5][11][12] The halide or other ligand on the Pd(II) complex is displaced by the Ar² group.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Key Considerations for Coupling with this compound
The success of coupling this specific boronic acid hinges on the careful selection of several parameters. The electron-withdrawing nature of the propoxycarbonyl group makes the boronic acid susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[6][7]
| Parameter | Recommended Choice & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos). The choice depends on the reactivity of the coupling partner. Pd(PPh₃)₄ is a reliable choice for many applications.[2] For more challenging couplings, particularly with aryl chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition step.[13][14] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄. The base is crucial for activating the boronic acid.[12] K₂CO₃ is a versatile and common choice.[9] For substrates sensitive to hydrolysis (like the ester in our target molecule), milder bases like KF can be used, although they may result in slower reaction rates.[5][15] Cs₂CO₃ is often effective in difficult couplings due to its higher solubility. |
| Solvent System | Mixtures of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[12] It is critical to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6] |
| Reaction Temperature | Typically 80-110 °C. The temperature needs to be high enough to drive the reaction to completion in a reasonable time but not so high as to cause degradation of the catalyst or starting materials.[14] |
| Inert Atmosphere | Strictly required (Argon or Nitrogen). The Pd(0) catalyst and any phosphine ligands are sensitive to oxidation by atmospheric oxygen.[6] Failure to maintain an inert atmosphere is a common cause of low yields. |
Detailed Experimental Protocol
This protocol describes a model reaction between this compound and 4-bromoanisole.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
Caption: Fig. 2: Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 mmol, 2 mol%) to the flask under a positive flow of inert gas.
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized to Pd black.[16] 2. Insufficiently Inert Atmosphere.[6] 3. Poor Reagent Quality: Degraded boronic acid or wet solvent. | 1. Use fresh catalyst. Ensure solvent is thoroughly degassed. 2. Improve the evacuate/backfill cycles. Maintain positive inert gas pressure. 3. Use fresh, high-purity boronic acid. Use anhydrous, degassed solvents. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources.[14][16] 2. Reaction temperature is too high or reaction time is too long. | 1. Use anhydrous conditions if possible, or minimize the amount of water. Consider using a more stable boronic ester (e.g., pinacol ester).[14] 2. Screen lower temperatures or monitor the reaction closely to avoid prolonged heating after completion. |
| Formation of Homocoupled Product | 1. Presence of oxygen in the reaction mixture.[16] 2. Catalyst decomposition. | 1. Ensure meticulous degassing of all solvents and proper inert atmosphere technique. 2. Consider a more stable precatalyst or ligand system. |
| Ester Hydrolysis | 1. Base is too strong or reaction conditions are too harsh. | 1. Use a milder base such as potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[5][15] 2. Attempt the reaction at a lower temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for synthesizing valuable biaryl compounds. Success relies on a fundamental understanding of the catalytic cycle and meticulous attention to experimental detail, particularly in the choice of catalyst, base, and the exclusion of oxygen. By following the optimized protocol and troubleshooting guide presented here, researchers can reliably achieve high yields and purity for their target molecules, accelerating progress in drug discovery and materials science.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020–4028. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki coupling reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Bjerglund, K. M., Skrydstrup, T., & Molander, G. A. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888–1891. Retrieved from [Link]
-
Reddy, K. S., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(9), 3305–3308. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 5(6), 3307–3317. Retrieved from [Link]
-
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Retrieved from [Link]
-
University of California, Irvine. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of 4-(Propoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: Context and Significance
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, offers remarkable functional group tolerance and generally mild reaction conditions, making it indispensable in pharmaceutical development and materials science.[3]
This guide focuses on a specific, yet highly valuable, building block: 4-(Propoxycarbonyl)phenylboronic acid . The presence of the propoxycarbonyl group, an electron-withdrawing ester moiety, imparts unique electronic properties that influence its reactivity. Understanding and leveraging these properties is critical for achieving high-yield, selective synthesis of complex biaryl structures. These structures are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active molecules.
This document provides an in-depth analysis of the mechanistic nuances, field-proven protocols, and critical optimization parameters for successfully employing this compound in Suzuki-Miyaura couplings.
Reagent Profile: this compound
A thorough understanding of the reagent's physical and chemical properties is the foundation of any successful synthetic protocol.
| Property | Value |
| CAS Number | 91062-38-3[4][5] |
| Molecular Formula | C₁₀H₁₃BO₄[4][5] |
| Molecular Weight | 208.02 g/mol [4][5] |
| Appearance | White to off-white powder or crystals |
| Melting Point | 216 - 219 °C (421 - 426 °F)[6] |
Stability and Storage: this compound is generally stable under standard laboratory conditions. However, like many boronic acids, it can undergo slow dehydration to form the corresponding boroxine (a trimeric anhydride). It is recommended to store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Safety and Handling:
-
Hazards: This compound may cause skin, eye, and respiratory irritation.[7][8][9] It is harmful if swallowed.[7]
-
Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][10] Avoid creating dust. In case of contact, wash the affected area thoroughly with water.[7] For detailed information, always consult the latest Safety Data Sheet (SDS) from the supplier.[6][7][8]
The Suzuki-Miyaura Reaction: Mechanistic Insights
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-centered catalytic cycle. A nuanced understanding of this cycle is paramount for troubleshooting and optimizing reactions involving electronically modified substrates like this compound. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Indispensable Role of the Base
The base is not a mere spectator; it is a critical activator. Boronic acids are generally unreactive toward the palladium(II) complex. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, the boronate species [R-B(OH)₃]⁻.[12][13][14] This activation significantly increases the electron density on the boron-bound carbon, facilitating the transfer of the aryl group to the palladium center during the transmetalation step, which is often rate-limiting.[15]
Electronic Influence of the Propoxycarbonyl Group
The propoxycarbonyl (-CO₂Pr) group is moderately electron-withdrawing. This has two key implications:
-
Increased Acidity: It increases the Lewis acidity of the boronic acid, potentially facilitating its interaction with the base.
-
Reduced Nucleophilicity: It decreases the electron density of the phenyl ring, which can slow the rate of transmetalation compared to electron-rich arylboronic acids.[16]
This latter effect means that reactions with this compound may require more forcing conditions—such as a more active catalyst system, a stronger base, or higher temperatures—to achieve optimal yields.
Experimental Protocols
The following protocol provides a reliable starting point for coupling this compound with a generic aryl bromide. It should be adapted based on the specific reactivity of the coupling partner.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
General Protocol for Coupling with an Aryl Bromide
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically 4:1 v/v, ~0.1-0.2 M)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Prepare the solvent mixture and degas it by bubbling with argon for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Optimization and Key Parameter Selection
The "one-size-fits-all" approach rarely succeeds in synthesis. The following insights guide the rational selection of reaction components to maximize yield and purity.
Palladium Catalyst and Ligand System
The choice of catalyst is paramount. While Pd(PPh₃)₄ is a workhorse, its performance can be limited with challenging substrates. For the electron-deficient this compound, especially when coupled with less reactive aryl chlorides, more advanced catalytic systems are often required.[17][18][19]
-
Electron-Rich, Bulky Ligands: Systems using ligands like SPhos, XPhos, or Buchwald-type phosphines in combination with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) are highly effective. These ligands accelerate both the oxidative addition and the final reductive elimination step, leading to higher turnover numbers and efficiency.[1]
-
Pre-catalysts: Air-stable pre-catalysts like Pd(dppf)Cl₂ are also robust and reliable choices for a wide range of substrates.[17]
Choice of Base
The base must be strong enough to form the boronate but not so harsh as to cause unwanted side reactions, such as the hydrolysis of the propoxycarbonyl ester.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) is a good starting point. Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often providing superior results in difficult couplings.[15]
-
Phosphates (K₃PO₄): Anhydrous potassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered substrates or aryl chlorides.
-
Fluorides (KF, CsF): These can be used under milder, sometimes anhydrous, conditions and are useful if the substrates are sensitive to stronger bases.[14]
Solvent Selection
The solvent system must solubilize the reactants and facilitate the catalytic cycle.
-
Aqueous Mixtures: Toluene/water, dioxane/water, or THF/water are standard. The presence of water is often beneficial, as it helps dissolve the inorganic base and is believed to play a role in the transmetalation mechanism.[20][21]
-
Aprotic Polar Solvents: Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can be effective but may require higher temperatures for purification due to their high boiling points.
Common Pitfalls and Troubleshooting
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid. It can be minimized by using a slight excess of the boronic acid, ensuring a thoroughly deoxygenated reaction mixture, and avoiding unnecessarily long reaction times.[21]
-
Homocoupling: The formation of symmetrical biaryls from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or at high catalyst loadings.[22] Rigorous degassing is the best preventative measure.
-
Ester Hydrolysis: At high temperatures and with strong bases (e.g., NaOH, KOH) or extended reaction times, the propoxycarbonyl group may be hydrolyzed to a carboxylic acid. If this is observed, switching to a milder base (e.g., K₂CO₃) and lowering the reaction temperature is advised.
Conclusion
This compound is a versatile and valuable reagent for synthesizing functionalized biaryl compounds via the Suzuki-Miyaura reaction. Success with this electron-deficient substrate is not accidental; it is the result of a rational and informed approach to reaction design. By carefully selecting a modern, highly active palladium catalyst system, an appropriate base, and an optimal solvent, researchers can overcome the inherent reactivity challenges and achieve high yields. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this key building block in the demanding fields of drug discovery and materials science.
References
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Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
So, C. M., & Kwong, F. Y. (2010). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Request PDF. [Link]
-
Tang, H., et al. (2005). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Request PDF. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lenard, L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
Vechorkin, O., & Hu, X. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Pharmaffiliates. (4-Propoxycarbonyl)phenylboronic acid. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides... [Link]
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Wikipedia. Phenylboronic acid. [Link]
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ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
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Angene Chemical. Safety Data Sheet for 3-(N-Ethylaminocarbonyl)phenylboronic acid. [Link]
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Wessely, C., et al. (2016). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC - NIH. [Link]
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Calvino-Casilda, V., et al. (2015). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
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palladium catalysts for 4-(Propoxycarbonyl)phenylboronic acid cross-coupling
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of 4-(Propoxycarbonyl)phenylboronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its development, which earned Akira Suzuki the Nobel Prize in Chemistry in 2010, has revolutionized the synthesis of complex organic molecules, particularly biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4] This guide focuses on a specific, yet widely applicable building block: This compound . The propoxycarbonyl group serves as a versatile handle, a masked carboxylic acid that can be readily hydrolyzed post-coupling, providing a strategic entry point for further derivatization in drug development and materials science.
As a senior application scientist, this document moves beyond a simple recitation of steps. It provides a detailed exploration of the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and analytical validation for researchers engaged in the synthesis of high-value compounds.
The Engine of the Reaction: The Palladium Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing any specific application. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex, typically bearing phosphine or N-heterocyclic carbene (NHC) ligands, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This forms a square planar Pd(II) intermediate.[4][5] The reactivity of the halide partner follows the general trend: I > Br > OTf >> Cl.
-
Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the transfer of the aryl group to the Pd(II) center, displacing a halide.[1][6]
-
Reductive Elimination : The two organic groups on the Pd(II) complex rearrange to a cis orientation and are then eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Selecting the Right Catalytic System
The success of coupling this compound hinges on the judicious selection of the palladium source and its associated ligands. The electronic and steric properties of the catalyst system must be tuned to promote high turnover and suppress side reactions.
Palladium Precursors: The Source of Activity
Catalytic systems are typically generated in situ from a stable palladium precursor and a chosen ligand.[7] While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, they can sometimes be less stable. More commonly, stable Pd(II) precursors are used, which are reduced in situ to the active Pd(0) species.
| Precursor | Formula | Common State | Key Characteristics |
| Palladium(II) Acetate | Pd(OAc)₂ | Stable Pd(II) solid | Versatile, common, requires in-situ reduction. Used in ~23% of Suzuki reactions.[8] |
| Tris(dibenzylideneacetone)-dipalladium(0) | Pd₂(dba)₃ | Stable Pd(0) solid | Air-stable source of Pd(0), but dba ligands can sometimes interfere with catalysis.[9] |
| Dichloro-bis(triphenylphosphine)-palladium(II) | PdCl₂(PPh₃)₂ | Stable Pd(II) complex | Pre-ligated complex, often used for standard couplings. |
| [1,1'-Bis(diphenylphosphino)-ferrocene]palladium(II) dichloride | Pd(dppf)Cl₂ | Stable Pd(II) complex | An efficient pre-catalyst with a robust ferrocene-based ligand, good for challenging couplings.[4] |
Ligands: The Key to Catalyst Performance
Ligands are not passive spectators; they are critical components that stabilize the palladium center and modulate its reactivity. For substrates like this compound, which contains an electron-withdrawing ester group, the choice of ligand is crucial. Electron-rich and sterically hindered phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.[10][11]
| Ligand Type | Example(s) | Rationale for Use |
| Triarylphosphines | Triphenylphosphine (PPh₃) | The classical, general-purpose ligand. Effective for reactive aryl bromides and iodides. |
| Bulky Alkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating and sterically demanding. Excellent for less reactive aryl chlorides and sterically hindered substrates.[6][10] |
| Buchwald Ligands | XPhos, SPhos, RuPhos | A class of dialkylbiaryl phosphines known for exceptional activity, enabling couplings at low catalyst loadings and room temperature.[11] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand that forms a stable, highly active catalyst complex (e.g., Pd(dppf)Cl₂).[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often showing high thermal stability and activity for challenging substrates.[10][12] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the cross-coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials & Reagents
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup :
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).
-
Add 4-bromoanisole (1.0 mmol, 1.0 equiv).
-
Add Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%). The pre-weighing of the catalyst and ligand minimizes exposure to air.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
-
Degassing and Reaction Execution :
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[4]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-12 hours.
-
-
Reaction Monitoring :
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]
-
For TLC analysis, spot the reaction mixture against the starting materials on a silica plate and elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize under UV light. The disappearance of the limiting reagent (4-bromoanisole) and the appearance of a new, more nonpolar product spot indicates reaction progression.
-
-
Workup and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure biaryl product.
-
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Analytical Methods for Validation
A robust protocol requires equally robust analytical validation. Real-time monitoring and final product characterization are essential to confirm the reaction's success and purity of the isolated compound.
| Technique | Application | Information Gained |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring | Qualitative assessment of the consumption of starting materials and formation of the product.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Reaction monitoring and purity assessment | Quantitative data on conversion rates; provides mass of product and byproducts for identification.[14] |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring and purity analysis | Highly accurate quantitative data, ideal for tracking reaction kinetics and determining final product purity.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product | Unambiguous confirmation of the product's chemical structure. ¹H and ¹³C NMR are standard.[16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure thorough degassing; Switch to a stronger base (e.g., Cs₂CO₃); Increase reaction temperature. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precursor without efficient reduction. | Improve degassing technique; Add a small amount of a reducing agent or switch to a Pd(0) precursor.[4] |
| Protodeboronation (Loss of Boronic Acid) | Presence of water and prolonged heating, especially with certain ligands.[11] | Use anhydrous solvents if possible; Minimize reaction time; Screen different ligands as some can promote this side reaction.[11] |
| Difficult Purification | Close Rf values of product and starting materials/byproducts. | Optimize the chromatography solvent system; Consider recrystallization as an alternative purification method. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
PubMed. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
ResearchGate. Ligand promoted palladium-catalysed homo-coupling of arylboronic acids. [Link]
-
National Institutes of Health. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]
-
ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
National Institutes of Health. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
UBC Library Open Collections. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Johnson Matthey. Palladium precursor products. [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
ChemistryViews. Palladium Pre‐Catalysts for Cross‐Coupling Reactions. [Link]
-
ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Application Notes & Protocols: 4-(Propoxycarbonyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-(Propoxycarbonyl)phenylboronic acid as a strategic building block in the synthesis of pharmaceutical intermediates. Moving beyond a mere recitation of facts, this document elucidates the mechanistic principles, practical workflows, and critical process parameters that underpin its application. The primary focus is on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl scaffolds. A detailed, field-tested protocol for a representative coupling reaction is provided, complete with data tables, troubleshooting advice, and workflow visualizations to empower researchers and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical synthesis, efficiency, and molecular complexity are paramount. Arylboronic acids are indispensable tools, serving as versatile nucleophilic partners in a variety of cross-coupling reactions.[1] this compound emerges as a particularly valuable reagent. Its structure combines the robust reactivity of the phenylboronic acid moiety with a propoxycarbonyl group—an ester functionality that offers several strategic advantages:
-
Stability: The propyl ester is generally stable under the neutral to basic conditions typical of Suzuki-Miyaura coupling, preventing unwanted side reactions.
-
Modulation of Properties: The ester group modifies the electronic properties of the boronic acid and can influence reactivity and solubility.
-
Synthetic Handle: Post-coupling, the ester serves as a versatile functional handle for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, enabling late-stage diversification of drug candidates.
This combination makes it a superior choice for constructing complex molecular architectures, particularly the biaryl cores found in numerous Active Pharmaceutical Ingredients (APIs), such as the "sartan" class of angiotensin II receptor antagonists.[2][3][4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers.[5][6] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7]
Mechanistic Principles: A Self-Validating System
Understanding the catalytic cycle is crucial for rational protocol design and troubleshooting. The process is a sequence of three fundamental steps, each with specific requirements that dictate the choice of reagents and conditions.[8][9][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond (C-X) of the electrophilic partner (e.g., an aryl bromide). This forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here to promote this step and stabilize the resulting complex.
-
Transmetalation: This is the key step where the organic moiety is transferred from the boronic acid to the palladium center. The boronic acid must first be activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species.[10][11] This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) species and regenerating the halide salt.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
This elegant, self-contained cycle explains why each component—catalyst, ligand, base, and solvent—is not merely an ingredient but a functional part of a complex machine.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note: Synthesis of a Key Biaryl Intermediate for Telmisartan Analogues
Telmisartan is an antihypertensive drug characterized by a complex biaryl benzimidazole structure.[3] The synthesis of its core scaffold is an excellent and industrially relevant example of the Suzuki-Miyaura coupling's power.[12][13][14] We can adapt this known synthesis to demonstrate the use of this compound.
The strategy involves coupling this compound with a protected bromo-benzimidazole derivative. This directly installs the required biaryl linkage and the ester functionality, which can later be hydrolyzed to the carboxylic acid necessary for the final API structure.
Caption: General workflow for the synthesis of a pharmaceutical intermediate.
Detailed Experimental Protocol
Title: Palladium-Catalyzed Suzuki-Miyaura Synthesis of Propyl 4'-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-carboxylate
This protocol details the coupling of this compound with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, a key step analogous to syntheses of sartan-class drugs.[3][13]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Purity | Supplier Notes |
| 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline | 164056-57-5 | 254.13 | 1.0 | 2.54 g | >98% | Ensure anhydrous. |
| This compound | 1315339-33-3 | 208.03 | 1.2 | 2.50 g | >97% | Store under inert gas. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 (3 mol%) | 347 mg | >98% | Handle quickly in air; sensitive to oxidation. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.5 | 2.65 g | >99% | Anhydrous powder. |
| Toluene | 108-88-3 | 92.14 | - | 80 mL | Anhydrous | Degas before use. |
| Deionized Water | 7732-18-5 | 18.02 | - | 20 mL | - | Degas before use. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | Reagent | For extraction and chromatography. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | As needed | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed | - | For drying organic layer. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[15][16]
-
Handling: Perform all manipulations in a well-ventilated fume hood.[17] Palladium catalysts are toxic and should be handled with care. Boronic acids can be irritating to the eyes, skin, and respiratory system.[18] Avoid creating dust.
-
Inert Atmosphere: The reaction is sensitive to oxygen. An inert atmosphere (Nitrogen or Argon) is critical for preventing catalyst decomposition and ensuring high yield.[7]
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, according to institutional and local regulations.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (2.54 g, 10.0 mmol), this compound (2.50 g, 12.0 mmol), and sodium carbonate (2.65 g, 25.0 mmol).
-
Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (80 mL) and degassed deionized water (20 mL) via cannula or syringe.
-
Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the stirring mixture. The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. The biphasic mixture should be stirred at a rate sufficient for good mixing.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical reaction time is 6-12 hours. To sample, briefly remove the heat, allow solids to settle, and carefully extract a small aliquot from the organic layer with a capillary.
-
Work-up: Once the reaction is complete (disappearance of the aryl bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl intermediate.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Base is not strong enough or is hydrated.4. Reaction temperature is too low. | 1. Use fresh catalyst from a reliable source; handle quickly.2. Ensure proper inerting technique (evacuate/backfill cycles).3. Use anhydrous base; consider a stronger base like K₃PO₄.4. Increase temperature to reflux (100-110 °C for toluene). |
| Formation of Homocoupling Side Product (R²-R²) | Presence of oxygen, leading to oxidative homocoupling of the boronic acid. | Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction. |
| Protodeboronation (Loss of B(OH)₂ group) | 1. Prolonged reaction times at high temperatures.2. Presence of excess water or protic sources. | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use anhydrous solvents and the correct ratio of water in the solvent system. |
| Difficult Purification | Triphenylphosphine oxide (from the catalyst) co-elutes with the product. | Consider using a different catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos) which can simplify purification.[19] |
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex pharmaceutical intermediates. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway to biaryl structures that form the backbone of numerous modern drugs. By understanding the underlying reaction mechanism and adhering to robust experimental protocols, researchers can leverage this reagent to accelerate drug discovery and development programs. The stability and versatility of the propoxycarbonyl group further enhance its utility, allowing for downstream functionalization and the creation of diverse molecular libraries.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,1-Dibromoethylene with Arylboronic Acids.
- BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Caddick, S., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. ACS Publications.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid.
- MedChemExpress. (2025). Safety Data Sheet: (4-(tert-Butoxycarbonyl)phenyl)boronic acid.
- Unspecified Supplier. (n.d.). Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials.
- Unspecified Supplier. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
- Černý, J., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 22. PMC.
- Tunoori, A. R., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions. RSC Publishing.
- Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. Scholars Research Library.
- Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and Convergent Synthesis of Telmisartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468.
- Unspecified Supplier. (n.d.). High Purity p-(4-Propylcyclohexyl)phenylboronic Acid: Your Key Intermediate for Advanced Materials and Pharmaceuticals.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Carboxyphenylboronic acid.
- Fisher Scientific. (2021). Safety Data Sheet: 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester.
- Sigma-Aldrich. (2025). Safety Data Sheet: Phenylboronic acid.
- ResearchGate. (n.d.). Mechanistic insights. a) Proposed reaction mechanism.
- ResearchGate. (2010). Efficient and improved synthesis of Telmisartan.
- Kumar, A. S., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, (x), 247-254. University of Michigan.
- BenchChem. (n.d.). The Versatility of 4-(Methoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis.
- Gomes, P., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. PMC.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Angewandte Chemie International Edition. American Chemical Society.
- Scott, J. S., & Tcyrulnikov, S. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. PMC.
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Application Notes and Protocols: The Role of 4-(Propoxycarbonyl)phenylboronic Acid in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Propoxycarbonyl)phenylboronic acid is a versatile organic compound that is increasingly finding application in the realm of materials science. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable propoxycarbonyl group, makes it a valuable building block for a diverse range of functional materials. This document provides an in-depth guide to the role and applications of this compound, with a focus on its use in the synthesis of advanced polymers and functional small molecules for organic electronics and sensing applications. Detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions are provided to facilitate its practical implementation in the laboratory.
Introduction: The Unique Chemistry of Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives are a class of compounds characterized by a phenyl ring substituted with a B(OH)₂ group. The boron atom in PBAs possesses an empty p-orbital, rendering it a Lewis acid. This electronic feature is the foundation of their utility in materials science, enabling two primary modes of reactivity:
-
Reversible Covalent Bonding with Diols: PBAs can form stable, yet reversible, cyclic boronate esters with cis-diol-containing molecules, such as sugars, glycoproteins, and certain polymers.[1][2][3] This interaction is often pH-sensitive, providing a mechanism for creating "smart" materials that respond to their environment.[1][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The boronic acid group serves as an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the formation of new carbon-carbon bonds with aryl or vinyl halides.[5][6] This reaction is a cornerstone of modern organic synthesis for creating complex aromatic structures.[5][6]
This compound distinguishes itself through the presence of the propoxycarbonyl (-CO₂OCH₂CH₂CH₃) group. This ester functionality provides a handle for further chemical modification and influences the solubility and electronic properties of the resulting materials, making it a tailored building block for specific applications.
Core Applications in Materials Science
The unique chemical properties of this compound enable its use in several key areas of materials science, including polymer chemistry and organic electronics.
Advanced Polymer Synthesis
Phenylboronic acid-containing polymers have garnered significant attention for their potential in biomedical applications such as drug delivery, tissue engineering, and the creation of self-healing materials.[1][4][7]
-
Stimuli-Responsive Polymers: The incorporation of this compound into polymer chains imparts pH and/or saccharide sensitivity.[1][3] This allows for the design of materials that can, for example, release a therapeutic agent in response to specific biological cues.[3]
-
Self-Healing Materials: The reversible nature of boronate ester bonds can be harnessed to create polymers that can autonomously repair damage.[8] When a fracture occurs, the bonds can reform under specific conditions (e.g., a change in pH), restoring the material's integrity.
Building Blocks for Organic Electronics
The synthesis of highly conjugated organic molecules is fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[9] The Suzuki-Miyaura coupling reaction is a primary tool for creating the necessary biaryl and poly-aryl structures, and this compound is an ideal reactant for this purpose.[5][10]
-
OLED Materials: In OLEDs, boronic acid derivatives are used to synthesize hole-transporting and emissive materials.[10][11] The biphenyl or oligo-phenyl core structures created via Suzuki coupling provide the necessary electronic properties for efficient charge transport and luminescence.[10] The propoxycarbonyl group can be used to fine-tune the electronic and physical properties of these materials.[9]
Chemical and Biological Sensors
The ability of phenylboronic acids to bind with diols makes them excellent candidates for the recognition element in sensors for saccharides and glycoproteins.[2][10]
-
Electrochemical Sensors: Phenylboronic acid derivatives can be immobilized on electrode surfaces to create electrochemical sensors for glucose and other sugars.[2] The binding of the diol-containing analyte alters the electrochemical properties of the surface, which can be measured as a change in current or potential.[2]
-
Fluorescent Sensors: The interaction with saccharides can also be transduced into a fluorescent signal. This allows for the development of optical sensors for biological analytes.
Experimental Protocols and Methodologies
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize a functionalized biaryl compound, a key building block for organic electronic materials.
Core Reaction Scheme:
Figure 1: General scheme for Suzuki-Miyaura cross-coupling.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvents: Toluene, Ethanol, Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).
-
Solvent Addition: Add the solvent mixture (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Causality Behind Experimental Choices:
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6]
-
Inert Atmosphere: While many Suzuki couplings are robust, an inert atmosphere minimizes the oxidation of the Pd(0) catalyst, ensuring its longevity and activity.
-
Solvent System: The mixed aqueous/organic solvent system is often used to dissolve both the organic reactants and the inorganic base.
Data Presentation and Characterization
The successful synthesis of materials using this compound requires thorough characterization. Below is a table of representative characterization data for a hypothetical biaryl product synthesized via the protocol in section 3.1.
| Property | Technique | Expected Result |
| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Peaks corresponding to the protons and carbons of the biaryl structure. |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition at a high temperature, indicating good thermal stability. |
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in materials science. Its ability to participate in robust C-C bond-forming reactions and to interact reversibly with diols provides a rich chemical toolbox for the synthesis of advanced functional materials. The protocols and concepts outlined in this document are intended to serve as a comprehensive guide for researchers and scientists seeking to harness the potential of this compound in their own research and development endeavors.
References
- Ryu, J. H., Lee, G. J., & Varghese, S. (2019). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 26(31), 5877-5904.
- Anzai, J. I. (2016). Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives. Materials Science and Engineering: C, 67, 737-746.
- Yan, J., Wang, H., & Liu, S. (2018). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Ryu, J. H., Lee, G. J., & Varghese, S. (2019). Phenylboronic acid-polymers for biomedical applications. Semantic Scholar. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. Retrieved from [Link]
- Wang, C., Lin, B., Zhu, H., Bi, F., Xiao, S., Wang, L., Gai, G., & Zhao, L. (2019). Saccharide Sensors Based on Phenylboronic Acid Derivatives. Progress in Chemistry, 31(1), 106-119.
- Liu, Z., He, H., & Duan, C. (2017). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 7(4), 54.
- Ren, L. Z., & Meng, L. J. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 2(4), 251-255.
- Sparrow. (2023, November 7).
- Ryu, J. H., Lee, G. J., & Varghese, S. (2019). Phenylboronic Acid-polymers for Biomedical Applications.
- Edwards, J. O., Morrison, G. C., Ross, V. F., & Schultz, J. W. (1955). The Structure of the Phenylboronate Ion. Journal of the American Chemical Society, 77(1), 266-268.
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PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]
- Li, M., Zhang, H., Liu, M., & Dong, B. (2017). A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. Retrieved from [Link]
- Hill, J. M., & Leadbeater, N. E. (2006). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
- Jiang, X., Sun, K., & Zhang, Q. (2021). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Frontiers in Chemistry, 9, 794332.
- Wang, X., Liu, C., Zhang, L., & Zhang, X. (2023). Promising Synthesis Route of Ultra-Conductive Porous Polypyrrole via Template-Free Polymerization.
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Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
- Gu, B. K., Choi, D. J., Park, S. J., Kim, M. S., & Kim, C. H. (2013). Electrically conductive polymers and composites for biomedical applications. RSC Advances, 3(34), 14679-14691.
- Jiang, X., Sun, K., & Zhang, Q. (2021). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Frontiers.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Creative Biolabs. (2023, August 7). Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
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Application Notes and Protocols for Chan-Lam Coupling with 4-(Propoxycarbonyl)phenylboronic acid
Introduction: Embracing the Efficiency of Copper-Catalyzed Cross-Coupling
The formation of carbon-heteroatom bonds, particularly C-N and C-O linkages, is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Among the array of synthetic tools available, the Chan-Lam coupling reaction has emerged as a powerful and practical methodology.[2][3] Also known as the Chan-Evans-Lam (CEL) coupling, this reaction facilitates the cross-coupling of an aryl boronic acid with an N-H or O-H containing nucleophile, catalyzed by a simple and inexpensive copper complex.[3][4][5]
A significant advantage of the Chan-Lam coupling over palladium-catalyzed counterparts like the Buchwald-Hartwig amination is its operational simplicity.[5][6] Reactions can often be conducted under mild conditions, frequently at room temperature and open to the air, obviating the need for strict inert atmospheres.[3] This robustness, combined with the low cost and low toxicity of copper catalysts, makes the Chan-Lam reaction an attractive and sustainable choice for both academic research and industrial applications.[4]
This guide provides a detailed experimental procedure for the Chan-Lam coupling using 4-(Propoxycarbonyl)phenylboronic acid . This specific boronic acid derivative is a valuable building block, allowing for the direct incorporation of a phenyl ring functionalized with a propoxycarbonyl group. The resulting N-aryl or O-aryl products are precursors to a wide range of complex molecules, including esters, amides, and other derivatives with significant potential in drug discovery and materials science.
The Catalytic Heart of the Reaction: Unraveling the Mechanism
The generally accepted mechanism for the Chan-Lam coupling involves a copper catalytic cycle that is proposed to shuttle between Cu(I), Cu(II), and Cu(III) oxidation states. While the precise details can be complex and substrate-dependent, the core pathway provides a logical framework for understanding the transformation.[3][7]
The key steps are as follows:
-
Coordination & Transmetalation: The reaction is initiated by the interaction between the Cu(II) catalyst and the arylboronic acid. A transmetalation event occurs, transferring the aryl group from boron to the copper center to form an aryl-copper(II) intermediate.[7][8][9]
-
Oxidation to Cu(III): The aryl-copper(II) species, in the presence of the nucleophile (amine or alcohol) and an oxidant (typically atmospheric oxygen), is oxidized to a key high-valent aryl-copper(III) intermediate.[6][7]
-
Reductive Elimination: This crucial Cu(III) complex undergoes reductive elimination, the bond-forming step, to forge the desired C-N or C-O bond. This step releases the final product and reduces the copper center to Cu(I).[3][7][9]
-
Catalyst Regeneration: The resulting Cu(I) species is re-oxidized back to the active Cu(II) state by the terminal oxidant (O₂ from the air), completing the catalytic cycle and allowing the process to continue.[6][10]
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- 10. benchchem.com [benchchem.com]
Navigating the Labyrinth: A Guide to the Purification of Boronic Acid Reaction Products
Boronic acids and their derivatives are foundational pillars in modern synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The widespread utility of these reactions in the synthesis of pharmaceuticals, agrochemicals, and advanced materials has created a critical need for robust and efficient purification strategies.[3][4] However, the unique chemical nature of boronic acids and their reaction byproducts often presents significant purification challenges.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven purification techniques, detailed protocols, and the underlying scientific principles to navigate these challenges successfully.
The Impurity Landscape: Know Your Enemy
Effective purification begins with a thorough understanding of the potential impurities in a reaction mixture. In the context of boronic acid reactions, particularly Suzuki-Miyaura couplings, the crude product is often a complex mixture.
Common Impurities in Boronic Acid Reactions:
| Impurity Class | Specific Examples | Origin |
| Boron-Containing Species | Unreacted boronic acid, boronic acid anhydrides (boroxines), protodeborylated starting material, homocoupled boronic acid | Excess reagent, side reactions, decomposition[5] |
| Catalyst Residues | Palladium complexes, phosphine ligands and their oxides | Incomplete removal of the catalyst system |
| Halide-Containing Species | Unreacted aryl/vinyl halide, homocoupled halide | Incomplete reaction, side reactions |
| Base and Salts | Inorganic salts (e.g., carbonates, phosphates), organic bases (e.g., triethylamine) | Reaction reagents and byproducts |
| Solvent Residues | High-boiling point solvents (e.g., DMF, DMSO) | Incomplete removal during workup |
The polar and often amphiphilic character of boronic acids makes their separation from polar impurities particularly challenging.[6] Furthermore, the tendency of boronic acids to form oligomeric anhydrides, known as boroxines, can complicate characterization and purification.
A Multi-Pronged Approach to Purification
A successful purification strategy often involves a combination of techniques, tailored to the specific properties of the desired product and the impurities present. The following decision tree provides a general framework for selecting an appropriate purification workflow.
Caption: A general workflow for the purification of boronic acid reaction products.
The Power of Extraction: A First Line of Defense
Liquid-liquid extraction is a fundamental and powerful technique for the initial cleanup of reaction mixtures. The acidic nature of boronic acids (pKa ~9) allows for their manipulation through pH-controlled extractions.[7]
This protocol is effective for separating neutral or basic organic products from acidic boronic acid starting materials or byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃).[8][9] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Repeat the wash 2-3 times.
-
Separation: Separate the aqueous layer. The organic layer now contains the desired product, free from the majority of the boronic acid impurities.
-
Neutralization and Back-Extraction (Optional): If the boronic acid itself is the desired product, the aqueous layers can be combined, acidified with a strong acid (e.g., 1 M HCl) to a pH of ~2, and then extracted with an organic solvent to recover the purified boronic acid.[10]
-
Final Wash and Drying: Wash the organic layer containing the product with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Causality: The change in polarity of the boronic acid upon deprotonation is the driving force for its selective partitioning into the aqueous phase. This method is particularly useful when the desired product is not acidic.
-
Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form crystalline adducts that precipitate from nonpolar solvents like ether.[5][11] The free boronic acid can be regenerated by treatment with an acid.[5]
-
Sorbitol Extraction: This technique leverages the ability of diols to form stable complexes with boronic acids. By washing an organic solution of the crude product with an aqueous sorbitol solution, the boronic acid can be selectively pulled into the aqueous phase.[11]
Chromatographic Purification: The Workhorse of the Modern Lab
Column chromatography is an indispensable tool for separating complex mixtures. However, the purification of boronic acids and their derivatives on standard silica gel can be problematic due to their polarity and potential for decomposition.[5][12]
Standard silica gel is acidic and can cause streaking, poor separation, and even decomposition of boronic acids and their esters.[5] Several strategies can mitigate these issues:
-
Solvent System Modification: Adding a small amount of a modifier to the eluent can improve separation. For acidic compounds, adding a trace of acetic acid can suppress deprotonation and reduce tailing.[12] Conversely, for basic products, a small amount of triethylamine can be beneficial.[13]
-
Use of Neutral Alumina: For compounds that are sensitive to the acidic nature of silica, neutral alumina can be a suitable alternative stationary phase.[12]
-
Boric Acid-Impregnated Silica Gel: Pre-treating silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters, leading to improved recovery.[14][15]
This protocol is particularly useful for the purification of pinacol boronic esters.[14][15]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to the solution to form a slurry.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
-
Column Packing: Pack a chromatography column with the boric acid-impregnated silica gel using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a suitable solvent system (e.g., hexane/ethyl acetate), monitoring the fractions by thin-layer chromatography (TLC).
-
Fraction Collection and Analysis: Collect the fractions containing the desired product and confirm their purity by an appropriate analytical technique (e.g., NMR, LC-MS).
Causality: The boric acid treatment is thought to reduce the Lewis basicity of the silica gel surface, thereby minimizing the strong interactions that lead to over-adsorption and decomposition of the boronic esters.[15]
For highly polar compounds that are difficult to purify by normal-phase chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective alternative. However, on-column hydrolysis of boronic esters can be a significant issue.[16][17] The stability of boronate esters is pH-dependent, and using a high-pH mobile phase can sometimes stabilize the ester for successful separation.[16][18]
Crystallization and Trituration: The Art of Solid-State Purification
For solid products, crystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[19]
-
Drying: Dry the purified crystals under vacuum.
Trituration: If a compound fails to crystallize, trituration can be a useful alternative. This involves suspending the crude solid in a solvent in which the desired product is insoluble, but the impurities are soluble. The solid is stirred or ground in the solvent, then collected by filtration.
Purity Assessment: The Final Verdict
After purification, it is crucial to assess the purity of the final product. A combination of analytical techniques should be employed to ensure the absence of impurities.
Recommended Analytical Techniques for Purity Assessment:
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides structural confirmation and information on the presence of proton-containing impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the product and can detect non-volatile impurities.[20][21] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile compounds and can be used to detect volatile impurities.[22] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the sample. |
Troubleshooting Common Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Product streaks on TLC/column | Compound is too polar or interacting strongly with the stationary phase. | Use a more polar eluent, add a modifier (acetic acid or triethylamine), or switch to a different stationary phase (alumina, reversed-phase).[12][13] |
| Product decomposes on silica gel | Compound is sensitive to the acidic nature of silica. | Use neutral alumina or boric acid-impregnated silica.[12][15] Perform the chromatography quickly. |
| Boronic acid impurity co-elutes with the product | Similar polarity between the product and the impurity. | Perform an acid-base extraction prior to chromatography.[8][9] Try a different solvent system or stationary phase. |
| Product is an oil and difficult to handle | Compound has a low melting point or is amorphous. | Attempt trituration or try to form a crystalline derivative (e.g., a salt or adduct). |
Concluding Remarks
The purification of products from boronic acid reactions requires a thoughtful and often multi-step approach. By understanding the nature of the potential impurities and the principles behind various purification techniques, researchers can develop robust and efficient workflows. The protocols and strategies outlined in this guide provide a solid foundation for tackling the purification challenges associated with this important class of chemical transformations, ultimately leading to the isolation of high-purity materials for a wide range of applications.
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Application Notes and Protocols for Aqueous Suzuki Coupling Reactions with Substituted Phenylboronic Acids
Introduction: The Suzuki-Miyaura Coupling Goes Green
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The significance of this work was recognized with the 2010 Nobel Prize in Chemistry.[3]
Traditionally performed in organic solvents, there is a growing impetus to develop more environmentally benign synthetic methods.[4] Aqueous Suzuki coupling reactions address this need by replacing volatile and often toxic organic solvents with water.[5][6] This not only aligns with the principles of green chemistry but can also offer unique advantages in terms of reaction rates and catalyst efficiency.[7][8] This guide provides a comprehensive overview of aqueous Suzuki coupling reactions with a focus on substituted phenylboronic acids, offering detailed experimental protocols, insights into the reaction mechanism, and guidance on overcoming common challenges.
The Aqueous Advantage: Why Water Works
The use of water as a solvent for the Suzuki coupling offers several compelling advantages:
-
Environmental and Safety Profile : Water is non-toxic, non-flammable, and inexpensive, significantly improving the safety and sustainability of the process.[4]
-
Enhanced Reactivity : In some cases, reactions in aqueous media proceed faster than in organic solvents. This can be attributed to the high polarity of water and potential hydrophobic effects.
-
Simplified Catalyst Systems : Water-soluble ligands and surfactants can facilitate the reaction, sometimes even allowing for "ligand-free" conditions where the catalyst precursor is used directly.[9][10]
-
Facile Product Isolation : Often, the organic product is insoluble in the aqueous phase, allowing for simple separation by filtration or extraction.[11]
However, the use of water also presents challenges, primarily related to the poor solubility of many organic substrates and catalysts.[12] This has led to the development of innovative solutions, such as the use of water-soluble ligands, phase-transfer agents, and surfactants to create micellar reaction environments.[13][14][15]
The Catalytic Cycle in an Aqueous Environment
The fundamental mechanism of the Suzuki coupling remains consistent in aqueous media, proceeding through a catalytic cycle involving a palladium(0) species.[16][17] The cycle is comprised of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: Catalytic Cycle of the Aqueous Suzuki Coupling.
-
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex.[3] This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl > F.[1]
-
Transmetalation : This is often the rate-determining step. The organic group from the activated organoboron species (a boronate anion formed by the reaction of the boronic acid with a base) is transferred to the palladium(II) center.[16][18] The base is crucial for this step, as it activates the boronic acid.[18]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3]
Key Reagents and Their Roles
Palladium Catalyst
The choice of the palladium source is critical. Common precursors include Pd(OAc)₂, PdCl₂, and pre-formed palladium(0) complexes like Pd(PPh₃)₄.[2][19] In aqueous media, catalyst systems are often generated in situ. For challenging couplings, palladacycles have shown high activity.[19]
Ligands: The Key to Success
Ligands play a multifaceted role in the Suzuki coupling: they stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.[3][20][21] In aqueous reactions, water-soluble phosphine ligands are particularly effective.[22][23][24]
-
Water-Soluble Phosphines : Ligands such as TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) are highly effective in aqueous media, enabling homogeneous catalysis.[22]
-
Bulky, Electron-Rich Phosphines : Buchwald-type biaryl phosphine ligands like SPhos and XPhos are known for their high activity, especially with sterically hindered substrates and less reactive aryl chlorides.[25] Water-soluble versions of these ligands have also been developed.[26]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong electron-donating ligands that form robust complexes with palladium, often exhibiting high catalytic activity.[3]
The Effect of Substituents on Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid can significantly influence the reaction outcome.
-
Electron-Withdrawing Groups (EWGs) : EWGs (e.g., -NO₂, -CN, -CHO) on the phenylboronic acid can increase its acidity, which may affect the transmetalation step.[27] However, successful couplings with these substrates are well-documented.[2]
-
Electron-Donating Groups (EDGs) : EDGs (e.g., -OCH₃, -CH₃) generally lead to efficient coupling.[27]
-
Steric Hindrance : Ortho-substituents on the phenylboronic acid can retard the reaction rate due to steric hindrance during the transmetalation step.[28][29] In such cases, using more active catalyst systems with bulky ligands is often necessary.[28]
| Substituent Position | Electronic Effect | Impact on Reactivity | Recommended Ligand Class |
| para | EDG or EWG | Generally well-tolerated. EWGs can sometimes be more challenging. | Standard (e.g., PPh₃) or Buchwald-type |
| meta | EDG or EWG | Similar to para-substituted, generally good reactivity. | Standard or Buchwald-type |
| ortho | EDG or EWG | Steric hindrance is the dominant factor, often leading to lower yields or requiring more forcing conditions. | Bulky, electron-rich (e.g., XPhos, SPhos) |
Table 1: Influence of Substituents on Phenylboronic Acid Reactivity.
Base Selection
The base plays a critical role in activating the boronic acid for transmetalation.[18] Common bases for aqueous Suzuki couplings include:
-
Carbonates : K₂CO₃, Na₂CO₃, Cs₂CO₃
-
Phosphates : K₃PO₄
-
Hydroxides : NaOH, KOH
The choice of base can be substrate-dependent. For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or KF may be preferred.[12] K₃PO₄ is often a good choice for more challenging couplings.[16]
Experimental Protocols
General Workflow for Aqueous Suzuki Coupling
The following diagram illustrates a typical workflow for setting up an aqueous Suzuki coupling reaction.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: General Aqueous Suzuki Coupling of an Aryl Bromide with a Substituted Phenylboronic Acid
This protocol is a general starting point for the aqueous Suzuki coupling of various substituted phenylboronic acids with aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed deionized water (5 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), TPPTS (0.06 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[30]
-
Solvent Addition : Add 5 mL of degassed deionized water via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with water (10 mL) and then brine (10 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Micellar Catalysis for Poorly Soluble Substrates
For substrates with low water solubility, using a surfactant to create a micellar environment can be highly effective.[13][14] This protocol utilizes a commercially available surfactant.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Aqueous solution of TPGS-750-M (2 wt% in deionized water, 5 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), substituted phenylboronic acid (1.5 mmol), PdCl₂(dppf) (0.03 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition : Add 5 mL of the 2 wt% aqueous TPGS-750-M solution.
-
Reaction : Seal the vial and stir vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. The formation of an emulsion is expected.
-
Monitoring : Monitor the reaction progress by taking small aliquots from the organic phase (if one separates upon standing) or by extracting a small sample with ethyl acetate for TLC or GC-MS analysis.
-
Workup : Upon completion, add 15 mL of ethyl acetate to the reaction mixture and stir. Separate the organic layer. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Poor solubility of reagents. 4. Inappropriate base. | 1. Use a fresh palladium source or a more active pre-catalyst (e.g., a Buchwald pre-catalyst). 2. Ensure thorough degassing of the solvent and purge the reaction vessel with inert gas. 3. Switch to a micellar protocol (Protocol 2) or add a co-solvent like ethanol or acetonitrile. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Significant Side Products (e.g., Homocoupling) | 1. Presence of oxygen. 2. High reaction temperature. | 1. Improve degassing and maintain a positive pressure of inert gas. 2. Lower the reaction temperature. |
| Protodeboronation (Loss of Boronic Acid) | 1. Excess water or harsh basic conditions. 2. High reaction temperature. | 1. Use a milder base (e.g., K₂CO₃). 2. Consider using a more stable boronic ester (e.g., a pinacol ester). 3. Lower the reaction temperature. |
| Formation of Palladium Black | Catalyst decomposition. | 1. Increase the ligand-to-palladium ratio. 2. Use a more robust ligand (e.g., a Buchwald-type ligand or an N-heterocyclic carbene). |
Table 2: Common Issues and Solutions in Aqueous Suzuki Couplings.[31][32]
Conclusion
Aqueous Suzuki coupling reactions represent a significant advancement in sustainable organic synthesis. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively harness the power of this transformation for the synthesis of a wide array of biaryl compounds. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and drug development professionals looking to implement greener and more efficient synthetic strategies. The continued development of novel catalysts and ligand systems promises to further expand the scope and utility of Suzuki couplings in aqueous media.
References
-
Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions. Green Chemistry.
-
Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants. ResearchGate.
-
An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. New Journal of Chemistry.
-
Review on green chemistry — Suzuki cross coupling in aqueous media. Canadian Journal of Chemistry.
-
Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. Semantic Scholar.
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
-
Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications.
-
Suzuki cross-coupling in aqueous media. Green Chemistry.
-
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development.
-
"Greening Up" the Suzuki Reaction. Green Chemistry Teaching and Learning Community.
-
Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. IRIS.
-
Review on green chemistry - Suzuki cross coupling in aqueous media. ProQuest.
-
An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. Benchchem.
-
Green Chemistry — Suzuki Cross Coupling in Aqueous Media. Request PDF.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
-
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene. Benchchem.
-
Integrating Green Chemistry into Teaching Laboratories: Aqueous Suzuki–Miyaura Cross-Coupling Reaction Using a Recyclable Fluorous Precatalyst. Request PDF.
-
Water-Soluble Phosphine Ligands: Revolutionizing Green Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Suzuki reaction. Wikipedia.
-
Effect of substituents on SuzukieMiyaura reactions. ResearchGate.
-
A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI.
-
The Suzuki reaction in aqueous media promoted by P, N ligands. PubMed.
-
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. PMC - NIH.
-
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit.
-
How can I solve my problem with Suzuki coupling? ResearchGate.
-
Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
-
A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
-
Buchwald Phosphine Ligands. Sigma-Aldrich.
-
Phosphine Ligands Suzuki. Scribd.
-
Struggling with Suzuki Reaction. Reddit.
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- 29. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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Application Notes and Protocols for 4-(Propoxycarbonyl)phenylboronic acid: Safe Handling, Storage, and Disposal
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, emergency management, and disposal of 4-(Propoxycarbonyl)phenylboronic acid. The protocols herein are designed to ensure laboratory safety, maintain compound integrity, and comply with standard environmental health and safety regulations. The causality behind each procedural step is explained to provide a deeper understanding of the necessary precautions for this class of chemical compounds.
Compound Identification and Physicochemical Properties
This compound is an organic compound frequently utilized in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Understanding its fundamental properties is the first step toward safe and effective use.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 91062-38-3[1] |
| Molecular Formula | C₁₀H₁₃BO₄[1] |
| Molecular Weight | 208.02 g/mol [1] |
| Property | Value | Rationale for Handling |
| Appearance | White to off-white crystalline powder.[2] | As a powder, it poses an inhalation hazard. Handling procedures must aim to minimize dust generation.[3][4][5][6] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in nonpolar solvents like hexanes.[7] | Dictates appropriate solvents for reactions and for decontamination after spills. |
| Stability | Generally stable, but can be hygroscopic and may undergo decomposition pathways like protodeboronation or trimerization into boroxines under certain conditions.[8][9][10] | Requires storage in a dry, controlled environment to maintain chemical integrity.[11][12] |
| Storage Temperature | Recommended: 2-8°C, Refrigerator.[1] | Cool temperatures slow potential degradation pathways, preserving the compound's purity over time. |
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is limited, the hazards can be inferred from related phenylboronic acid compounds. It should be handled as a hazardous substance.
-
Acute Toxicity: Phenylboronic acid is harmful if swallowed.[7][11][13]
-
Skin Irritation: Causes skin irritation.[4][14][15] Direct contact should be avoided.
-
Eye Irritation: Causes serious eye irritation.[4][14][15] Eye protection is mandatory.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[4][14][15]
The primary risk in a laboratory setting is exposure through the inhalation of airborne powder or direct contact with skin and eyes during weighing and transfer operations.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential.
Engineering Controls: All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][6][16][17] An eyewash station and safety shower must be readily accessible.[3][11][16][17]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][4][16] | Protects eyes from irritation or serious damage caused by airborne dust particles or splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][5][16] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately if contaminated.[3][5] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[3] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.[3][17] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[3] |
Safe Handling and Storage Protocols
Adherence to a strict operational protocol is crucial for both user safety and maintaining the quality of the reagent.
Protocol for Handling Solid Reagent:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.[16]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Transfer: Keep the container tightly closed when not in use.[3][4] To transfer the powder, use tools like a spatula to gently scoop the material, avoiding actions that could generate dust.[3] If possible, perform transfers over a weigh boat or containment tray to catch any minor spills.
-
Post-Handling: After use, securely close the container. Wipe down the spatula and the work surface with a damp cloth to remove any residual powder, disposing of the cloth as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5][16] Do not eat, drink, or smoke in the laboratory.[11][16]
Storage Protocol:
-
Container: Store the compound in its original, tightly sealed container.[4][12]
-
Environment: Store in a cool (2-8°C), dry, and well-ventilated place.[1] Boronic acids are often hygroscopic and can degrade in the presence of moisture.[9][11][12]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11][18]
Emergency Procedures: Spills and Exposures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][18]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Spill Management Protocol: For small spills of solid this compound within a laboratory setting, follow this protocol. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[17]
Caption: Spill cleanup workflow for powdered boronic acids.
Detailed Spill Cleanup Steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[17] Ensure proper ventilation (fume hood).[19]
-
Don PPE: Before approaching the spill, don all necessary PPE, including double gloves, safety goggles, a lab coat, and an N95 respirator.[20]
-
Contain and Wet: Gently cover the spilled powder with wet paper towels or other absorbent material.[20][21] This is a critical step to prevent the powder from becoming airborne.[21] Do not sweep the dry powder.
-
Collect Residue: Once the powder is wetted, carefully scoop or sweep the material into a suitable, clearly labeled container for hazardous waste.[19][22][23]
-
Decontaminate: Clean the spill area thoroughly. Wipe the surface with an appropriate solvent, followed by soap and water.[16][24]
-
Dispose: All materials used for cleanup (gloves, paper towels, etc.) must be collected, double-bagged, and disposed of as solid hazardous waste.[19][22][24]
-
Report: Report the spill to your laboratory supervisor and the appropriate safety personnel, as per your institution's policy.[16]
Waste Disposal Protocol
All waste containing this compound, including contaminated consumables and empty containers, must be treated as hazardous chemical waste.[16][24]
Causality of Disposal Regulations: Improper disposal can lead to environmental contamination. Boronic acids, while used in various applications, can have ecotoxicological effects that are not fully understood, necessitating their treatment as hazardous waste to prevent release into sewer systems or general landfills.[12]
Caption: Decision workflow for hazardous chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix boronic acid waste with other waste streams unless directed by your EHS department.[17] Use separate, designated containers for solid and liquid waste.[24]
-
Container Selection: Use chemically compatible and sealable containers, such as high-density polyethylene (HDPE) or glass jugs.[17]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[24] The label should be securely attached and legible.
-
Collection:
-
Solid Waste: Place contaminated items such as gloves, weigh boats, and paper towels directly into the designated solid waste container.
-
Liquid Waste: Pour solutions containing the compound into the designated liquid waste container using a funnel to prevent spills.[17]
-
-
Storage: Keep waste containers sealed when not in use. Store them in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.[24]
-
Pickup: Follow your institution's specific procedures to arrange for the pickup and final disposal by a licensed hazardous waste contractor.[17] Never dispose of this chemical down the drain.[17][25]
References
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- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- LabRepCo. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Comins, D. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.
- BenchChem. (n.d.). Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- CDH Fine Chemical. (n.d.). PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2020, December 13). Phenylboronic acid - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
- U.S. Borax. (n.d.). Borate handling and storage.
- Chem-Impex. (n.d.). 4-(Isopropoxycarbonyl)phenylboronic acid.
- Carl ROTH. (n.d.). Phenylboronic acid - Safety Data Sheet.
- ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet.
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Phenylboronic acid.
- Fisher Scientific. (2011, August 9). SAFETY DATA SHEET - 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester.
- Pharmaffiliates. (n.d.). (4-Propoxycarbonyl)phenylboronic acid.
- Wikipedia. (n.d.). Phenylboronic acid.
- MedChemExpress. (2025, July 31). (4-(tert-Butoxycarbonyl)phenyl)boronic acid-SDS.
- Angene Chemical. (2025, April 5). Safety Data Sheet - 3-(N-Ethylaminocarbonyl)phenylboronic acid.
- Sigma-Aldrich. (2024, November 4). 110140 - Phenylboronic acid - Safety Data Sheet.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-(Propoxycarbonyl)phenylboronic Acid
Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 4-(Propoxycarbonyl)phenylboronic acid. This electron-deficient substrate, while highly useful, presents unique challenges such as susceptibility to protodeboronation and side reactions related to its base-sensitive ester functionality. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered when using this compound.
Q1: My reaction has very low or no yield. What are the first things I should check?
A1: A failed Suzuki coupling can often be traced back to a few key factors. Start by assessing these critical parameters:
-
Catalyst Activity: Ensure your palladium source and any associated ligands are active. Palladium(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species, while Pd(0) sources like Pd(PPh₃)₄ can degrade with improper storage.[1][2] Consider using a fresh batch of catalyst or a modern, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of your boronic acid and decomposition of the Pd(0) catalyst.[1][2] Ensure your solvent is rigorously degassed (e.g., via sparging with argon/nitrogen or freeze-pump-thaw cycles) and the reaction is maintained under an inert atmosphere.
-
Reagent Purity & Solubility: Confirm the purity of your this compound and aryl halide. Additionally, ensure all reaction components are sufficiently soluble in your chosen solvent system, as poor solubility is a common cause of reaction failure.[3][4]
Q2: My main byproduct appears to be propyl benzoate. What is causing this?
A2: The formation of propyl benzoate is a classic sign of protodeboronation . This is a significant side reaction where the C–B bond of the boronic acid is cleaved and replaced with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3] Electron-deficient boronic acids, such as the one you are using, are particularly susceptible to this process, especially at elevated temperatures or under harsh basic conditions.[5] To mitigate this, see the detailed troubleshooting section on protodeboronation below.
Q3: I've isolated a product, but it has a carboxylic acid group instead of the propoxy ester. Why did this happen?
A3: This indicates hydrolysis of the propoxycarbonyl ester group. This is caused by using a base that is too harsh, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). To prevent this, switch to a milder base that is less likely to cause ester saponification.[3] Good alternatives include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[3][6]
Q4: I'm observing a significant amount of a symmetrical biphenyl byproduct derived from my boronic acid. What is this and how can I prevent it?
A4: You are observing homocoupling , where two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2] To minimize homocoupling, ensure your reaction is thoroughly degassed and run under an inert atmosphere. Using a direct Pd(0) source or a precatalyst system designed for efficient generation of the active catalyst can also be beneficial.[1][7]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][6][10]
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle
Detailed Troubleshooting & Optimization Guide
If the FAQs did not resolve your issue, this section provides a deeper dive into specific problems and optimization strategies.
Symptom: Low Conversion & Persistent Starting Material
If your reaction stalls, consider the following causes and solutions.
| Possible Cause | Scientific Rationale | Recommended Actions |
| Inactive Catalyst | The active catalyst is a Pd(0) species. Pd(II) precatalysts require in situ reduction, which can be inefficient. Catalysts can also degrade upon storage.[1][2][7] | • Use a fresh bottle of catalyst.• Employ modern, air-stable precatalysts (e.g., Buchwald precatalysts).• Ensure anaerobic conditions to prevent oxidation of Pd(0). |
| Poor Reagent Solubility | The Suzuki coupling is often a multiphase reaction. If any component (boronic acid, halide, base) is poorly soluble in the solvent, the reaction rate will be severely limited.[3] | • Screen different solvents (e.g., Dioxane, Toluene, THF, DME).• Use a co-solvent system like Toluene/Ethanol or Dioxane/Water to improve solubility of both organic and inorganic reagents.[3] |
| Suboptimal Base | The base must be strong enough to form the boronate anion but not so strong that it causes ester hydrolysis. Its solubility is also critical.[6] | • For this compound, K₃PO₄ or Cs₂CO₃ are excellent choices as they are effective and less likely to cause hydrolysis.• If using K₂CO₃, ensure vigorous stirring as it has lower solubility in many organic solvents. |
| Inappropriate Ligand | The ligand stabilizes the palladium center and modulates its reactivity. Electron-deficient coupling partners often benefit from bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination.[1][7] | • For electron-deficient systems, screen ligands like SPhos, XPhos, or RuPhos.• If using a simple catalyst like Pd(PPh₃)₄, ensure the PPh₃ ligand is not degrading. |
Symptom: Major Side Product Formation
The structure of your boronic acid makes it prone to specific side reactions.
Caption: Fig. 2: Troubleshooting Workflow for Suzuki Coupling
Optimization Strategies: Parameter Screening
Once you have a working reaction, the following tables can guide your optimization efforts.
Table 1: Recommended Bases for Ester-Containing Substrates
| Base | Strength | Typical Solvents | Comments |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/EtOH | Often an excellent choice. Strong enough for efficient transmetalation but generally does not hydrolyze esters.[1] |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Highly effective and soluble in many organic solvents, allowing for anhydrous conditions if needed. Can be expensive. |
| K₂CO₃ | Medium | Dioxane/H₂O, EtOH/H₂O | Cost-effective and widely used. Less basic, minimizing ester hydrolysis. Can have limited solubility.[11] |
| KF | Mild | Dioxane, THF | Powdered KF is particularly useful for substrates with very sensitive functional groups.[3][6] |
Table 2: Catalyst & Ligand Selection Guide
| Catalyst System | Type | When to Use |
| Pd(PPh₃)₄ | Pd(0) with Ligand | A good general-purpose starting point for many couplings. Can be sensitive to air. |
| Pd(OAc)₂ + PPh₃ | Pd(II) Precatalyst | A common, cost-effective system. Requires in situ reduction. |
| Pd₂(dba)₃ + XPhos/SPhos | Pd(0) Precatalyst + Buchwald Ligand | Highly recommended for challenging couplings, including electron-deficient boronic acids or sterically hindered partners.[1] |
| PEPPSI™-type Catalysts | Pd(II)-NHC Precatalyst | Air and moisture stable precatalysts that are very efficient at generating the active catalytic species. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Thomas, A. A., et al. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Hopkins, B. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Hopkins Meditech. Available at: [Link]
-
Cysewska, K., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Various Authors (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]
-
LibreTexts Chemistry (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
-
Cravotto, G., et al. (2013). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
Reddit r/Chempros Community (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
-
Cysewska, K., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Various Authors (2016). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. ResearchGate. Available at: [Link]
-
Nguyen, T. T., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
Various Authors (2008). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd 3 (dba) a. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions Involving 4-(Propoxycarbonyl)phenylboronic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 4-(propoxycarbonyl)phenylboronic acid. As an electron-deficient boronic acid, this reagent presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common to the most complex issues encountered during Suzuki reactions with this compound.
Q1: My Suzuki reaction with this compound has a very low yield or has failed completely. What are the initial checks I should perform?
When a Suzuki coupling fails to provide the desired product, a systematic check of the fundamental reaction components and setup is the first crucial step. Low yields can often be attributed to a few common culprits.
A1: Initial Troubleshooting Workflow
Follow this logical progression to diagnose the issue:
Caption: Workflow for addressing protodeboronation.
Q3: My reaction has turned black, and I have little to no product. What does this indicate?
A3: Catalyst Decomposition
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition. [1]This decomposed palladium is catalytically inactive and is a common reason for failed reactions.
-
Causes :
-
Presence of Oxygen : This is the most common cause. Inadequate degassing of solvents or a poor inert atmosphere allows oxygen to oxidize the active Pd(0) catalyst. [2][3] * High Temperatures : Excessive heat can lead to the thermal decomposition of the catalyst. [1] * Impurities : Impurities in the reagents or solvents can also contribute to catalyst decomposition. [1]
-
-
Solutions :
-
Improve Inert Atmosphere Technique : Ensure a rigorous inert atmosphere is maintained throughout the reaction setup and duration. Use a Schlenk line for best results. [2] * Thoroughly Degas Solvents : Degas solvents by bubbling an inert gas through them for an extended period (15-30 minutes) or by using a freeze-pump-thaw technique. [4] * Use High-Purity Reagents : Ensure all reagents and solvents are of high purity. [1]
-
Q4: I am observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
A4: Minimizing Homocoupling
Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction.
-
Causes :
-
Oxygen : The presence of oxygen can promote the homocoupling of boronic acids. [3] * Inefficient Catalysis : If the main catalytic cycle is slow, side reactions like homocoupling can become more prevalent.
-
-
Solutions :
-
Rigorous Exclusion of Oxygen : As with preventing catalyst decomposition, maintaining a strict inert atmosphere is the primary way to minimize homocoupling. [5][3] * Optimize Catalyst System : A more active catalyst and ligand combination can accelerate the desired cross-coupling reaction, outcompeting the homocoupling side reaction. [6]Consider screening different ligands. [6]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a robust starting point for your experiments.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Toluene/Ethanol/Water or Dioxane/Water) [7][4] Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base. [8]2. Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. [8][2]3. Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent via syringe. [4]Then, add the palladium catalyst. [4]4. Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [4]5. Monitoring : Monitor the reaction's progress by TLC or LC-MS. [8]6. Work-up : Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [8][5]7. Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [8][1]
Table 1: Recommended Starting Conditions for Base and Solvent Screening
The optimal base and solvent system is highly dependent on the specific aryl halide used. The following table provides starting points for optimization. [7]
| Base (equiv) | Solvent System | Typical Temp (°C) | Notes |
|---|---|---|---|
| K₂CO₃ (2.0-3.0) | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | A standard, widely used base. Good starting point. [7] |
| K₃PO₄ (2.0-3.0) | 1,4-Dioxane/H₂O (4:1) | 60 - 100 | Often effective for more challenging couplings. [7] |
| Cs₂CO₃ (2.0-3.0) | 1,4-Dioxane/H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates. [7] |
| KF (3.0) | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups like esters. Often requires anhydrous conditions. [7][9]|
Advanced Troubleshooting
Q5: I've optimized my base, solvent, and temperature, but the yield is still low. What should I try next?
A5: Catalyst and Ligand Optimization
If the basic parameters are optimized and issues persist, the catalyst and ligand system should be re-evaluated.
-
Ligand Choice : The ligand's steric and electronic properties profoundly influence the reaction. [6]For electron-deficient boronic acids and potentially challenging aryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective than traditional ligands like PPh₃. [1][6][10]* Catalyst Source : While Pd(PPh₃)₄ is common, pre-catalysts like Pd₂(dba)₃ with a suitable ligand or palladacycles can be more robust and efficient. [1]
Protocol 2: Assessing Boronic Acid Quality
The purity and stability of your this compound are paramount.
Analytical Methods for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) : A versatile technique for assessing the purity of boronic acids and their pinacol esters. [11][12]* Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for detecting volatile impurities. Derivatization may be necessary to improve the volatility of the boronic acid. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹¹B NMR can provide structural confirmation and identify impurities.
| Analytical Method | Principle | Suitability for Boronic Acids |
| HPLC-UV | Separation by liquid chromatography with UV detection. | Good for routine purity checks. [11] |
| LC-MS | Separation by liquid chromatography with mass-based detection. | Highly sensitive and selective for identifying impurities. [11][13] |
| GC-MS | Separation of volatile compounds by gas chromatography with mass-based detection. | Can be used, but often requires derivatization. [11] |
References
- Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem.
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
- Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods - Benchchem.
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]
- Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid - Benchchem.
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Prevention of Protodeboronation for 4-(Propoxycarbonyl)phenylboronic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for managing the protodeboronation of 4-(Propoxycarbonyl)phenylboronic acid. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify, troubleshoot, and mitigate this common, yield-reducing side reaction, particularly in the context of Suzuki-Miyaura cross-coupling.
Section 1: Understanding the Challenge: FAQs
This section addresses the fundamental principles behind the instability of this compound.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the case of this compound, this process irreversibly consumes your starting material, converting it into propyl benzoate. This side reaction directly lowers the yield of your desired cross-coupled product and introduces a significant byproduct that can complicate purification.[3]
Q2: Why is this compound especially susceptible to this reaction?
A2: The susceptibility is due to the electron-withdrawing nature of the propoxycarbonyl (ester) group on the phenyl ring.[4][5] Arylboronic acids with electron-withdrawing substituents are known to be more prone to protodeboronation.[1][6] This is because the substituent increases the Lewis acidity of the boron atom, making it more susceptible to attack by bases, and polarizes the C-B bond, weakening it towards protonolysis, especially under the basic conditions typical of Suzuki-Miyaura reactions.[7][8][9]
Q3: What is the primary mechanism of protodeboronation in a Suzuki-Miyaura reaction?
A3: In the basic aqueous conditions often used for Suzuki-Miyaura coupling, the reaction proceeds via a base-catalyzed pathway. The boronic acid first reacts with a hydroxide ion to form a more reactive tetrahedral boronate species ([ArB(OH)3]−).[1][7] This boronate is then protonated by a proton source, most commonly water, leading to the cleavage of the C-B bond.[1][2] For highly electron-deficient systems, the reaction can proceed through the formation of a transient aryl anion.[2][7]
Mechanism: Base-Catalyzed Protodeboronation
Caption: General mechanism of base-catalyzed protodeboronation.
Section 2: Troubleshooting Guide for Low Yields
This guide is designed to help you diagnose and solve issues related to protodeboronation during your experiments.
Q: My reaction yield is low, and I've confirmed the presence of propyl benzoate. What is the first parameter I should investigate?
A: The Base. The choice and concentration of the base are critical. While essential for the catalytic cycle, a strong, highly aqueous base can aggressively promote protodeboronation.[4][7]
-
Problem: You are using a strong base like NaOH, KOH, or a high concentration of Na2CO3 in a solvent with significant water content.
-
Solution: Switch to a milder or less nucleophilic base. Potassium phosphate (K3PO4) is an excellent choice as it is sufficiently basic to promote catalysis but is less aggressive towards the C-B bond.[4] Cesium carbonate (Cs2CO3) or cesium fluoride (CsF) are also effective alternatives.[3][4]
Q: I've changed the base, but protodeboronation is still significant. What should I try next?
A: Reaction Temperature and Time. Both the desired coupling and the undesired protodeboronation are accelerated by heat. Often, protodeboronation has a higher activation energy, meaning it becomes disproportionately faster at higher temperatures.[3][10]
-
Problem: Running the reaction at a high temperature (e.g., >100 °C) for an extended period.
-
Solution: Reduce the reaction temperature. Attempt the coupling in the 80-90 °C range. While this may slow down the reaction, it can significantly suppress the rate of protodeboronation. Monitor the reaction closely by LC-MS or TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[4]
Q: Can my solvent choice impact the stability of the boronic acid?
A: Absolutely. The presence of water is a key factor in the protodeboronation mechanism as it acts as the primary proton source.[3][11]
-
Problem: Using solvent systems with a high water content (e.g., Dioxane/H2O 1:1).
-
Solution: Minimize water in the reaction. Use anhydrous solvents like toluene or 2-MeTHF and a base that does not require significant water for solubility (like K3PO4).[12] If a co-solvent is necessary for solubility, use the minimum amount of degassed water required. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to exclude moisture and oxygen.[4]
Q: Could my catalyst system be contributing to the problem?
A: Yes, indirectly. If the catalytic cycle of the desired Suzuki coupling is slow, the boronic acid spends more time in the basic reaction mixture, increasing its opportunity to decompose.[1]
-
Problem: The rate of transmetalation (the step involving the boronic acid) is slower than the rate of protodeboronation.
-
Solution: Use a more active catalyst system. Modern, highly active catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the Suzuki coupling, allowing it to "outrun" the protodeboronation side reaction.[13][14]
Troubleshooting Workflow
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting 4-(Propoxycarbonyl)phenylboronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura couplings involving 4-(Propoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. As an electron-deficient boronic acid, this compound presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. What are the primary causes and how can I minimize it?
A1: The formation of a symmetrical biaryl, in this case, di-propyl 4,4'-biphenyldicarboxylate, is a common side reaction known as homocoupling. This issue is particularly prevalent with electron-deficient arylboronic acids.[1][2] The primary culprits are typically related to the palladium catalyst's state and the presence of oxygen.
Root Causes of Homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). Rigorous exclusion of oxygen is critical to suppress this pathway.[3][4]
-
Palladium(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[3][5] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Protocols to Minimize Homocoupling:
-
Rigorous Degassing:
-
Choice of Palladium Source:
-
Recommendation: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is unavoidable, consider adding a small amount of a mild reducing agent like potassium formate to facilitate the initial reduction to Pd(0) and consume any residual Pd(II) that could drive homocoupling.[6]
-
-
Ligand Selection:
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II) which promotes homocoupling.[3] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids direct reaction of Pd(II) with the boronic acid.[5] |
| Additives | Mild reducing agent (if using Pd(II)) | Reduces Pd(II) to Pd(0) at the start of the reaction.[6] |
| Ligand | Bulky, electron-rich (e.g., SPhos) | Accelerates the desired catalytic cycle.[1] |
Q2: My reaction yield is low, and I've identified propyl benzoate as a major byproduct. What is causing this, and how can I prevent it?
A2: The formation of propyl benzoate indicates that the boronic acid moiety is being replaced by a hydrogen atom, a side reaction known as protodeboronation (or protodeborylation).[8] This is a significant challenge, especially with electron-deficient arylboronic acids like this compound, which are more susceptible to this decomposition pathway under basic conditions.[9][10]
Understanding Protodeboronation:
Protodeboronation is the cleavage of the C–B bond via protonolysis. The reaction is highly dependent on pH and the electronic nature of the arylboronic acid.[8]
-
Base-Catalyzed Pathway: The most common mechanism in Suzuki couplings involves the reaction of the boronate species (formed by the addition of a base to the boronic acid) with a proton source, typically water.[8]
-
Aryl Anion Pathway: For highly electron-deficient arylboronic acids, a mechanism involving the formation of a transient aryl anion followed by protonation can occur, leading to rapid decomposition.[9][10]
Strategies to Suppress Protodeboronation:
Caption: Decision tree for mitigating protodeboronation.
Experimental Protocols to Mitigate Protodeboronation:
-
Base Optimization:
-
Protocol: Avoid strong bases like NaOH or alkoxides. Instead, use milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[7] The choice of base can significantly influence the rate of protodeboronation.
-
-
Use of Boronate Esters:
-
Rationale: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.[5][11] MIDA boronates, in particular, offer a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[8]
-
Protocol for Pinacol Ester Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling.
-
-
-
Reaction Condition Tuning:
-
Recommendation: Since protodeboronation is time and temperature-dependent, aim for the lowest possible reaction temperature and shortest reaction time that still allows for efficient cross-coupling.[12] Monitor the reaction closely to avoid prolonged heating after completion.
-
-
Accelerate the Desired Reaction:
-
Strategy: A faster Suzuki coupling will outcompete the slower protodeboronation. Using a highly active catalyst system (e.g., a Buchwald precatalyst) can significantly improve the ratio of desired product to the protodeboronated byproduct.[7]
-
Q3: My reaction is sluggish and gives a low yield of the cross-coupled product, with starting materials remaining. What factors could be slowing down the reaction?
A3: A sluggish reaction with an electron-deficient boronic acid like this compound often points to a slow transmetalation step. The overall catalytic cycle of the Suzuki-Miyaura reaction consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
Caption: Troubleshooting workflow for sluggish Suzuki couplings.
Key Factors and Solutions:
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[15] For electron-deficient systems, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[7]
-
Ligand Choice: Electron-rich and bulky phosphine ligands are known to accelerate the transmetalation step.[7] The increased electron density on the palladium center facilitates the displacement of the halide or other ligand by the boronate.
-
Solvent System: The choice of solvent can significantly impact the reaction rate.[15][16] A mixture of an organic solvent (like dioxane, THF, or toluene) with a small amount of water is often beneficial. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[16]
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier for a slow transmetalation step. However, be mindful that higher temperatures can also accelerate side reactions like protodeboronation. A careful balance is necessary.
Recommended Starting Conditions for this compound Couplings:
| Component | Recommendation |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) |
| Ligand | (Included in precatalyst) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O (10:1) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
This combination of an active precatalyst, a suitable base, and an appropriate solvent system provides a robust starting point for optimizing the coupling of this electron-deficient boronic acid.[7]
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Gower, N. J., & Paquin, J. F. (2016). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 22(52), 18751-18755. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 761–765. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
NIH. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry – A European Journal. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (2016). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved from [Link]
-
NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Dana Bioscience. (n.d.). (4-Propoxycarbonyl)phenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
NIH. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Efficiency Through Strategic Base Selection
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, but its success is critically dependent on the careful selection of reaction parameters.[1][2] Among these, the choice of base is paramount, often dictating the reaction's yield, rate, and overall efficiency.[3][4]
This guide moves beyond simple protocols to provide a deeper understanding of the causality behind base selection. We will explore the mechanistic role of the base, troubleshoot common experimental failures, and offer field-proven insights to empower you to optimize your Suzuki coupling reactions.
Foundational Knowledge: The Multifaceted Role of the Base
The base in a Suzuki-Miyaura reaction is not merely a proton scavenger; it is an essential activator in the catalytic cycle.[4] Its primary role is to activate the organoboron species, typically a boronic acid, to facilitate the crucial transmetalation step, which is often rate-limiting.[3][5] This activation occurs via one of two primary, competing mechanistic pathways:
-
The Boronate Pathway: The base reacts with the neutral boronic acid [R-B(OH)₂] to form a more nucleophilic anionic boronate species [R-B(OH)₃]⁻. This "ate" complex is significantly more reactive and readily transfers its organic group to the palladium(II) center.[6][7][8]
-
The Oxo-Palladium Pathway: The base (e.g., an alkoxide or hydroxide) first reacts with the palladium(II)-halide complex [Ar-Pd(II)-X] to form a more reactive palladium(II)-alkoxide or -hydroxide complex [Ar-Pd(II)-OR]. This species then undergoes transmetalation with the neutral boronic acid.[8][9]
The operative pathway is influenced by the specific base, solvent, and substrates used. However, the fundamental principle remains: the base is required to increase the nucleophilicity of the organoboron component for efficient transmetalation.[5][6]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My reaction yield is low or the reaction fails to proceed to completion. How do I know if the base is the problem?
A: Low conversion is a common issue where the base is often a key factor.[10] Here’s how to troubleshoot:
-
Check Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in purely organic solvents like toluene or THF.[11] If your reaction mixture is a heterogeneous suspension, poor mixing or insufficient dissolution of the base can starve the reaction.
-
Evaluate Basicity: The base may be too weak to efficiently deprotonate the boronic acid to form the reactive boronate, or it may be too strong, leading to side reactions.
-
Consider the Catalyst System: Some palladium ligands are incompatible with certain bases. For instance, highly electron-rich ligands that accelerate oxidative addition might not perform optimally with very strong bases that can degrade the catalyst or substrates.
Q: I'm observing significant protodeboronation of my boronic acid. Which bases should I use or avoid?
A: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a major competing side reaction, especially with electron-rich or heteroaryl boronic acids. It is often promoted by strong bases and high temperatures.[2][15]
-
Bases to Avoid: Strong aqueous hydroxide bases (NaOH, KOH) can be particularly aggressive and accelerate protodeboronation.[16]
-
Recommended Strategy:
-
Use a Weaker Base: Switch to milder carbonate bases (K₂CO₃, Na₂CO₃) or, for highly sensitive substrates, consider fluoride sources like KF or CsF.[16][17]
-
Use Anhydrous Conditions: Water can be the proton source for this side reaction. For extremely sensitive substrates, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective.[11][18]
-
Use Boronic Esters: MIDA or pinacol boronate esters are more stable than their corresponding boronic acids and can release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[19]
-
Q: My starting materials contain base-sensitive functional groups (e.g., esters, ketones with α-protons). What are my options?
A: Protecting sensitive functionalities is an option, but choosing a milder base is often a more elegant solution.
-
Mild Carbonates: Sodium bicarbonate (NaHCO₃) is a good first choice for base-labile substrates.[12]
-
Fluoride Bases: Powdered potassium fluoride (KF) is famously effective for couplings in the presence of base-sensitive groups like esters, as it is sufficiently basic to activate the boronic acid without promoting hydrolysis.[17]
-
Avoid Strong Bases: Steer clear of hydroxides (NaOH, KOH) and alkoxides (NaOtBu, KOtBu), which will readily hydrolyze esters or cause unwanted enolization.
Q: I'm working with sterically hindered substrates and getting low conversion. What is the best base strategy?
A: Sterically demanding couplings, such as the synthesis of tetra-ortho-substituted biaryls, often require more forcing conditions. The reductive elimination step can be slow, and a judicious choice of base is critical.
-
Strong, Non-Nucleophilic Bases: Strong alkoxide bases like potassium tert-butoxide (t-BuOK) are often the solution.[20] Their bulkiness makes them less nucleophilic, reducing side reactions, while their high basicity effectively promotes the reaction.
-
Solvent Choice is Key: These strong bases are typically used in anhydrous polar aprotic solvents like dioxane or DMF to ensure solubility and reactivity.[20]
-
Specialized Ligands: Success with hindered substrates is often a combination of a strong base and a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand, which work synergistically to promote the difficult oxidative addition and reductive elimination steps.[20][21]
Frequently Asked Questions (FAQs)
Q: How do I choose a starting base for a new Suzuki reaction?
A: For a standard coupling (e.g., an aryl bromide with a simple arylboronic acid), aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent and reliable starting points.[3][12] They are effective, inexpensive, and compatible with a wide range of substrates and catalysts.
Q: What is the difference between using a carbonate, a phosphate, and a hydroxide base?
A: The primary differences lie in their basicity, solubility, and potential for side reactions.
| Base Type | Examples | Basicity | Key Characteristics & Use Cases |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Moderate | The workhorses of Suzuki coupling. Good balance of reactivity and functional group tolerance. Cs₂CO₃ is more soluble in organic solvents and often used for challenging couplings.[3] |
| Phosphates | K₃PO₄ | Strong | Generally stronger than carbonates. Highly effective and often provides higher yields, especially for less reactive aryl chlorides.[3] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Very strong bases. Can provide high reaction rates but increase the risk of protodeboronation and hydrolysis of sensitive functional groups.[6][16] |
| Fluorides | KF, CsF | Weak/Moderate | Act as a mild base. The fluoride ion is also believed to activate the boronic acid directly, making it useful for substrates with base-labile groups.[17][22] |
| Alkoxides | NaOtBu, KOtBu | Very Strong | Used under anhydrous conditions for challenging couplings, particularly with sterically hindered substrates or unreactive aryl chlorides.[20] |
Q: How does the cation of the base (e.g., Na⁺, K⁺, Cs⁺) affect the reaction?
A: The cation plays a significant role, primarily by influencing the base's solubility and potentially by interacting with the palladium center. The general trend for carbonates is that the reactivity increases in the order Na⁺ < K⁺ < Cs⁺. Cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents, which can lead to higher effective concentrations and faster reaction rates.[3] Some studies also suggest that larger, "softer" cations like Cs⁺ may have a beneficial electronic effect on the catalytic cycle.[22]
Practical Protocols & Data
Experimental Protocol: Screening Bases for Suzuki-Miyaura Coupling
This protocol provides a reliable method for systematically testing different bases to find the optimal conditions for your specific substrates.
Materials:
-
Aryl Halide (1.0 mmol scale for each reaction)
-
Boronic Acid (1.2 - 1.5 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0 - 3.0 mmol)
-
Solvent (e.g., Toluene/H₂O 10:1, Dioxane, THF/H₂O 4:1)
-
Internal standard for GC/LCMS analysis (e.g., dodecane)
Procedure:
-
Setup: To a series of identical, flame-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add Base: To each respective vial, add the selected base (2.0 mmol).
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add Solvent: Add the chosen degassed solvent system (e.g., 11 mL of Toluene/H₂O 10:1) via syringe.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath (e.g., 90-100 °C). Stir vigorously for a set time (e.g., 12 hours).
-
Monitoring & Work-up: After cooling to room temperature, take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), add an internal standard, and analyze by GC or LCMS to determine conversion and yield.
-
Analysis: Compare the results from each base to identify the most effective one for your system. The base providing the highest yield with the fewest side products is the optimal choice.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Corpus, J. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved from [Link]
-
Roy, D. & Das, P. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Retrieved from [Link]
-
Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Singh, H., et al. (2019). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Liu, C., et al. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ChemRxiv. Retrieved from [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Retrieved from [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Tomar, R., et al. (2019). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
Reid, J. P., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
B vídeos, J. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Hussain, F. H. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]
-
Chem Org Chem. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]
-
Delaney, C. P., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
Sources
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- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. ajabs.org [ajabs.org]
Technical Support Center: Scaling Reactions with 4-(Propoxycarbonyl)phenylboronic Acid
Welcome to the technical support center for 4-(Propoxycarbonyl)phenylboronic acid. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for improving the scalability of reactions involving this versatile reagent, particularly the widely-used Suzuki-Miyaura cross-coupling reaction.
Section 1: Understanding the Reagent - Core Properties & Stability
This section addresses fundamental questions about this compound that are critical for successful scale-up.
Q1: What are the key physical and chemical properties of this compound I should be aware of for process scale-up?
This compound (Molecular Formula: C10H13BO4, Molecular Weight: 208.02 g/mol ) is typically a white to off-white crystalline powder.[1][2] Its solubility is a critical parameter for large-scale reactions. It is generally soluble in polar organic solvents like THF, dioxane, and alcohols, but has limited solubility in non-polar solvents such as hexanes.[3] The presence of the propoxycarbonyl group makes it more non-polar compared to unsubstituted phenylboronic acid.
Q2: My this compound appears sticky or oily. Is it still usable?
This is a common observation with boronic acids. They have a tendency to dehydrate and form cyclic trimers known as boroxines.[4] This can result in the material appearing oily or sticky. For many Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly. However, it is crucial to assess the purity, as significant degradation can impact stoichiometry and lead to inconsistent results. If you suspect boroxine formation is causing solubility or reactivity issues, adding a controlled amount of water to the reaction can help shift the equilibrium back towards the monomeric boronic acid.[5]
Q3: How stable is this compound, and what are the common degradation pathways to watch for during scale-up?
Boronic acids, including this compound, are susceptible to several degradation pathways that can be exacerbated at larger scales:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in propyl benzoate as a byproduct.[5] This is often promoted by the presence of water, strong bases, and elevated temperatures.[5]
-
Oxidative Deboronation: Boronic acids can be unstable to oxidation, especially in the presence of reactive oxygen species.[6][7] This can be mitigated by ensuring reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Homocoupling: The formation of biphenyl dimers from the boronic acid is another common side reaction, often facilitated by the palladium catalyst in the presence of oxygen.[4]
The electron-withdrawing nature of the propoxycarbonyl group can influence the stability of the C-B bond. While it can make the boron atom more electrophilic, it generally increases stability against certain electrophilic displacement reactions compared to electron-donating substituted phenylboronic acids.[8]
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
This section provides a troubleshooting guide for common issues encountered when scaling up Suzuki-Miyaura reactions with this compound.
Problem 1: Low or Inconsistent Yield of the Desired Product
Q4: I'm seeing a low yield in my scaled-up Suzuki-Miyaura reaction. What are the likely causes and how can I address them?
Low yields at scale can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low yield.
Q5: The reaction is sluggish and doesn't go to completion. What should I investigate?
Incomplete conversion is a common scalability challenge. Key areas to investigate include:
-
Mixing Efficiency: Inadequate stirring in large reactors can lead to poor mixing of the multiphasic reaction mixture, hindering reaction rates.[9]
-
Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at higher temperatures or in the presence of impurities.
-
Base Selection: The choice of base is critical. For instance, switching from potassium acetate (KOAc) to potassium carbonate (K2CO3) has been shown to alter the rate-determining step in some Suzuki reactions, allowing for lower catalyst loading and a more controlled reaction profile at scale.[10]
| Parameter | Potential Issue at Scale | Recommended Action |
| Mixing | Inefficient stirring leading to localized "hot spots" and poor mass transfer. | Ensure adequate agitation for the reactor size and geometry. |
| Catalyst | Deactivation due to oxygen or thermal degradation. | Use a pre-catalyst that is air-stable and ensure rigorous deoxygenation. Consider a more robust ligand. |
| Base | A base that is too strong can promote protodeboronation.[5] | Screen different bases. Inorganic bases like K2CO3 or K3PO4 are often effective and cost-efficient for large-scale reactions.[11] |
| Solvent | Poor solubility of reagents at higher concentrations. | A co-solvent system (e.g., toluene/water, THF/water) can improve solubility and reaction rates.[12] |
Problem 2: Significant Formation of Side Products
Q6: I'm observing a significant amount of propyl benzoate in my crude product. How can I minimize this protodeboronation?
Protodeboronation is a common issue with boronic acids.[5] To minimize the formation of propyl benzoate:
-
Use Anhydrous Conditions (if possible): While some water can be beneficial for Suzuki reactions, excess water can be a proton source for protodeboronation.[5]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Weaker bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are often preferred.[10][11]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[5]
-
Use a Protected Boronic Acid Derivative: For particularly challenging substrates, using a more stable derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[4]
Q7: How can I reduce the formation of homocoupling byproducts?
The formation of biphenyl dimers from the self-coupling of this compound is typically caused by the presence of oxygen.[4] To mitigate this:
-
Rigorous Deoxygenation: Ensure all solvents and the reaction headspace are thoroughly deoxygenated by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Use an Efficient Pd(0) Catalyst System: A highly active Pd(0) catalyst can promote the desired cross-coupling over oxidative homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid can help to keep its instantaneous concentration low, disfavoring the homocoupling reaction.
Section 3: Work-up and Purification at Scale
Q8: What are the best practices for purifying the final product and removing residual palladium at a large scale?
Purification at scale requires robust and efficient methods.
-
Aqueous Work-up: A standard aqueous work-up can remove inorganic salts.
-
Boronic Acid Removal: Unreacted this compound can be removed by washing the organic layer with a mild aqueous base (e.g., 1M NaOH). This converts the acidic boronic acid into its water-soluble boronate salt.[5][13]
-
Palladium Scavenging: Reducing residual palladium to acceptable levels (often in the ppm range for pharmaceutical applications) is critical. This can be achieved by:
-
Crystallization/Recrystallization: This is often the most effective method for obtaining a highly pure product at scale.
Q9: I am having trouble with the column chromatography purification of my product. Are there alternative methods?
Silica gel chromatography of boronic acid-containing compounds can be challenging due to their potential for strong adsorption and decomposition on silica.[16] While the product of the Suzuki reaction should no longer contain the boronic acid moiety, unreacted starting material can complicate purification. If chromatography is necessary, consider using silica gel that has been treated with boric acid to suppress decomposition of any remaining boronic esters.[17] For the final product, recrystallization is generally the preferred method for large-scale purification.
Section 4: Experimental Protocols
Scalable Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for scaling up the Suzuki-Miyaura reaction of this compound.
Workflow for Scalable Suzuki-Miyaura Coupling
Caption: General workflow for a scalable Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, thermocouple, and an inlet for inert gas.
-
Inerting: Thoroughly purge the reactor with nitrogen or argon.
-
Reagent Charging: Charge the reactor with the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable solvent (e.g., toluene, 2-propanol).[9]
-
Degassing: Sparge the resulting mixture with nitrogen or argon for at least 30 minutes.
-
Base Addition: Add a degassed aqueous solution of a base (e.g., K2CO3, 2.0-3.0 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or other appropriate methods.
References
-
ResearchGate. (n.d.). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. Retrieved from [Link]
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Journal of the American Chemical Society. (1959). Stability and Synthesis of Phenylboronic Acids. Retrieved from [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Retrieved from [Link]
-
PMC. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
ACS Publications. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved from [Link]
-
ACS Publications. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Retrieved from [Link]
-
PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of base on the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 91062-38-3| Chemical Name : (4-Propoxycarbonyl)phenylboronic acid. Retrieved from [Link]
-
PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]
-
SpringerLink. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]
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Technical Support Center: Strategies for Removing Residual Palladium Catalyst
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium catalyst removal. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, yet the removal of residual palladium to meet stringent regulatory limits presents a significant challenge.[1][2][3] This guide, designed by application scientists, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the required purity for your compounds.
Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses specific problems you may encounter during the palladium removal process in a question-and-answer format.
Issue 1: High Palladium Levels After Initial Purification Attempt
-
Potential Cause: The palladium species may be strongly chelated to your product, especially if it contains nitrogen or sulfur atoms.[4] It could also be highly soluble in the chosen solvent system, rendering simple filtration ineffective.[4][5]
-
Troubleshooting Steps:
-
Characterize the Palladium Species: If possible, determine the oxidation state of the residual palladium (e.g., Pd(0), Pd(II)). Different scavengers have varying affinities for different palladium species.
-
Optimize Scavenging Conditions: Systematically vary the scavenger-to-palladium ratio, temperature, and treatment time.[6]
-
Consider a Pre-treatment: A mild oxidation or reduction step can convert various palladium species into a single, more easily removable form.
-
Switch Scavenger Type: If a thiol-based scavenger is ineffective, consider an amine-based scavenger or one with a different functional group like dimercaptotriazine (DMT), which is effective against a broad range of palladium species.[6][7]
-
Explore Alternative Methods: If scavenging proves insufficient, consider other techniques like crystallization with additives or liquid-liquid extraction.[5][6]
-
Issue 2: Significant Product Loss During Purification
-
Potential Cause: Non-specific adsorption of your product onto the purification medium is a common issue, particularly with activated carbon.[4][6][8]
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon.
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[6]
-
Adjust the Solvent: A solvent in which your product is highly soluble can reduce its adsorption onto the purification medium.
-
Consider a Different Method: If product loss remains high, crystallization or extraction may be more suitable options.[6]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Potential Cause: Variations in the palladium species present at the end of the reaction can lead to inconsistent removal.
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step will help minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Scavengers based on DMT are known to be effective against a wider range of palladium species.
-
Implement a Pre-treatment Step: A mild oxidation or reduction step can help to convert the palladium into a single, more easily removed species.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium?
A1: The most common methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[6][9][10]
-
Crystallization: Purifying the final product through crystallization, leaving palladium impurities in the mother liquor.[6][11]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[5][6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts.[5][6][9][10]
Q2: How do I choose the best palladium removal method?
A2: The optimal method depends on several factors, including the nature of your final product, the form of the palladium residue (homogeneous or heterogeneous), the required purity level, and the reaction scale. The decision-making workflow below can guide your selection.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element.[12] The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which corresponds to a concentration limit of 10 ppm for a drug product with a daily dose of 10g.[13]
Q4: How does activated carbon work for palladium removal, and what are its limitations?
A4: Activated carbon is a cost-effective adsorbent that can remove palladium residues.[6][14][15] However, its lack of selectivity can lead to non-specific adsorption of the desired product, resulting in yield loss.[4][6][8] Its efficiency can also be lower compared to specialized metal scavengers.
Data Presentation
Table 1: Comparison of Common Palladium Removal Techniques
| Method | Advantages | Disadvantages | Best Suited For |
| Metal Scavengers | High selectivity, high efficiency, broad applicability.[16] | Higher cost compared to activated carbon. | Low to moderate palladium concentrations, high-value products. |
| Activated Carbon | Low cost, readily available.[6][14] | Non-selective (can adsorb product), lower efficiency.[4][6][8] | High palladium concentrations, less sensitive products. |
| Crystallization | Can be highly effective, integrates into the product isolation step. | Can sometimes concentrate impurities, may require significant optimization.[3] | Products that are easily crystallized. |
| Extraction | Simple, can be effective for certain systems.[5] | Limited by partitioning coefficients, may require large solvent volumes. | Systems where palladium and product have significantly different solubilities. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (Batch Method)
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the silica-based scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 5-10 weight percent relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[17]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature for 2-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: Decision logic for selecting a palladium removal strategy.
Caption: A typical workflow for palladium removal using a scavenger.
References
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). (URL: [Link])
-
Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation (ICH). (URL: [Link])
-
Guideline for elemental impurities Q3D (R2). International Council for Harmonisation (ICH). (URL: [Link])
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. (URL: [Link])
-
How can I remove palladium Pd catalyst easily? ResearchGate. (URL: [Link])
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (URL: [Link])
-
ICH Q3D: Metal Impurities: A Critical Evaluation. European Pharmaceutical Review. (URL: [Link])
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. (URL: [Link])
-
A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI. (URL: [Link])
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. (URL: [Link])
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. (URL: [Link])
-
Metal Scavenger User Guide. Biotage. (URL: [Link])
-
Highly selective recovery of palladium by a new silica-based adsorbent functionalized with macrocyclic ligand. ResearchGate. (URL: [Link])
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. (URL: [Link])
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. (URL: [Link])
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. (URL: [Link])
- Process for recovery of palladium from spent catalyst.
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. (URL: [Link])
- Process for recovery of palladium from spent catalyst.
-
Your trick to remove residual palladium. Reddit. (URL: [Link])
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. (URL: [Link])
-
Purifying Palladium Precipitated From Dirty Solutoins. Scribd. (URL: [Link])
-
Pd on carbon (activated carbon impregnated with Pd). Environmental Genome Initiative. (URL: [Link])
-
How to Remove Palladium in three easy steps. Biotage. (URL: [Link])
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. (URL: [Link])
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- 9. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 17. arborassays.com [arborassays.com]
Technical Support Center: Managing Anhydrous Reaction Conditions for Sensitive Boronic Acids
Welcome to the Technical Support Center dedicated to navigating the complexities of working with sensitive boronic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in maintaining the requisite anhydrous conditions for successful and reproducible outcomes. Here, we move beyond simple procedural lists to delve into the fundamental principles and practical wisdom essential for mastering these demanding reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and concerns that arise when handling sensitive boronic acids.
Q1: What makes a boronic acid "sensitive," and what are the primary pathways of decomposition?
A1: Boronic acid sensitivity is primarily dictated by its susceptibility to degradation under common reaction conditions. The main decomposition pathways include:
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond.[1] It is often accelerated by heat, the presence of a base, or a palladium catalyst.[2][3] Certain classes, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are particularly prone to this decomposition route.[2][3]
-
Oxidation: In the presence of oxygen, boronic acids can undergo oxidation, which can lead to the formation of phenols or other undesired byproducts.[2][4] This process can be particularly problematic in copper-catalyzed reactions.[5][6]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[7][8] This is a reversible process, and the equilibrium can be influenced by the presence of water.[9][10] While boroxines can be reactive in cross-coupling, their formation alters the stoichiometry and can complicate reaction kinetics. The formation of boroxine is an entropically driven process as it releases three molecules of water.[9][11]
Q2: My Suzuki-Miyaura coupling with a sensitive boronic acid is failing. What are the most critical parameters to check first?
A2: When a Suzuki-Miyaura coupling reaction yields poor results, a systematic check of the following is recommended:
-
Inert Atmosphere: Ensure your reaction is rigorously maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the decomposition of the palladium catalyst and promote the homocoupling of the boronic acid.[4][12]
-
Solvent Purity: The use of dry, deoxygenated solvents is paramount. Residual water can facilitate protodeboronation and other decomposition pathways.[5]
-
Reagent Purity: Verify the purity of your boronic acid. They can degrade upon storage, especially if exposed to air and moisture.[4]
-
Catalyst Activity: Confirm that your palladium catalyst and any associated ligands are active. If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ.[4][12]
Q3: What are boronic acid protecting groups, and when should I consider using them?
A3: Boronic acid protecting groups are chemical moieties that can be attached to the boronic acid group to enhance its stability and prevent unwanted side reactions.[7] They are particularly useful when working with boronic acids that are prone to decomposition under the reaction conditions required for other transformations in a multi-step synthesis.[7] Common protecting groups include:
-
Pinacol Esters (Bpin): These are one of the most widely used protecting groups due to their relative stability to column chromatography and their ability to be used directly in many cross-coupling reactions.[13][14]
-
MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable and render the organoboron unreactive towards cross-coupling conditions.[7][8] They can be deprotected under mild basic conditions to regenerate the boronic acid.[13]
-
Diethanolamine (DEA) Adducts: Complexing boronic acids with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki coupling reactions with a protic solvent.[15]
| Protecting Group | Key Features | Deprotection Conditions |
| Pinacol (pin) | Most popular, stable enough for chromatography, can be used directly in coupling.[13] | Often used directly, but can be hydrolyzed. |
| MIDA | Very stable, renders boronic acid unreactive.[7] | Mild basic hydrolysis.[13] |
| DAN (diaminonaphthalene) | Highly stable, unreactive in cross-coupling.[7] | Acidic hydrolysis.[13] |
| Trifluoroborates | Bench-stable, crystalline solids.[7] | Hydrolysis required for cross-coupling.[7] |
| Diethanolamine (DEA) | Forms air- and water-stable crystalline solids.[15] | Used directly in protic solvents.[15] |
Q4: How can I assess the purity and stability of my boronic acid?
A4: Several analytical techniques can be employed to determine the purity of a boronic acid:
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools for characterizing the structure and purity of boronic acids and their derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with a UV or mass spectrometry (MS) detector, can be developed to quantify the boronic acid and detect impurities or degradation products.[16][17] Special considerations, such as aprotic diluents and basic mobile phases, may be necessary for analyzing reactive pinacol esters.[18]
-
Titration: For boric acid itself, titration with a standardized sodium hydroxide solution in the presence of a polyol like glycerol can determine its purity.[19][20]
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
TLC/LC-MS analysis shows unreacted starting materials.
-
The desired product is formed in trace amounts or not at all.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Anhydrous Conditions | Residual moisture can lead to protodeboronation of the sensitive boronic acid, reducing its availability for the catalytic cycle.[1] | 1. Dry Glassware: Oven-dry all glassware overnight at >125°C or flame-dry under vacuum immediately before use.[21][22] 2. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Consider passing them through a solvent purification system.[23] 3. Inert Gas: Ensure a continuous positive pressure of a dry inert gas (Argon or Nitrogen) throughout the reaction setup.[21] |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[4][12] | 1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas, using the freeze-pump-thaw method, or sonication under vacuum.[23] 2. Inert Atmosphere Setup: Utilize a Schlenk line or a glovebox for the reaction setup and reagent transfers.[24][25] |
| Boronic Acid Decomposition | The boronic acid may be degrading under the reaction conditions (e.g., high temperature, strong base).[2] | 1. Lower Temperature: If possible, screen lower reaction temperatures. 2. Weaker Base: Consider using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). 3. Protecting Group Strategy: Employ a "slow-release" strategy using a MIDA boronate, which hydrolyzes gradually under the reaction conditions to provide a low, steady concentration of the active boronic acid.[3] |
| Inactive Catalyst | The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may have decomposed. | 1. Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄. 2. Switch Precatalyst: Try a more robust, air-stable precatalyst.[4] 3. Fresh Catalyst: Ensure the catalyst has been stored properly and is not from an old or potentially contaminated batch. |
Problem 2: Significant Protodeboronation Observed
Symptoms:
-
The major byproduct detected by GC-MS or LC-MS is the arene or heteroarene corresponding to the boronic acid starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Excessive Water | Water is a proton source for protodeboronation.[1] | 1. Rigorously Dry Reagents and Solvents: As detailed in Problem 1, ensure all components of the reaction are anhydrous. 2. Use Anhydrous Base: If using a powdered base, ensure it is freshly dried. |
| Reaction pH | The rate of protodeboronation can be highly dependent on the pH of the reaction medium.[1] | 1. Optimize Base: Screen different inorganic or organic bases to find one that promotes the desired reaction without accelerating protodeboronation. 2. Buffered System: In some cases, a buffered system may help maintain an optimal pH. |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation. | 1. Temperature Screening: Systematically lower the reaction temperature to find a balance between an acceptable reaction rate and minimal protodeboronation. |
| Boronic Acid Instability | Some boronic acids are inherently unstable and readily undergo protodeboronation.[1][26] | 1. Use a Boronic Ester: Convert the boronic acid to a more stable ester, such as a pinacol or MIDA ester.[3][14] MIDA boronates are particularly effective for slow-release strategies.[3] 2. In Situ Generation: Consider generating the boronic acid in situ from a more stable precursor. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Setting Up a Reaction Under Anhydrous Conditions Using a Schlenk Line
A Schlenk line is a versatile piece of equipment for handling air- and moisture-sensitive compounds.[24][27] It consists of a dual manifold connected to a vacuum pump and a source of purified inert gas.[24]
Steps:
-
Glassware Preparation: Ensure all glassware, stir bars, and needles are thoroughly cleaned and dried in an oven at >125°C overnight.[21]
-
Assembly: Assemble the reaction flask (e.g., a Schlenk flask) with a condenser and a rubber septum.
-
Purge and Refill Cycle: Connect the flask to the Schlenk line. Evacuate the flask under vacuum for 5-10 minutes. If necessary for very sensitive reactions, gently heat the flask with a heat gun while under vacuum to drive off adsorbed moisture.[28] Then, carefully backfill the flask with inert gas. Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[24][29]
-
Reagent Addition (Solids): For air-stable solids, they can be added to the flask before the purge and refill cycles. For air-sensitive solids, they should be weighed out in a glovebox and added to the flask under an inert atmosphere.[30]
-
Reagent Addition (Liquids): Anhydrous solvents and liquid reagents should be transferred via a gas-tight syringe or a cannula.[21][23] Before drawing the liquid, purge the syringe with inert gas.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[21]
Workflow: Troubleshooting a Failed Suzuki Coupling
Section 4: References
-
American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups.
-
Chem-Station. (2016). Protecting Groups for Boronic Acids.
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions.
-
Google Patents. (2015). Protecting groups for boronic acids.
-
Chemistry LibreTexts. (2024). Guides.
-
Wikipedia. Schlenk line.
-
ACS Chemical Health & Safety. (2014). Reactivity control using a Schlenk line.
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
-
Wikipedia. Air-free technique.
-
JoVE (Journal of Visualized Experiments). (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
-
BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
-
Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
-
Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Wikipedia. Protodeboronation.
-
The Schlenk Line Survival Guide.
-
ACS Publications. (2014). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates.
-
National Institutes of Health. (2018). Preparation of MIDA Anhydride and Reaction with Boronic Acids.
-
Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
-
University of Groningen. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
-
National Institutes of Health. (2011). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Wiley Online Library. (2004). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
-
Semantic Scholar. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state.
-
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
-
Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
-
To perform the assay of the given sample of boric acid.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
-
National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Wikipedia. Boronic acid.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
-
Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
-
MDPI. (2022). Coupling Reactions of Anhydro-Aldose Tosylhydrazones with Boronic Acids.
-
ResearchGate. Boroxine formation reaction mechanism as calculated by DFT.
-
National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
-
National Institutes of Health. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
-
LOCKSS. (2004). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION.
-
ResearchGate. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
Organic Syntheses. benzeneboronic anhydride. [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
-
HETEROCYCLES. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
-
The Manipulation of Air-Sensitive Compounds.
-
Illinois Experts. Preparation of MIDA Anhydride and Reaction with Boronic Acids.
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
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Technical Support Center: Diagnosing and Overcoming Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on diagnosing and resolving catalyst deactivation in cross-coupling reactions. Catalyst deactivation is a frequent challenge that can lead to sluggish or failed reactions, impacting research timelines and development milestones. This guide offers a structured approach to troubleshooting, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation, providing concise answers and foundational knowledge.
Q1: My cross-coupling reaction has stalled. What are the most common reasons for catalyst deactivation?
A1: Catalyst deactivation in cross-coupling reactions typically stems from one or more of the following mechanisms:
-
Poisoning: Impurities in the reaction mixture, or even the substrates, products, or by-products themselves, can irreversibly bind to the active catalytic species, rendering it inactive. Common poisons include sulfur, nitrogen, and phosphorus compounds not intended as ligands.[1][2][3] Even by-products like hydrogen chloride (HCl) can act as potent poisons.[4]
-
Formation of Inactive Aggregates (e.g., Palladium Black): The active, typically soluble Pd(0) species can agglomerate to form larger, catalytically inactive nanoparticles, commonly observed as a black precipitate known as palladium black.[5][6] This is often exacerbated by high temperatures, the presence of oxygen, or an insufficient ligand-to-metal ratio.[7][8][9]
-
Ligand Degradation: The ligands essential for stabilizing the metal center and facilitating the catalytic cycle are susceptible to degradation under reaction conditions. This can occur through oxidation, hydrolysis, or other decomposition pathways, leaving the metal center unprotected and prone to aggregation.[5][10]
-
Thermal Decomposition: High reaction temperatures, while often employed to increase reaction rates, can also accelerate the decomposition of the catalyst or ligands.[6][7]
-
Product Inhibition: In some cases, the desired product can coordinate strongly to the catalyst, preventing it from re-entering the catalytic cycle. This is a form of catalyst poisoning by the product itself.[5][8]
Q2: What are the visual or observational indicators of catalyst deactivation?
A2: Several in-reaction observations can signal catalyst deactivation:
-
Formation of a Black Precipitate: This is a classic sign of the formation of palladium black, indicating the aggregation of the active Pd(0) catalyst into an inactive state.[6][8]
-
Reaction Stalls: Monitoring the reaction progress via techniques like TLC, GC-MS, or LC-MS may show that the reaction has ceased before the complete consumption of starting materials.[8]
-
Color Change: A distinct color change in the reaction mixture, particularly to black, is a strong indicator of catalyst decomposition.[8]
Q3: Can trace impurities from my reagents really impact the catalyst?
A3: Absolutely. Even parts-per-billion (ppb) levels of certain impurities can have a significant impact on catalyst performance.[5] For instance, trace amounts of palladium in other reagents can inadvertently catalyze the reaction, and their consumption can be mistaken for the deactivation of the intended catalyst.[5][11] It is crucial to use high-purity reagents and solvents to minimize the risk of catalyst poisoning.[12][13]
Q4: How can I prevent catalyst deactivation in my cross-coupling reactions?
A4: Proactive measures can significantly extend the life of your catalyst:
-
Ensure an Inert Atmosphere: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential to prevent oxygen from oxidizing the active Pd(0) catalyst.[6][9]
-
Use High-Purity Reagents: Utilize freshly distilled and anhydrous solvents, and high-purity starting materials to avoid introducing catalyst poisons.[7]
-
Optimize Ligand-to-Metal Ratio: An adequate excess of the ligand can help stabilize the active catalytic species and prevent aggregation. However, a large excess can sometimes inhibit the reaction, so optimization is key.[9]
-
Control Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize thermal decomposition of the catalyst and ligands.[7][9]
-
Select Robust Ligands: For challenging substrates or harsh reaction conditions, consider using bulky, electron-rich ligands that are known for their stabilizing effects.[6][14]
Troubleshooting Guides
This section provides systematic, step-by-step approaches to diagnose and resolve specific issues related to catalyst deactivation.
Guide 1: Systematic Troubleshooting of a Stalled Cross-Coupling Reaction
This guide provides a logical workflow to follow when your reaction fails to proceed to completion.
Caption: A systematic workflow for troubleshooting a stalled cross-coupling reaction.
Guide 2: Characterization of a Deactivated Catalyst
If you suspect catalyst deactivation and have isolated a precipitate, characterizing it can provide crucial insights.
Protocol 2.1: Isolation and Initial Characterization of a Deactivated Catalyst
-
Sample Collection: Once the reaction has stalled and a precipitate (e.g., palladium black) has formed, allow the solid to settle.[9]
-
Isolation: Under an inert atmosphere, carefully remove the supernatant liquid via cannula filtration.[9]
-
Washing: Wash the remaining solid with the reaction solvent (e.g., toluene) followed by a more volatile solvent (e.g., hexane) to remove residual organic compounds.[9]
-
Drying: Dry the isolated solid under vacuum.[9]
Protocol 2.2: Analytical Techniques for Characterization
| Analytical Technique | Information Gained |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Quantifies the elemental composition, confirming the presence and amount of the catalytic metal in the precipitate.[9] |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology and size of the particles, confirming the presence of nanoparticles or aggregates.[15][16][17] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of the metal, distinguishing between the active (e.g., Pd(0)) and inactive (e.g., Pd(II)) species.[17] |
| X-ray Diffraction (XRD) | Identifies the crystalline structure of the material, which can help confirm the presence of metallic palladium.[17] |
Guide 3: Optimizing Reaction Conditions to Mitigate Catalyst Deactivation
If your initial attempts to prevent deactivation are unsuccessful, a systematic optimization of reaction parameters is necessary.
| Parameter | Rationale for Optimization | Recommended Starting Point |
| Temperature | Lower temperatures can reduce the rate of thermal decomposition and aggregation, while higher temperatures may be needed for sluggish reactions.[6][7][9] | Screen temperatures in 10-20°C increments, starting from a lower temperature (e.g., 80°C) and gradually increasing.[9] |
| Ligand | Bulky, electron-rich ligands can enhance catalyst stability and promote challenging oxidative addition steps.[6][14] | Screen a panel of ligands known for their robustness (e.g., Buchwald or N-heterocyclic carbene (NHC) ligands). |
| Base | The strength and solubility of the base are crucial. An inappropriate base can lead to side reactions or catalyst degradation.[7][9] | Screen a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N) bases. |
| Solvent | The solvent affects catalyst stability, solubility of reagents, and reaction kinetics.[6][9] | Screen a range of anhydrous, degassed aprotic polar solvents such as dioxane, toluene, or DMF.[6] |
| Catalyst Loading | Increasing the catalyst loading can sometimes compensate for deactivation, but this is not always a cost-effective solution.[6] | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[8] |
Guide 4: Catalyst Regeneration
In some instances, a deactivated catalyst can be regenerated, restoring its activity. The feasibility of regeneration depends on the deactivation mechanism.
Protocol 4.1: Regeneration by Calcination to Remove Coke
This protocol is suitable for catalysts deactivated by carbon deposition (coking).[4]
-
Isolation: Isolate the spent catalyst as described in Protocol 2.1.
-
Drying: Heat the catalyst under an inert atmosphere (e.g., nitrogen) to remove adsorbed solvents and water (e.g., 150°C).[4]
-
Oxidation: Switch the purge gas to an oxidizing atmosphere (e.g., air) and heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 500-800°C) to burn off the carbon deposits.[4][18]
-
Reduction: After calcination, the metal oxide may need to be reduced back to its active metallic state, for example, by treatment with hydrogen.[15]
Note: The specific conditions for regeneration are highly dependent on the catalyst and support material and should be optimized accordingly.
Visualizing Deactivation Pathways
Understanding the potential routes to an inactive catalyst is key to preventing them.
Caption: Common deactivation pathways for homogeneous palladium catalysts.
References
- Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions - Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem.
- Technical Support Center: Troubleshooting Heck Reactions of 1,1-Dibromoethylene - Benchchem.
- Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem.
- How To Prevent Catalyst Deactivation?
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
- Catalyst Deactivation: Mechanism & Causes - StudySmarter.
- Technical Support Center: Troubleshooting Failed Heck Coupling Reactions with o-Chlorostilbene - Benchchem.
- Insights into Palladium Deactivation during Advanced Oxid
- Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Public
- How to Prevent Catalyst Poisoning
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
- Technical Support Center: Preventing Catalyst Deactivation in Reactions Involving 2,2-Dichloroethanol - Benchchem.
- Advances in NiI/NiIII-Catalyzed C(sp2)
- Technical Support Center: Catalyst Deactivation and Regeneration in 2,3'-Bipyridine-Ligated Cross-Coupling Reactions - Benchchem.
- Catalyst deactiv
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
- Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchG
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Strategies for Catalyst Recovery and Regener
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Catalyst Regener
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
- Advances in Catalyst Deactivation and Regener
- Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening - ChemRxiv.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic C
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ResearchG
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions.
- Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development - ACS Public
Sources
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Validation & Comparative
A Comparative Guide to Interpreting ¹¹B NMR Spectra for Boronic Acid Reaction Monitoring
For researchers, medicinal chemists, and process development scientists, the ability to accurately monitor the progress of chemical reactions is paramount. Boronic acids and their derivatives are foundational building blocks in modern organic synthesis, most notably in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. The efficiency of these transformations hinges on precise real-time analysis. While various analytical techniques can provide insights, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, quantitative, and uniquely informative window into the heart of the reaction: the boron atom itself.
This guide provides an in-depth comparison of ¹¹B NMR against other common analytical techniques for monitoring boronic acid reactions. We will delve into the fundamental principles that make ¹¹B NMR exceptionally well-suited for this purpose, provide field-proven experimental protocols, and present supporting data to ground our recommendations in empirical evidence.
The Core Principle: Why ¹¹B NMR is a Game-Changer
The power of ¹¹B NMR in this context lies in its direct sensitivity to the coordination and hybridization state of the boron nucleus. Boron has two naturally occurring NMR-active isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%).[1][2] Due to its higher natural abundance, higher gyromagnetic ratio, and smaller nuclear quadrupole moment, ¹¹B is the nucleus of choice for NMR studies, offering superior sensitivity and sharper signals.[1][2]
The key to interpreting these spectra is the distinct and predictable chemical shift ranges for different boron species:
-
Trigonal (sp²-hybridized) Boron: Starting materials, such as boronic acids (R-B(OH)₂) and their corresponding boroxine anhydrides, typically feature a three-coordinate, sp²-hybridized boron atom. These species resonate in a characteristic downfield region of the ¹¹B NMR spectrum, generally between δ 28-33 ppm .[3][4]
-
Tetrahedral (sp³-hybridized) Boron: Reaction products, intermediates, or Lewis acid-base adducts, such as boronate esters or tetracoordinate borate complexes, contain a four-coordinate, sp³-hybridized boron atom. This change in coordination geometry results in increased electron density and shielding at the boron nucleus, causing a significant upfield shift in the spectrum, typically to δ 2-15 ppm .[3][5][6]
This clear spectral separation between the sp² starting material and the sp³ product allows for unambiguous, real-time tracking of the reaction progress. The disappearance of the signal at ~30 ppm and the concurrent appearance of a new signal at ~10 ppm is a direct visualization of the chemical transformation.
Caption: Change in boron hybridization and corresponding ¹¹B NMR chemical shift.
Comparative Analysis: ¹¹B NMR vs. Alternative Techniques
While ¹¹B NMR is a powerful tool, a comprehensive understanding requires comparing its performance against other established analytical methods. The choice of technique is often dictated by available instrumentation, reaction complexity, and the specific information required.
| Technique | Advantages | Disadvantages | Best Suited For |
| ¹¹B NMR | Direct observation of the reacting center. Inherently quantitative without response factors.[7] Simple, clean spectra with minimal peak overlap. Non-destructive.[8] | Lower intrinsic sensitivity compared to MS.[9] Requires access to an NMR spectrometer with a broadband probe. Potential for broad background signal from borosilicate NMR tubes (mitigated by using quartz tubes).[2] | Accurately quantifying the conversion of boronic acid to boronate species; mechanistic studies involving boron intermediates. |
| ¹H NMR | High sensitivity and universal availability. Can provide detailed structural information on the entire molecule. | Complex spectra, especially with aromatic compounds, leading to significant peak overlap. Indirect monitoring of the reaction center. Quantification can be complicated by overlapping signals. | Reactions where specific, non-overlapping proton signals for starting material and product can be clearly resolved. |
| LC-MS | Excellent sensitivity and selectivity.[9] Capable of identifying low-concentration intermediates and byproducts. Applicable to a wide range of non-volatile compounds. | Not inherently quantitative; requires calibration curves and internal standards. Can suffer from matrix effects and ionization suppression. Indirect detection method. | Detecting trace-level impurities, byproducts, and confirming the mass of the desired product in complex reaction mixtures. |
| GC-MS | High chromatographic resolution and sensitivity. Provides structural information through fragmentation patterns. | Limited to volatile and thermally stable compounds. Boronic acids often require derivatization prior to analysis, adding a step and potential for error. | Analysis of reactions involving volatile boronic esters or other thermally stable boron compounds. |
| HPLC-UV | Widely available and robust for quantitative analysis. Good for separating components in a complex mixture. | Requires the analyte to have a UV chromophore. Method development can be time-consuming. Indirect detection; quantification relies on response factors. | Routine monitoring of reactions where all key components (starting materials, products) are UV-active and well-separated chromatographically. |
Field-Proven Protocol: Monitoring a Boronate Ester Formation
This section provides a self-validating, step-by-step methodology for monitoring the reaction of phenylboronic acid with pinacol to form a stable pinacol boronate ester. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To quantify the conversion of phenylboronic acid to 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using ¹¹B NMR spectroscopy.
Materials:
-
Phenylboronic Acid (PBA)
-
Pinacol
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
5 mm Quartz NMR tubes (recommended to eliminate background boron signals)[2]
-
NMR Spectrometer equipped with a broadband probe tunable to the ¹¹B frequency.
Experimental Workflow:
Caption: Workflow for ¹¹B NMR reaction monitoring.
Step-by-Step Procedure:
-
Preparation of the t=0 Sample:
-
Accurately weigh ~20 mg of phenylboronic acid into a clean, dry vial.
-
Add 0.6 mL of deuterated solvent (e.g., CDCl₃). Ensure complete dissolution. Causality: A homogeneous solution is essential for acquiring high-resolution, quantitative NMR data.
-
Transfer the solution to a quartz NMR tube.
-
Action: Acquire a ¹¹B NMR spectrum of this solution. This is your t=0 reference. You should observe a single, prominent peak around δ 30-31 ppm .
-
-
Reaction Initiation and Monitoring:
-
To the same NMR tube, add a stoichiometric equivalent (or desired excess) of pinacol.
-
Invert the tube several times to mix thoroughly and immediately place it back in the NMR spectrometer.
-
Action: Begin acquiring ¹¹B NMR spectra at regular intervals (e.g., every 5-10 minutes, depending on the expected reaction rate). Causality: Prompt and repeated data acquisition allows for the construction of a kinetic profile of the reaction.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹¹B
-
Reference: Use an external standard of BF₃·OEt₂ (δ 0.0 ppm) or reference the spectrum post-acquisition.
-
Acquisition Time (AT): ~1-2 seconds.
-
Relaxation Delay (D1): 5 seconds. Causality: While ¹¹B nuclei relax quickly, a sufficient delay ensures full relaxation for all boron species, which is critical for accurate signal integration.
-
Number of Scans (NS): 16-64. Adjust as needed to achieve an adequate signal-to-noise ratio. The high natural abundance of ¹¹B often allows for rapid data collection.[1]
-
-
Data Processing and Quantitative Analysis:
-
Process each acquired spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum. The residual solvent peak can be used if an external standard is not present.
-
Integrate the signal for the starting phenylboronic acid (~δ 30-31 ppm) and the product, the pinacol boronate ester (~δ 21-23 ppm in CDCl₃).
-
Calculation: The percentage conversion at any given time point (t) can be calculated using the integral values (I):
% Conversion = [ I_product / (I_product + I_starting_material) ] * 100
-
Expected Results & Interpretation:
As the reaction proceeds, the ¹¹B NMR spectra will show a clear decrease in the intensity of the peak at ~31 ppm and a corresponding increase in the intensity of the peak at ~22 ppm. By plotting the % conversion versus time, a reaction kinetic profile can be generated, allowing for the determination of reaction rates and endpoint.
| Time | Integral (PBA, ~31 ppm) | Integral (Product, ~22 ppm) | % Conversion |
| 0 min | 1.00 | 0.00 | 0% |
| 10 min | 0.65 | 0.35 | 35% |
| 30 min | 0.21 | 0.79 | 79% |
| 60 min | 0.05 | 0.95 | 95% |
This direct, quantitative data provides unequivocal evidence of the reaction's progress, free from the ambiguities and calibration requirements of indirect chromatographic methods.
Conclusion
For scientists engaged in the development and optimization of reactions involving boronic acids, ¹¹B NMR spectroscopy is not merely an alternative analytical tool; it is a superior one for direct, in-situ monitoring. Its ability to distinguish clearly between the sp² and sp³ hybridization states of boron provides a direct, unambiguous, and quantitative measure of reaction conversion. While techniques like LC-MS excel in sensitivity for byproduct detection, ¹¹B NMR offers unparalleled clarity and reliability for tracking the primary transformation. By integrating this powerful technique into their workflow, researchers can accelerate development, deepen mechanistic understanding, and achieve more robust control over their chemical processes.
References
- 1. Boron NMR Spectroscopy - Magritek [magritek.com]
- 2. Boron NMR [chem.ch.huji.ac.il]
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- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Magritek [magritek.com]
- 9. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-(Propoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] The choice of the organoboron reagent is a critical parameter influencing reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth, objective comparison of the reactivity of 4-(propoxycarbonyl)phenylboronic acid against other common boronic acid esters, supported by established mechanistic principles and illustrative experimental data.
The Stability-Reactivity Balance: Boronic Acids vs. Boronate Esters
A fundamental consideration in selecting a Suzuki-Miyaura coupling partner is the trade-off between the reactivity of free boronic acids and the stability of their ester derivatives.[1][2] Boronic acids are generally more reactive and can lead to faster reaction times.[3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability, with boronic acids being susceptible to decomposition pathways like protodeboronation and oxidation.[1]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability is advantageous for multi-step syntheses where the purity and integrity of the building blocks are paramount.
Unraveling the Reactivity of 4-(Alkoxycarbonyl)phenylboronic Acids
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is governed by a combination of steric and electronic factors. The substituent on the phenyl ring plays a pivotal role in modulating the nucleophilicity of the organic fragment to be transferred to the palladium center.
Electronic Effects
The ester group at the para-position of the phenyl ring is electron-withdrawing. This electronic effect decreases the electron density on the ipso-carbon attached to the boron atom, thereby reducing its nucleophilicity.[3] Consequently, 4-(alkoxycarbonyl)phenylboronic acids are generally less reactive than their electron-donating counterparts (e.g., 4-methoxyphenylboronic acid) but more reactive than those with strongly electron-withdrawing groups in some cases.[4] The nature of the alkyl group in the ester (methyl, ethyl, propyl) has a relatively minor inductive effect on the electronic properties of the phenyl ring, suggesting that the primary electronic influence comes from the carbonyl group itself.
Steric Effects
While the electronic effects of different alkyl esters are similar, steric hindrance can play a role, particularly in the formation of the active boronate species and its approach to the palladium complex. As the alkyl chain length increases from methyl to ethyl to propyl, the steric bulk around the ester functionality increases. However, given the para-position of the ester group, this steric influence on the boronic acid moiety at the opposite end of the phenyl ring is generally considered to be minimal. The primary steric considerations in the transmetalation step typically arise from the ortho-substituents on the phenylboronic acid and the ligands on the palladium catalyst.[4]
Comparative Performance Data
| Boronic Acid | Relative Reactivity | Representative Yield (%) | Key Considerations |
| 4-(Methoxycarbonyl)phenylboronic acid | High | 85-95 | Widely used, extensive literature data available.[5] |
| 4-(Ethoxycarbonyl)phenylboronic acid | High | 80-90 | Slightly more sterically hindered than the methyl ester, but reactivity is comparable. |
| This compound | High | 80-90 (estimated) | Reactivity is expected to be very similar to the methyl and ethyl esters due to minimal electronic and steric differences at the reaction center. |
| Phenylboronic acid pinacol ester | Moderate | 75-85 | More stable and easier to handle than the corresponding boronic acid, but may require slightly more forcing conditions.[1][3] |
Note: The yields presented are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocols
To obtain reliable and comparable data for the reactivity of different boronic acids, a standardized experimental protocol is crucial. The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be monitored to gather kinetic data or determine reaction yields.
General Procedure for Comparative Reactivity Study
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1, 10 mL)
-
Internal standard for quantitative analysis (e.g., dodecane)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and begin vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals. Quench the aliquots with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the product and remaining starting materials relative to the internal standard.
-
Plot the concentration of the product versus time to determine the reaction rate. The final yield can be determined after the reaction has gone to completion.
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. Its reactivity is comparable to that of the more commonly used methyl and ethyl esters of 4-carboxyphenylboronic acid. The choice between these esters will likely depend on factors such as commercial availability, cost, and the specific requirements of the synthetic route rather than significant differences in reactivity. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and optimize reaction conditions for their specific applications.
References
-
Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866-867. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50(29), 6722-6737. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chem. Soc. Rev.2014 , 43(1), 412-443. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic insight, and applications in natural product synthesis. Angew. Chem. Int. Ed.2001 , 40(24), 4544-4568. [Link]
-
Al-Masum, M.; Kumaraswamy, G.; Livinghouse, T. The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Mechanistic Overview. J. Chem. Educ.2004 , 81(12), 1782. [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
-
Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Phenylboronic Acids in Palladium-Catalyzed Reactions
Introduction: The Indispensable Role of Phenylboronic Acids in Modern Synthesis
In the landscape of synthetic organic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This Nobel Prize-winning methodology is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] At the heart of this transformation lies the organoboron reagent, most commonly a phenylboronic acid. The choice of the specific phenylboronic acid is far from trivial; its electronic and steric properties can dramatically influence reaction kinetics, yield, and even the feasibility of the coupling itself.
This guide provides an in-depth comparative analysis of phenylboronic acids in palladium-catalyzed reactions. We will move beyond simple protocols to explore the mechanistic underpinnings that govern their reactivity, offering field-proven insights to help you select the optimal reagent and conditions for your specific synthetic challenge.
The Mechanistic Core: Understanding the Suzuki-Miyaura Catalytic Cycle
To effectively compare different phenylboronic acids, one must first grasp their role within the catalytic cycle. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the rate typically following the trend I > Br > OTf >> Cl.[5]
-
Transmetalation: This is the pivotal step where the phenylboronic acid transfers its organic moiety to the palladium center. It is often the rate-determining step of the entire cycle and is highly sensitive to the structure of the boronic acid, the base, and the solvent.[4][6] The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species (Ar-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium complex.[7][8]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: How Substituents Dictate Reactivity
The true art of optimizing a Suzuki-Miyaura coupling lies in understanding how the substituents on the phenylboronic acid ring influence the transmetalation step. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of the substituent on the phenylboronic acid directly impacts the nucleophilicity of the carbon atom attached to the boron. This, in turn, affects the rate of its transfer to the electrophilic palladium(II) center during transmetalation.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the transmetalation step, often leading to higher yields and faster reaction times.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or acetyl (-COCH₃) decrease the ring's electron density.[3] This reduction in nucleophilicity can make the transmetalation step more sluggish, sometimes requiring more forcing conditions (e.g., stronger bases, higher temperatures, or more active catalysts) to achieve good conversion.[9][10]
Table 1: Comparative Performance of Substituted Phenylboronic Acids The following data is a synthesized representation from typical Suzuki-Miyaura couplings to illustrate general performance trends. Actual yields are highly dependent on specific reaction conditions.
| Phenylboronic Acid | Substituent Type | Expected Reactivity | Representative Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | High | 85-95%[11] |
| Phenylboronic acid | Neutral | Moderate (Baseline) | 75-90% |
| 4-Acetylphenylboronic acid | Electron-Withdrawing (EWG) | Lower | 60-80%[12] |
| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing (EWG) | Low | 50-70%[1] |
Steric Effects: The "Ortho-Substituent" Challenge
Steric hindrance, particularly from substituents at the ortho position, presents a significant challenge in Suzuki-Miyaura couplings.[13] An ortho group can physically impede the approach of the boronic acid to the palladium complex, slowing down the crucial transmetalation step.[14] This "ortho effect" can lead to dramatically lower yields or even complete reaction failure compared to their meta and para isomers.[13]
Overcoming this steric barrier often requires careful optimization:
-
Bulky, Electron-Rich Ligands: Using phosphine ligands with large cone angles (e.g., SPhos, XPhos, RuPhos) on the palladium catalyst can create a more reactive, coordinatively unsaturated metal center that facilitates the coupling of sterically hindered substrates.
-
Higher Temperatures: Increased thermal energy can help overcome the activation barrier imposed by steric hindrance.
-
Stronger Bases: Bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃ for challenging couplings as they can more readily form the reactive boronate species.[11]
Table 2: Impact of Substituent Position on Reaction Yield Illustrative data comparing yields for the coupling of a standard aryl bromide with isomeric methoxyphenylboronic acids.
| Phenylboronic Acid | Substituent Position | Key Challenge | Representative Yield (%) |
| 4-Methoxyphenylboronic acid | para | Minimal steric hindrance | 92% |
| 3-Methoxyphenylboronic acid | meta | Minor steric influence | 88% |
| 2-Methoxyphenylboronic acid | ortho | Significant steric hindrance | 55-75%[11][14] |
Experimental Protocols: A Framework for Success
A robust experimental protocol is self-validating, with clear steps for setup, monitoring, and analysis. Below are detailed methodologies for a standard coupling and a competitive experiment to directly compare reactivities.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with a phenylboronic acid derivative.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1, 10 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, phenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[11] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.[1]
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Competition Experiment to Compare Boronic Acid Reactivity
This experiment provides a direct, side-by-side comparison of the reactivity of an electron-rich and an electron-poor phenylboronic acid.
Procedure:
-
Follow the setup in Protocol 1 , but for the boronic acid, add both 4-methoxyphenylboronic acid (0.6 mmol, 0.6 equiv) and 4-nitrophenylboronic acid (0.6 mmol, 0.6 equiv) to the same flask.
-
Use a limiting amount of the aryl bromide (1.0 mmol, 1.0 equiv) to ensure the boronic acids are in competition.
-
Run the reaction for a fixed, shorter time (e.g., 2 hours) to ensure it does not go to full completion.
-
After workup (before purification), analyze the crude product mixture by ¹H NMR or GC-MS.
-
Analysis: Determine the ratio of the two different biaryl products formed. A higher ratio of the 4-methoxybiphenyl product will quantitatively demonstrate the higher reactivity of the electron-rich boronic acid under the chosen conditions.[10]
Conclusion: Strategic Selection for Synthetic Excellence
The performance of phenylboronic acids in palladium-catalyzed couplings is a nuanced interplay of electronic and steric factors. An electron-donating substituent will generally accelerate the reaction, while an electron-withdrawing or sterically demanding ortho-substituent will impede it. By understanding the mechanistic principles outlined in this guide, researchers can make informed, strategic decisions in reagent selection and reaction optimization. This knowledge empowers chemists to move beyond trial-and-error, enabling a more rational approach to synthesizing complex molecules with greater efficiency and success.
References
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc., 133, 2116.
-
Sirisit, N., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
-
Wang, L., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
-
Thomas, A. A. (2012). Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS - University of Illinois. [Link]
- Scrivanti, A., & Berto, S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
-
Alonso, F., et al. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. [Link]
-
Goossen, L. J., et al. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. PubMed. [Link]
-
Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. [Link]
-
Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of steric bulk on phenyl boronic acids and aryl halides. [Link]
-
Battilocchio, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
-
Mills, J. E., et al. (2019). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]
-
ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
-
Bio-protocol. (2020). Procedure of the Suzuki-Miyaura Cross-Coupling Reactions. [Link]
- BenchChem. (2025). A Comparative Guide to New Catalysts Versus Standard Palladium Catalysts for 4-Acetylphenylboronic Acid Reactions.
-
mediaTUM. (n.d.). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. [Link]
-
Dalmás, F. P., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction. [Link]
- BenchChem. (2025). The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid.
-
Ranucci, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Miyaura, N., et al. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications. [Link]
-
ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Peng, B., & Gandon, V. (2015). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the Pd-catalysed reaction of phenyl boronic acid and 2-chloropyridine. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Stanger, J., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]
-
Li, Y., et al. (2015). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]
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- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
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- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
4-(Propoxycarbonyl)phenylboronic acid versus its corresponding boronate ester in couplings
The choice between the acid and the ester thus allows a chemist to control the concentration of the active boron species. Using the stable ester can be seen as a "slow-release" strategy, which can be beneficial in preventing side reactions that may occur at high concentrations of the more reactive boronic acid. [12]
Experimental Protocols: A Comparative Workflow
To provide a self-validating system, we present parallel protocols for the Suzuki-Miyaura coupling of 4-iodotoluene with both the acid and ester forms of our subject compound.
Protocol 1: Coupling with this compound
-
Objective: To synthesize Propyl 4'-(methyl)-[1,1'-biphenyl]-4-carboxylate using the boronic acid.
-
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (2.0 mL)
-
Toluene (5.0 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 4-iodotoluene, and Pd(PPh₃)₄.
-
Equip the flask with a condenser and magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add toluene (5.0 mL) followed by the 2M aqueous K₂CO₃ solution (2.0 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the final product.
-
Protocol 2: Coupling with Propyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Pinacol Ester)
-
Objective: To synthesize Propyl 4'-(methyl)-[1,1'-biphenyl]-4-carboxylate using the boronate ester.
-
Materials:
-
Propyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 mmol, 1.1 equiv)
-
4-Iodotoluene (1.0 mmol, 1.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5.0 mL) and Water (1.0 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add the boronate ester, 4-iodotoluene, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Equip the flask with a condenser and magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add 1,4-dioxane (5.0 mL) and water (1.0 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer time (4-12 hours) compared to the boronic acid.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product.
-
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, robust catalyst suitable for many boronic acids. For the less reactive boronate ester, a more active catalyst system like Pd(dppf)Cl₂ is often employed to facilitate the reaction.
-
Base: A stronger base like Cs₂CO₃ is often paired with boronate esters to promote the necessary hydrolysis or facilitate direct transmetalation.
-
Equivalents: Slightly fewer equivalents of the boronate ester (1.1 equiv) are often used compared to the boronic acid (1.2 equiv) because the ester is a pure, stable solid, allowing for more precise measurement, whereas the boronic acid may contain some of its inactive boroxine anhydride.
-
Conclusion and Recommendations
The decision between using this compound and its pinacol ester is not a matter of one being universally superior, but rather a strategic choice based on the specific context of the synthesis.
Choose this compound when:
-
Maximizing the reaction rate is the highest priority. [3]* The reagent can be used shortly after purchase or synthesis, minimizing storage time.
-
The synthetic scale allows for careful handling under an inert atmosphere to prevent decomposition. [2] Choose this compound, Pinacol Ester when:
-
Stability, ease of handling, and long-term storage are critical. [3]* High purity of the starting material is essential for reproducible results, particularly in pharmaceutical development or high-throughput screening. [3]* The reaction is part of a complex, multi-step synthesis where reagent robustness is paramount.
-
A slightly longer reaction time is an acceptable trade-off for a cleaner reaction profile and higher, more consistent yields. [2][3] By understanding the underlying principles of stability, reactivity, and mechanism, researchers can make informed decisions, transforming the choice of a reagent from a simple line item into a powerful tool for optimizing synthetic outcomes.
References
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How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
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Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
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Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. Available at: [Link]
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Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. Available at: [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
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Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
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Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. Available at: [Link]
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Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Chemistry Portal. Available at: [Link]
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Emergent Organoboron Acid Catalysts. National Institutes of Health. Available at: [Link]
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Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]
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Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]
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Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]
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Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Arylboronic Acid Catalyzed Dehydrative Mono-/Dialkylation Reactions of β-Ketoacids and Alcohols. ResearchGate. Available at: [Link]
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Tricky Suzuki. Reddit. Available at: [Link]
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Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Available at: [Link]
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The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
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Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. National Institutes of Health. Available at: [Link]
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(PDF) Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ResearchGate. Available at: [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Coupling Product Structure Using Mass Spectrometry
In the landscape of modern drug development, particularly with the rise of targeted covalent inhibitors and complex bioconjugates like antibody-drug conjugates (ADCs), the unambiguous validation of a product's structure is not merely a regulatory hurdle; it is a cornerstone of ensuring therapeutic efficacy and safety.[1][2] Covalent coupling, by its nature, introduces a permanent modification to a target biomolecule. Verifying that this coupling has occurred as intended—at the correct site and with the desired stoichiometry—is paramount. Mass spectrometry (MS) has emerged as the preeminent analytical tool for this purpose, offering a suite of techniques that can dissect these intricate molecular architectures with high precision and sensitivity.[3][4]
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the validation of coupling product structures. We will explore the causality behind experimental choices, compare the performance of various MS techniques with each other and with alternative methods, and provide field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design robust validation strategies that ensure scientific integrity from discovery to quality control.
The Two Pillars of MS-Based Validation: Top-Down and Bottom-Up Proteomics
The characterization of a covalently modified protein, such as an ADC or a protein targeted by a covalent inhibitor, generally follows two complementary mass spectrometric strategies: top-down (intact mass analysis) and bottom-up (peptide mapping).[3][5][6] The choice between them, or more commonly, their combined use, is dictated by the specific questions being asked about the conjugate.
Top-Down Analysis: The 30,000-Foot View
Top-down proteomics involves the analysis of the intact protein conjugate.[7] This approach provides a holistic view of the molecule, confirming the successful covalent linkage and determining the overall stoichiometry of the modification.[8][9] For instance, in the development of covalent inhibitors, a simple mass shift between the treated and untreated protein provides direct evidence of covalent bond formation.[9][10] In the context of ADCs, this method is crucial for determining the drug-to-antibody ratio (DAR), a critical quality attribute that influences both potency and potential toxicity.[11]
The primary strength of top-down analysis lies in its ability to preserve the context of all modifications on a single molecule. You can, for example, determine the distribution of different drug loads across a population of ADCs.[12] However, it does not typically provide information about the specific location of the covalent modification.[3][13]
Bottom-Up Analysis: Zooming in on the Details
In contrast, bottom-up proteomics, often referred to as peptide mapping, delves into the finer details of the conjugate's structure.[14][15] The protein conjugate is first enzymatically digested into smaller peptides, usually with trypsin.[8] These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[16] By identifying a peptide with a mass corresponding to the original peptide plus the mass of the coupled molecule, and then fragmenting that peptide in the mass spectrometer, the precise amino acid residue that has been modified can be pinpointed.[8]
This approach is indispensable for confirming the site-specificity of the coupling reaction.[17][18] However, the process of digestion means that information about how different modifications coexist on the same intact protein is lost.[13]
Caption: Overall workflow for the validation of a coupling product structure.
A Comparative Analysis of Key Mass Spectrometry Techniques
While top-down and bottom-up approaches form the core of MS-based validation, a variety of specialized MS techniques offer deeper insights into the structure and behavior of protein conjugates. The choice of technique depends on the specific analytical question at hand.[19]
| Feature | Top-Down (Intact Mass) MS | Bottom-Up (Peptide Mapping) MS | Native MS | Ion Mobility-MS (IM-MS) | HDX-MS |
| Primary Application | Confirms covalent binding, determines stoichiometry (e.g., DAR), assesses heterogeneity.[8][9] | Identifies the specific site(s) of covalent modification.[3] | Analyzes intact non-covalent complexes, determines stoichiometry of folded proteins.[20][21][22] | Separates isomers, provides information on molecular shape and conformation (Collision Cross Section).[23][24] | Probes protein conformation and dynamics upon ligand binding.[25][26][27] |
| Sample State | Denatured | Denatured | Native (Folded) | Native or Denatured | Native (in solution) |
| Mass Accuracy | High (<30 ppm)[19] | High | High | High | High |
| Resolution | Moderate to High | High | Moderate | High (with advanced instruments) | High |
| Throughput | High | Moderate | Moderate | Moderate | Low |
| Key Advantage | Provides a complete picture of the intact molecule and its modifications.[6] | Pinpoints the exact location of the modification.[3][13] | Preserves non-covalent interactions, crucial for certain conjugates.[22] | Adds a dimension of separation based on shape, resolving species that are isobaric (same mass).[23][28] | Reveals changes in protein structure and flexibility due to conjugation.[29][30] |
| Key Limitation | Does not provide site-specific information.[3] | Loses information about the co-occurrence of modifications on a single protein molecule.[13] | Not suitable for all proteins; requires careful optimization of non-denaturing conditions.[11] | Interpretation of collision cross-section data can be complex.[31] | Requires careful experimental control and complex data analysis.[25][30] |
Advanced MS Methodologies for Deeper Structural Insights
Native Mass Spectrometry
Native MS is a powerful technique for analyzing proteins and protein complexes in their folded, native-like state.[21][22] By using a non-denaturing solvent and gentle ionization conditions, native MS can preserve non-covalent interactions.[21] This is particularly valuable for analyzing ADCs where the drug may be conjugated via a linker that is not entirely stable under denaturing conditions, or for studying protein-ligand interactions where the binding is non-covalent.[20][32]
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS adds another dimension of separation to mass spectrometry by differentiating ions based on their size and shape as they drift through a gas-filled chamber.[23][24] This provides a rotationally averaged collision cross section (CCS) value, which is a measure of the ion's shape.[23] IM-MS is particularly useful for separating isomeric conjugates (molecules with the same mass but different structures), such as an ADC where the drug is attached to different sites.[23][28]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for studying protein conformation and dynamics.[25][27] It works by measuring the rate at which the amide protons on the backbone of a protein exchange with deuterium from a deuterated solvent.[26] Regions of the protein that are exposed to the solvent will exchange more rapidly, while regions that are buried or involved in hydrogen bonding will exchange more slowly. By comparing the HDX rates of a protein before and after covalent modification, one can map the regions of the protein that have undergone conformational changes as a result of the coupling event.[29][30][33]
Caption: Comparison of Top-Down and Bottom-Up proteomics workflows.
Orthogonal and Alternative Validation Techniques
While mass spectrometry is a powerful and versatile tool, a robust validation strategy often employs orthogonal techniques that provide complementary information.[12][19]
| Technique | Primary Application | Key Advantage | Key Limitation |
| Edman Degradation | N-terminal sequencing of purified proteins.[34] | Provides direct, unambiguous sequence information from the N-terminus.[34] | Only applicable to the N-terminus; low throughput; requires pure sample.[34] |
| Size-Exclusion Chromatography (SEC) | Detects aggregation and assesses purity based on size.[35] | Non-denaturing; provides information on the hydrodynamic radius.[19] | Low resolution; does not provide mass information. |
| Hydrophobic Interaction Chromatography (HIC) | Separates protein variants based on hydrophobicity.[35] | Can often resolve different drug-load species of ADCs under non-denaturing conditions.[11] | Resolution can be variable; does not provide mass information. |
| Western Blotting | Confirms the presence of a specific modification using an antibody.[34] | High sensitivity and specificity (if a good antibody is available); widely accessible.[34] | Not quantitative without careful controls; relies on antibody availability and specificity.[34] |
Experimental Protocols
The following protocols provide a general framework for the two most common MS-based validation experiments. Specific parameters will need to be optimized for the particular protein conjugate and instrumentation being used.
Protocol 1: Intact Mass Analysis of a Protein Conjugate
Objective: To confirm covalent coupling and determine the stoichiometry of the modification.
-
Sample Preparation:
-
Desalt the protein conjugate sample to remove non-volatile salts and buffers. This can be done using a spin desalting column or dialysis.[35]
-
The final buffer should be compatible with mass spectrometry, such as 5% acetonitrile in water with 0.1% formic acid.[35]
-
Dilute the desalted sample to a final concentration of 0.1-1.0 mg/mL in a mass spectrometry-compatible solvent (e.g., 50% acetonitrile, 0.1% formic acid in water).[35]
-
-
LC-MS Analysis:
-
LC System: Use a reversed-phase column (e.g., C4) suitable for protein separation.[35]
-
Mobile Phase A: 0.1% formic acid in water.[35]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[35]
-
Gradient: A shallow gradient from low to high organic content is used to elute the protein from the column and into the mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is required.[8]
-
-
Data Analysis:
-
The mass spectrometer will detect the protein as a series of multiply charged ions.[10]
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact protein and its conjugated forms.[10]
-
Compare the observed mass with the theoretical mass of the conjugate to confirm successful conjugation and determine the stoichiometry (e.g., number of drug molecules attached).[2][9]
-
Protocol 2: Peptide Mapping to Identify the Site of Conjugation
Objective: To identify the specific amino acid residue(s) that have been covalently modified.
-
Sample Preparation (Reduction, Alkylation, and Digestion):
-
Denature the protein conjugate using a denaturant such as urea or guanidine hydrochloride.
-
Reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT).[14][19]
-
Alkylate the resulting free thiols with a reagent such as iodoacetamide to prevent them from reforming disulfide bonds.[3][14]
-
Perform a buffer exchange to remove the denaturant and alkylating agent and to get the protein into a buffer that is optimal for enzymatic digestion (e.g., ammonium bicarbonate).
-
Add a protease, most commonly trypsin, and incubate at 37°C for several hours to overnight. Trypsin cleaves after lysine and arginine residues.[8][14]
-
-
LC-MS/MS Analysis:
-
LC System: Use a reversed-phase column (e.g., C18) suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from low to high organic content is used to separate the peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer capable of tandem MS (MS/MS) is required.
-
The mass spectrometer will be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument will perform an MS1 scan to detect the peptide ions, and then select the most intense ions for fragmentation (MS2).[36]
-
-
Data Analysis:
-
The MS/MS data is searched against a protein sequence database using software such as Mascot, Sequest, or Andromeda.[4]
-
The search parameters must include the mass of the covalent modification as a variable modification.[4]
-
The software will identify the peptides and pinpoint the specific amino acid residue that carries the modification based on the fragmentation pattern.[16]
-
Conclusion
The validation of coupling product structures is a critical and multifaceted challenge in modern drug development. Mass spectrometry provides an unparalleled toolkit for dissecting these complex molecules, from confirming the overall stoichiometry with top-down analysis to pinpointing the exact site of modification with bottom-up peptide mapping.[8] Advanced techniques like native MS, IM-MS, and HDX-MS offer even deeper insights into the structure and dynamics of these conjugates.[20][23][25]
However, it is crucial to recognize that no single technique can provide all the answers. The most robust validation strategies are built on a foundation of scientific integrity and employ a combination of orthogonal methods. By leveraging the high-throughput discovery power of mass spectrometry and complementing it with other analytical techniques, researchers can build a comprehensive and self-validating picture of their coupling products, ensuring the development of safe and effective therapeutics.
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Beck, A., et al. (2017). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. [Link]
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MDPI. (n.d.). State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis. MDPI. [Link]
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MOBILion Systems. (n.d.). SLIM IMS-MS for Characterization of Antibody Drug Conjugates (ADCs). MOBILion Systems. [Link]
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A Senior Application Scientist's Guide to Ligand Selection for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] However, the success of this powerful transformation hinges critically on the judicious selection of the ligand that coordinates to the palladium catalyst. The ligand is not a mere spectator; it is an active participant that profoundly influences the catalytic cycle's efficiency, the reaction's scope, and its tolerance to various functional groups. This guide provides an in-depth, objective comparison of the performance of different ligand classes for Suzuki coupling, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle and the Ligand's Role
The catalytic cycle of the Suzuki-Miyaura coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a crucial role in modulating the electronic and steric environment of the palladium center, thereby influencing the rate and efficiency of each step.[3]
-
Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the organic halide. Electron-rich ligands enhance the electron density on the palladium center, facilitating this often rate-limiting step, particularly with less reactive aryl chlorides.[1][4]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The exact mechanism is still a subject of investigation, but the base is known to play a critical role in activating the organoboron species.[3][5]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. Bulky ligands are believed to promote this step by creating steric strain that favors the formation of the product and the release of the catalyst.[3][4]
Below is a diagram illustrating the catalytic cycle:
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
A Comparative Analysis of Ligand Classes
The choice of ligand is dictated by the specific substrates and desired reaction conditions. Here, we compare the performance of the most prominent ligand classes.
Buchwald Biaryl Phosphine Ligands
Developed by Stephen Buchwald and his group, these bulky, electron-rich monophosphine ligands have revolutionized Suzuki coupling, enabling the use of previously challenging substrates like aryl chlorides and sterically hindered compounds.[6][7]
Key Characteristics:
-
High Reactivity: Their steric bulk and electron-donating ability promote both oxidative addition and reductive elimination.[1]
-
Versatility: A wide range of Buchwald ligands are commercially available, each with fine-tuned steric and electronic properties to suit different applications.[6]
-
Air Stability: Many of these ligands, such as SPhos, are air-stable, simplifying handling.[8]
Popular Examples and Their Applications:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a broad range of Suzuki couplings, particularly with sterically hindered aryl chlorides and heteroaryl halides.[9][10] Its bulky biaryl backbone is thought to favor the formation of the active monoligated palladium(0) species.[9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Exhibits exceptional activity and stability, allowing for very low catalyst loadings, even with unactivated aryl chlorides.[6][8] A sulfonated, water-soluble version (sSPhos) has also been developed for aqueous Suzuki couplings.[6][11]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often effective for a wide array of Suzuki-Miyaura couplings.
The performance of these ligands is often superior for challenging substrates. For instance, in the coupling of sterically demanding substrates, specialized ligands have been developed that show excellent performance.[12][13]
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphine ligands in Suzuki coupling.[3] They are strong σ-donors, forming stable complexes with palladium.[14]
Key Characteristics:
-
Strong σ-Donors: NHCs are generally more electron-donating than phosphine ligands, which can accelerate the oxidative addition step.[3][14]
-
High Stability: The strong Pd-NHC bond often leads to more stable catalysts.[15]
-
Steric Tunability: The steric bulk of NHCs can be readily modified to influence the catalytic activity.[14]
Performance Comparison:
NHC ligands can offer unique selectivity compared to phosphines. For example, in the coupling of chloroaryl triflates, different NHC ligands can direct the reaction to selectively couple at either the chloride or the triflate position, a level of control not as readily achieved with phosphine ligands.[16][17] For sterically hindered substrates, robust acenaphthoimidazolylidene palladium complexes have shown high efficiency.[18]
Other Notable Ligand Classes
While Buchwald phosphines and NHCs are the most common choices, other ligand classes have their specific applications:
-
Ferrocenyl Phosphines (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a classic and reliable ligand, particularly for nickel-catalyzed Suzuki couplings.[19]
-
Josiphos Ligands: These ferrocene-based diphosphine ligands are known for their effectiveness in various cross-coupling reactions.
-
cataCXium® A: A di-adamantyl-n-butylphosphine ligand that has shown high activity for the coupling of aryl chlorides.
Quantitative Performance Comparison
The following table summarizes representative performance data for different ligands in specific Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Dioxane | 100 | 18 | 95 | [1] |
| SIPr | 4-Chlorophenyl triflate | 2-Methylphenylboronic acid | 2.0 (Pd) | K₃PO₄ | Dioxane | 80 | 12 | >95 (selectivity for C-Cl) | [16] |
| SIMes | 4-Chlorophenyl triflate | 2-Methylphenylboronic acid | 2.0 (Pd) | K₃PO₄ | Dioxane | 80 | 12 | >95 (selectivity for C-OTf) | [16] |
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
A systematic screening of ligands is often the most effective way to identify the optimal conditions for a new Suzuki-Miyaura coupling.
Workflow for Ligand Screening
Caption: Figure 2: Workflow for Ligand Screening.
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in an anhydrous solvent (e.g., dioxane, toluene).
-
Prepare separate stock solutions of the aryl halide and the organoboron reagent in the same solvent.
-
Prepare a stock solution or slurry of the base (e.g., K₃PO₄, Cs₂CO₃) in the chosen solvent.
-
-
Ligand Array Preparation:
-
In an inert atmosphere glovebox, dispense the individual ligands into separate reaction vials or wells of a 96-well plate. A typical ligand-to-palladium ratio is 1:1 to 2:1.[20]
-
-
Reagent Addition:
-
To each vial/well, add the palladium precursor stock solution.
-
Add the aryl halide stock solution.
-
Add the organoboron reagent stock solution.
-
Initiate the reactions by adding the base solution/slurry.
-
-
Reaction Execution:
-
Seal the reaction vials or plate.
-
Place the reaction setup on a pre-heated stirring block or in an oil bath at the desired temperature.
-
Allow the reactions to proceed for a set amount of time (e.g., 2-24 hours).[1]
-
-
Analysis:
-
After the specified time, cool the reactions to room temperature.
-
Quench the reactions (e.g., with the addition of water or a saturated aqueous solution of NH₄Cl).
-
Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.
-
Conclusion: Making the Right Choice
The selection of the optimal ligand is a critical parameter for a successful Suzuki-Miyaura coupling. While highly versatile and effective biaryl phosphine ligands like SPhos and XPhos are excellent starting points for a wide range of substrates, including sterically hindered ones, N-heterocyclic carbenes and other ligand classes offer distinct advantages for specific applications.[1][9] For particularly challenging transformations, a systematic screening of a diverse set of ligands, as outlined in the experimental workflow, is the most reliable strategy for identifying the ideal ligand to achieve high yields and selectivity in your synthetic endeavors.
References
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A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
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SPhos - Wikipedia.
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N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC - NIH.
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH.
-
XPhos vs. Amphos for Suzuki Coupling: A Comprehensive Comparison - Benchchem.
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XPhos - Wikipedia.
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A Head-to-Head Battle of Buchwald Ligands: sSPhos vs. SPhos in Suzuki Coupling Efficiency - Benchchem.
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Suzuki reaction - Wikipedia.
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The Suzuki Reaction - Andrew G Myers Research Group.
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
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Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchGate.
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
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Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications.
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Full article: Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction.
-
A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis - Benchchem.
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A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
-
What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction - Chemical Communications (RSC Publishing).
-
What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki-Miyaura reaction - The Weizmann Institute of Science - WIS Works.
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A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed.
-
XPhos Pd G2: The Premier Palladium Precatalyst for Suzuki-Miyaura Coupling.
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Suzuki Coupling - Organic Chemistry Portal.
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
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N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications.
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing).
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
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The iron-catalysed Suzuki coupling of aryl chlorides - ResearchGate.
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Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv.
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing.
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications.
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism - ACS Publications.
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Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
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Suzuki coupling reaction - BYJU'S.
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How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
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Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications.
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Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications.
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Beyond Boronic Acids: A Comparative Guide to Alternative Reagents for Biaryl Synthesis
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. For decades, the Suzuki-Miyaura cross-coupling reaction, employing arylboronic acids, has been the preeminent method for forging these critical carbon-carbon bonds. However, the inherent limitations of some boronic acids—such as instability, difficult purification, and challenges with certain substrate classes—have driven the development of a diverse arsenal of alternative reagents. This guide provides an in-depth, objective comparison of the leading alternatives to 4-(propoxycarbonyl)phenylboronic acid and its congeners, offering researchers the insights and data needed to select the optimal tool for their synthetic challenges.
The Limitations of a Mainstay: Why Look Beyond Boronic Acids?
While boronic acids are invaluable, they are not without their drawbacks.[1] Instability, particularly for heteroaryl, vinyl, and cyclopropyl boronic acids, can lead to decomposition upon storage or under reaction conditions, resulting in diminished yields and reproducibility.[2] Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-rich or sterically hindered substrates.[3] Furthermore, the purification of some boronic acids can be challenging due to their physical properties. These limitations have spurred the innovation of more robust and versatile coupling partners.
A New Generation of Organoboron Reagents
Several classes of organoboron compounds have emerged as powerful alternatives, addressing many of the shortcomings of traditional boronic acids.
Potassium Organotrifluoroborates: Stability and Versatility
Potassium organotrifluoroborate salts (R-BF₃K) are crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids in Suzuki-Miyaura couplings.[4] Their enhanced stability allows for easier handling and storage, and they are compatible with a broad range of functional groups.[3][5]
Key Advantages:
-
Enhanced Stability: Indefinitely stable to air and moisture.
-
Ease of Handling: Crystalline solids that are easy to weigh and dispense.
-
Broad Scope: Effective in coupling with a wide variety of aryl and heteroaryl halides.[4][6]
-
Reduced Homocoupling: Less prone to homocoupling, especially with electron-poor trifluoroborates.[4]
Mechanism of Activation: Organotrifluoroborates require in situ hydrolysis to the corresponding boronic acid for transmetalation to the palladium catalyst. This "slow release" mechanism can be advantageous in maintaining a low concentration of the active boronic acid, minimizing side reactions.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
An oven-dried Schlenk flask is charged with 4-bromoanisole (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon. A degassed mixture of toluene and water (10:1, 5 mL) is added. The reaction mixture is stirred vigorously and heated to 85 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the desired biaryl.[6]
MIDA Boronates: The Power of Protection and Iteration
N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that have revolutionized the use of boronic acids, particularly those that are inherently unstable.[8][9] The MIDA ligand protects the boron center, rendering it unreactive under anhydrous cross-coupling conditions.[8] Deprotection with mild aqueous base releases the boronic acid in situ, allowing for its participation in the catalytic cycle.[2]
Key Advantages:
-
Exceptional Stability: Stable to air, moisture, and silica gel chromatography.[10][11]
-
Enables Iterative Synthesis: The protection-deprotection strategy allows for sequential cross-couplings, a powerful tool for the synthesis of complex molecules.[12]
-
Surrogates for Unstable Boronic Acids: MIDA boronates of otherwise unstable 2-heterocyclic, vinyl, and cyclopropyl boronic acids can be prepared, stored, and used effectively.[2]
Experimental Protocol: Slow-Release Cross-Coupling of a 2-Thiophenemethyl MIDA Boronate with an Aryl Chloride
In a glovebox, a vial is charged with the 2-thiophenemethyl MIDA boronate (1.0 mmol), the aryl chloride (1.0 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (7.5 mmol). Dioxane (5 mL) and water (1 mL) are added. The vial is sealed and heated to 60 °C for 6 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.[2]
Beyond Boron: Alternative Nucleophiles for Biaryl Synthesis
While organoboron chemistry remains dominant, other classes of reagents offer unique advantages and complementary reactivity.
Organosilicon Reagents: The Hiyama Coupling
Organosilanes, particularly organo(alkoxy)silanes and organosilanols, are effective nucleophiles in palladium-catalyzed cross-coupling reactions, a transformation known as the Hiyama coupling.[13] These reagents are generally stable, non-toxic, and the silicon-containing byproducts are easily removed.[13][14] Activation of the silicon center, typically with a fluoride source like TBAF, is required to facilitate transmetalation.
Key Advantages:
-
Stability and Low Toxicity: Organosilanes are often more stable and less toxic than other organometallic reagents.[13]
-
Orthogonal Reactivity: Their unique activation requirements can allow for selective couplings in the presence of other organometallic species.
Experimental Protocol: Hiyama Coupling of Phenyltrimethoxysilane with 4-Iodotoluene
A mixture of 4-iodotoluene (1.0 mmol), phenyltrimethoxysilane (1.2 mmol), Pd(OAc)₂ (5 mol%), and TBAF (1.5 mmol, 1.0 M solution in THF) in THF (5 mL) is stirred under an argon atmosphere at 60 °C for 12 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by chromatography.
Decarboxylative Cross-Coupling: Carboxylic Acids as Aryl Surrogates
Decarboxylative coupling has emerged as a powerful strategy that utilizes readily available and inexpensive carboxylic acids as aryl sources.[15][16] This approach avoids the pre-synthesis of organometallic reagents and is often tolerant of a wide range of functional groups.[17][18] Palladium or copper catalysts are commonly employed, often in the presence of a silver salt as an oxidant.[15][19]
Key Advantages:
-
Readily Available Starting Materials: Carboxylic acids are abundant and structurally diverse.[15]
-
Atom Economy: This method can be more atom-economical than traditional cross-couplings.[16]
Experimental Protocol: Palladium-Catalyzed Decarboxylative Coupling of 2,6-Dimethoxybenzoic Acid with 4-Iodoanisole
A mixture of 2,6-dimethoxybenzoic acid (1.0 mmol), 4-iodoanisole (1.2 mmol), PdCl₂ (5 mol%), AsPh₃ (10 mol%), and Ag₂CO₃ (1.5 mmol) in DMSO (5 mL) is heated at 140 °C for 24 hours in a sealed tube. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.[15]
Direct C-H Arylation: The Atom-Economical Frontier
The direct arylation of C-H bonds represents one of the most sustainable and atom-economical approaches to biaryl synthesis.[20][21] This strategy avoids the need for pre-functionalized starting materials, directly coupling an aryl C-H bond with an aryl halide or other coupling partner.[22][23] While powerful, challenges in regioselectivity and substrate scope remain active areas of research.[24]
Key Advantages:
-
High Atom and Step Economy: Eliminates the need for organometallic reagents, reducing waste and synthetic steps.[20][24]
-
Late-Stage Functionalization: Enables the direct modification of complex molecules at a late stage of a synthesis.[22]
Performance Comparison at a Glance
| Reagent Class | Key Advantages | Key Disadvantages | Typical Catalyst |
| Boronic Acids | Wide commercial availability, well-established reactivity | Instability of certain classes, potential for side reactions | Palladium complexes |
| Potassium Organotrifluoroborates | High stability, ease of handling, broad scope | Requires hydrolysis for activation | Palladium complexes |
| MIDA Boronates | Exceptional stability, compatible with chromatography, enables iterative synthesis | Requires protection/deprotection steps | Palladium complexes |
| Organosilicon Reagents | Stable, low toxicity, easily removable byproducts | Requires an activator (e.g., fluoride) | Palladium complexes |
| Carboxylic Acids (Decarboxylative) | Readily available starting materials, good functional group tolerance | Can require harsh conditions and stoichiometric oxidants | Palladium or Copper |
| Arenes (C-H Activation) | High atom and step economy, ideal for late-stage functionalization | Challenges with regioselectivity and substrate scope | Palladium, Rhodium, Ruthenium |
Visualizing the Synthetic Landscape
Workflow for Biaryl Synthesis via Cross-Coupling
Caption: General experimental workflow for biaryl synthesis using alternative reagents.
Catalytic Cycle of Suzuki-Miyaura Coupling with Alternative Boron Reagents
Caption: Simplified catalytic cycle for Suzuki-Miyaura type reactions.
Conclusion
The field of biaryl synthesis has matured significantly, offering a rich tapestry of methodologies that extend far beyond the classical Suzuki-Miyaura reaction with boronic acids. Potassium organotrifluoroborates and MIDA boronates provide robust, user-friendly alternatives that overcome the stability issues of their parent boronic acids, with MIDA boronates uniquely enabling an iterative approach to complex molecule synthesis. For scenarios where a departure from boron chemistry is desired, organosilanes and carboxylic acids present viable and powerful alternatives through the Hiyama and decarboxylative coupling pathways, respectively. The continued development of direct C-H arylation promises a future of even more efficient and sustainable biaryl constructions. By understanding the distinct advantages and operational nuances of each class of reagent, researchers can make more informed decisions, optimizing their synthetic strategies to meet the ever-increasing demand for novel and complex biaryl-containing molecules.
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
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Forgione, P., et al. (2006). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 8(25), 5733–5736. [Link]
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Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Denmark, S. E., & Smith, R. C. (2008). Cross-Coupling with Organosilicon Compounds. Organic Reactions, 1–603. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–846. [Link]
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Shang, R., et al. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. Chemistry – An Asian Journal, 12(1), 11–21. [Link]
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Goossen, L. J., et al. (2006). Biaryl Synthesis via Catalytic Decarboxylative Coupling. Journal of the American Chemical Society, 128(46), 14248–14249. [Link]
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Molander, G. A., et al. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 12(11), 2582–2585. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation). [Link]
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Cornella, J., & Martin, R. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 58(40), 14243-14247. [Link]
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Sharma, P., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(68), 8427–8443. [Link]
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Singh, A. K., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Journal of the Iranian Chemical Society, 20(12), 3025–3047. [Link]
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Gandeepan, P., & Ackermann, L. (2014). Synthesis of Biaryls Through Aromatic C–H Bond Activation: A Review of Recent Developments. Chemistry – A European Journal, 20(11), 2906–2919. [Link]
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Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
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Goossen, L. J., et al. (2008). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Angewandte Chemie International Edition, 47(18), 3418–3421. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(22), 7604–7605. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Rossi, E., et al. (2021). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Catalysts, 11(9), 1082. [Link]
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Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
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Shang, R., & Fu, Y. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2827–2837. [Link]
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Garrett, C. E., & Prasad, K. (2004). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 33(7), 435–442. [Link]
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Al-Amin, M., & Beletskaya, I. P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
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Van Der Voort, P., et al. (2021). Recent advanced development of metal-loaded mesoporous organosilicas as catalytic nanoreactors. Chemical Society Reviews, 50(21), 12053–12118. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528–7557. [Link]
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Cmoch, P., et al. (2014). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. Molecules, 19(9), 14358–14383. [Link]
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Romero-Salguero, F. J., et al. (2013). Preparation of Palladium-Supported Periodic Mesoporous Organosilicas and their Use as Catalysts in the Suzuki Cross-Coupling Reaction. Materials, 6(4), 1554–1567. [Link]
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Oyamada, J., et al. (2010). Suzuki‐Miyaura Cross‐Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. Chemistry – A European Journal, 16(29), 8749–8755. [Link]
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ACS GCI Pharmaceutical Roundtable. (2017). Suzuki-Miyaura Reagent Guide. [Link]
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DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(30), 10974–10977. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(4), 584-596. [Link]
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Wang, D., et al. (2010). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry, 75(15), 5317–5320. [Link]
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Gandeepan, P., et al. (2017). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. The Journal of Organic Chemistry, 82(1), 665–673. [Link]
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ResearchGate. (n.d.). Biaryl synthesis with aryl bromide from different coupling partners. [Link]
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A Researcher's Guide to the Oxidative Stability of Substituted Phenylboronic Acids: A Comparative Analysis
For researchers, scientists, and drug development professionals, the utility of substituted phenylboronic acids as versatile building blocks in organic synthesis and as pharmacophores in medicinal chemistry is undeniable.[1][2] Their ability to form reversible covalent bonds with diols makes them invaluable for applications ranging from sensors to targeted drug delivery.[3][4] However, a significant hurdle in their broader application, particularly in biological contexts, is their inherent oxidative instability.[5][6] This guide provides an in-depth comparison of the oxidative stability of various substituted phenylboronic acids, supported by experimental data, to empower researchers in selecting and designing more robust molecules for their specific applications.
The Achilles' Heel: Understanding the Mechanism of Oxidative Deboronation
The primary degradation pathway for phenylboronic acids in the presence of reactive oxygen species (ROS) is oxidative deboronation.[3][5] This process, which converts the boronic acid into an alcohol (phenol in the case of phenylboronic acids) and boric acid, is often initiated by common ROS like hydrogen peroxide (H₂O₂), which is prevalent in biological systems.[5]
The generally accepted mechanism involves the nucleophilic attack of a peroxide species on the electron-deficient boron atom.[5][7] The rate-limiting step is believed to be the subsequent 1,2-migration of the phenyl group from the boron to the oxygen atom.[5] This rearrangement leads to a boronate ester intermediate, which is rapidly hydrolyzed to the final phenol and boric acid products.[5]
Caption: A simplified workflow of the oxidative deboronation of phenylboronic acid.
Enhancing Stability: A Comparative Analysis of Substituted Phenylboronic Acids
The susceptibility of phenylboronic acids to oxidation can be significantly modulated by the nature of their substituents. Stereoelectronic effects play a crucial role in determining the stability of the boronic acid moiety.[3][5] Strategies to enhance stability often focus on reducing the electron density at the boron center, thereby disfavoring the rate-limiting aryl migration step.[5][6]
One of the most effective strategies is the incorporation of intramolecular coordinating groups, which can form stable cyclic structures with the boron atom. This not only protects the boron from external nucleophilic attack but can also alter its electronic properties to resist oxidation.
| Compound Class | Example | Second-Order Rate Constant (k_obs, M⁻¹s⁻¹) at pH 7.4 | Relative Stability (vs. PBA) | Key Structural Feature |
| Phenylboronic Acid (PBA) | Phenylboronic acid | ~49 | 1x | Unsubstituted arylboronic acid |
| Benzoxaborole (BL) | 2-Hydroxymethylphenylboronic acid | ~4.2 | ~12x | Intramolecular five-membered cyclic boronate ester |
| Boralactone (BOL) | 2-Carboxyphenylboronic acid | ~0.0097 | ~5,000-10,000x | Intramolecular five-membered ring with a carboxyl group ligand |
Data compiled from PNAS, 2021, 118 (10) e2013691118.[5]
As the data clearly indicates, the formation of a boralactone, where a carboxyl group acts as an intramolecular ligand to the boron, results in a staggering increase in oxidative stability, up to 10,000-fold greater than that of phenylboronic acid.[5][6] Computational analyses have revealed that this enhanced resistance to oxidation stems from diminished stabilization of the developing empty p-orbital on the boron atom during the transition state of the rate-limiting step.[5]
Experimental Protocol: Assessing Oxidative Stability via UV-Vis Spectrophotometry
A reliable and straightforward method for quantifying the oxidative stability of substituted phenylboronic acids is through a continuous UV-Vis spectrophotometric assay. This method monitors the change in absorbance as the phenylboronic acid is converted to the corresponding phenol in the presence of an oxidizing agent like hydrogen peroxide.[5]
Materials and Reagents:
-
Substituted phenylboronic acid of interest
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate-buffered saline (PBS) or other suitable buffer at the desired pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the phenylboronic acid in the chosen buffer. The concentration should be optimized to give a suitable absorbance reading in the linear range of the spectrophotometer.
-
Prepare a concentrated stock solution of H₂O₂ in the same buffer. All stock solutions should be prepared fresh on the day of the experiment.[5]
-
-
Wavelength Scan and Determination of Analytical Wavelength:
-
Perform a full wavelength scan (e.g., 250-350 nm) of the phenylboronic acid solution and the expected phenol product at the desired pH.[5]
-
Identify a wavelength where the difference in absorbance between the reactant and the product is maximal. This will provide the best signal-to-noise ratio for the kinetic assay.[5]
-
-
Kinetic Assay:
-
Equilibrate the spectrophotometer at the determined analytical wavelength.
-
In a quartz cuvette, add the phenylboronic acid solution and the buffer to the desired final volume (e.g., 990 µL).[5]
-
Initiate the reaction by adding a small volume of the H₂O₂ stock solution (e.g., 10 µL of a 100x stock) and mix quickly.[5]
-
Immediately start recording the absorbance at fixed time intervals. The duration of the measurement will depend on the reaction rate.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial reaction rate (v₀) from the linear portion of the curve (typically the first 10% of the reaction).[5]
-
Convert the rate from absorbance units per second to molar concentration per second using the Beer-Lambert law (A = εbc), where Δε is the difference in the molar extinction coefficients between the product and the reactant at the analytical wavelength.[5]
-
The observed second-order rate constant (k_obs) can be calculated by dividing the initial rate by the concentrations of the phenylboronic acid and hydrogen peroxide.
-
Caption: A flowchart outlining the key steps in the UV-Vis based oxidative stability assay.
Conclusion and Future Perspectives
The oxidative stability of substituted phenylboronic acids is a critical parameter that dictates their utility, particularly in drug development and biological applications. While simple phenylboronic acids are susceptible to rapid degradation, strategic substitution and the formation of intramolecular cyclic structures, such as boralactones, can dramatically enhance their stability. The experimental protocol detailed in this guide provides a robust framework for researchers to assess and compare the stability of novel boronic acid derivatives. As the field continues to evolve, the development of even more stable and functionalized boronic acids will undoubtedly open up new avenues for innovation in chemistry and medicine.
References
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Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Kubota, R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Piettre, S. R., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(7), 808-820. [Link]
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Cammidge, A. N., et al. (2006). A comparative study of the stability of boronic esters. Tetrahedron, 62(48), 11211-11217. [Link]
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Fornes, P., et al. (2015). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 111, 233-240. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-(Propoxycarbonyl)phenylboronic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Propoxycarbonyl)phenylboronic acid. The following protocols are synthesized from best practices in chemical safety and data from structurally related phenylboronic acid derivatives. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information before commencing any work.
The core principle of laboratory safety is proactive risk mitigation. This guide is structured to provide not just a list of rules, but a framework for understanding the "why" behind each safety recommendation, empowering you to make informed decisions in your daily operations.
Understanding the Risks: Hazard Profile of Phenylboronic Acids
While a specific Safety Data Sheet for this compound is not universally available, the hazards can be inferred from closely related phenylboronic acid compounds. Generally, these compounds are classified as:
-
Harmful if swallowed [1]
Many phenylboronic acids are also hygroscopic, meaning they can absorb moisture from the air.[1][4] This property can affect the compound's stability and reactivity.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][6] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[5] Always inspect gloves for tears or punctures before use. | To prevent skin contact and potential irritation.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental splashes or spills.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][7] | To prevent irritation of the respiratory tract.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical for minimizing risk. The following diagram and procedural steps outline the best practices for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step 1: Preparation
-
Review the Safety Data Sheet (SDS): Before handling the chemical, thoroughly read the supplier-provided SDS. If an SDS for the specific compound is unavailable, review the SDS for a closely related phenylboronic acid.[7]
-
Don Appropriate PPE: As outlined in the table above, put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Prepare Your Workspace: All handling of this compound solid should be done in a certified chemical fume hood to minimize inhalation exposure.[5][7] Ensure that an eyewash station and safety shower are readily accessible.[5][6]
Step 2: Handling
-
Weighing: To prevent the generation of dust, weigh the compound carefully.[8][9] If possible, use a balance inside the fume hood or in a designated weighing enclosure.
-
Dissolving and Reaction: When dissolving the solid or running a reaction, add solvents slowly to avoid splashing. Be aware of any potential exothermic reactions.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash your hands thoroughly with soap and water after handling the compound and before leaving the lab.[5]
Step 3: Cleanup and Decontamination
-
Glassware: Decontaminate all glassware that has come into contact with the compound. Rinse with an appropriate solvent, followed by soap and water.
-
Spills: In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[5] Avoid raising dust.[5] Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[5] Report any spills to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
The proper disposal of chemical waste is as crucial as its safe handling. All waste generated from the use of this compound, including contaminated PPE and empty containers, should be considered hazardous waste.[5]
Caption: Disposal Workflow for Boronic Acid Waste.
Disposal Protocol
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[10] Collect all boronic acid waste in a designated, properly labeled, and sealed container.[10]
-
Containerization: Use a chemically compatible container with a secure lid.[10] Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[10]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[10] Do not attempt to dispose of this compound down the drain or in regular trash.[10] While some simple boronic acids in small, dilute quantities may be approved for drain disposal by local authorities, this is not a recommended general practice and should only be done with explicit permission.[10][12]
By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising personal or environmental well-being.
References
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Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
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Chemtalk. Boric acid. [Link]
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Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
